molecular formula C9H16N2O B3159603 4-Aminobicyclo[2.2.2]octane-1-carboxamide CAS No. 863303-82-6

4-Aminobicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B3159603
CAS No.: 863303-82-6
M. Wt: 168.24 g/mol
InChI Key: WKLLIOQALNAHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobicyclo[2.2.2]octane-1-carboxamide is a specialized organic compound that serves as a valuable building block in scientific research and development. Its structure, incorporating a rigid bicyclo[2.2.2]octane scaffold with both amino and carboxamide functional groups, makes it a compound of significant interest in medicinal chemistry and chemical biology. The saturated ring system provides a stable, three-dimensional framework that is useful for studying molecular interactions and designing novel compounds with targeted properties. Researchers utilize this and related bicyclic structures as molecular fragments in drug discovery programs, particularly for exploring the occupancy of enzyme active sites and protein cavities . The primary amine and carboxamide groups offer versatile handles for synthetic modification, enabling chemists to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Potential research applications include its use as a precursor in the synthesis of more complex molecular architectures, such as metal-organic frameworks (MOFs) or as a core structure in the development of novel pharmacophores. The compound's constrained geometry is instrumental in the design of molecular probes and inhibitors, helping scientists understand and modulate biological pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobicyclo[2.2.2]octane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-7(12)8-1-4-9(11,5-2-8)6-3-8/h1-6,11H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLLIOQALNAHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Aminobicyclo[2.2.2]octane-1-carboxamide CAS number and chemical data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Aminobicyclo[2.2.2]octane-1-carboxamide CAS number and chemical data Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Strategic Bioisosterism in Next-Generation Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the escape from "flatland"—the over-reliance on planar aromatic scaffolds—has driven the adoption of saturated, three-dimensional pharmacophores. 4-Aminobicyclo[2.2.2]octane-1-carboxamide (CAS: 863303-82-6) represents a premier "bridgehead" building block. It serves as a rigid, aliphatic bioisostere for 1,4-disubstituted aromatic rings (e.g., p-phenylene, piperazine), offering researchers a tool to improve solubility, metabolic stability, and patentability without sacrificing vector alignment.

This guide details the physicochemical profile, synthetic pathways, and experimental handling of this critical scaffold.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5]

The bicyclo[2.2.2]octane (BCO) core is characterized by high symmetry (


) and structural rigidity. Unlike flexible alkyl chains, the BCO cage holds substituents in a fixed geometry, mimicking the spatial projection of a benzene ring but with a significantly higher fraction of saturated carbon (

).
Table 1: Chemical Data Specifications
PropertySpecification
Chemical Name 4-Aminobicyclo[2.2.2]octane-1-carboxamide
CAS Number 863303-82-6 (Free base)854214-59-8 (Acid precursor)
Molecular Formula

Molecular Weight 168.24 g/mol
Exact Mass 168.1263
SMILES NC12CCC(CC1)(CC2)C(N)=O
InChI Key WKLLIOQALNAHNH-UHFFFAOYSA-N
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, Water (moderate); Insoluble in Hexanes
pKa (Calc) ~10.5 (Amine), ~15 (Amide)
LogP (Calc) -0.8 to -0.3 (Low lipophilicity due to polarity)

Medicinal Chemistry Rationale: The "BCO" Effect

Bioisosteric Replacement

The BCO scaffold is a classic bioisostere for the para-phenylene ring.

  • Vector Alignment: The distance between the C1 and C4 bridgehead carbons is approximately 2.6 Å , closely matching the 2.8 Å distance across a benzene ring.

  • Metabolic Stability: Replacing an aromatic ring with BCO eliminates the potential for formation of reactive arene oxides and reduces CYP450 metabolism associated with electron-rich aromatics.

  • Solubility: The aliphatic nature breaks pi-stacking interactions common in crystalline drugs, often enhancing aqueous solubility.

Visualization: Structural Logic

The following diagram illustrates the logical flow from the aromatic precursor to the BCO bioisostere and its downstream utility.

BCO_Logic Benzene 1,4-Disubstituted Benzene (Planar, Aromatic) Problem Issues: Low Solubility Metabolic Liability IP Crowding Benzene->Problem BCO_Core Bicyclo[2.2.2]octane Core (Rigid, Aliphatic, 3D) Benzene->BCO_Core Bioisosteric Replacement Target 4-Aminobicyclo[2.2.2] octane-1-carboxamide (CAS: 863303-82-6) BCO_Core->Target Functionalization Benefit Outcome: Improved Fsp3 Retained Vector Novel IP Space Target->Benefit

Figure 1: Strategic logic for replacing phenyl rings with the BCO scaffold in drug design.

Synthetic Pathways & Manufacturing

The synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxamide is non-trivial due to the bridgehead position of the functional groups. Standard nucleophilic substitution (


) is impossible at bridgehead carbons. Therefore, synthesis relies on radical chemistry or rearrangement reactions (Curtius or Hofmann).
Primary Synthetic Route (The Kopecky-Chapman Approach)

This route typically begins with diethyl succinate or 1,4-cyclohexanedimethanol .

  • Cyclization: Formation of the bicyclo[2.2.2]octane-1,4-dicarboxylic acid via a "succinyl succinate" intermediate or Diels-Alder cycloaddition.

  • Desymmetrization: Conversion of the diacid to a mono-ester/mono-acid.

  • Curtius Rearrangement (Critical Step): Transformation of the free carboxylic acid to an amine via an acyl azide intermediate. This is the standard method for installing bridgehead amines.

  • Amidation: Conversion of the remaining ester to the primary amide.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Diethyl Succinate (Precursor) Inter1 Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid Start->Inter1 Cyclization (Multi-step) Inter2 Mono-methyl ester (Desymmetrization) Inter1->Inter2 MeOH, H+ Inter3 4-(Methoxycarbonyl)bicyclo [2.2.2]octane-1-carboxylic acid Inter2->Inter3 Partial Hydrolysis Step_Curtius Curtius Rearrangement (DPPA, tBuOH) Inter3->Step_Curtius Inter4 4-(Boc-amino)-1-methyl ester Step_Curtius->Inter4 -N2, Rearrange Step_Amidation Ammonolysis (NH3/MeOH) Inter4->Step_Amidation Inter5 4-(Boc-amino)-1-carboxamide Step_Amidation->Inter5 Final 4-Aminobicyclo[2.2.2] octane-1-carboxamide (CAS: 863303-82-6) Inter5->Final Deprotection (HCl/Dioxane)

Figure 2: Step-wise synthetic workflow from acyclic precursors to the target bridgehead amide.

Experimental Protocol: Handling & Utilization

Role: Senior Application Scientist Context: You are utilizing the commercially available HCl salt of the target amine (CAS 863303-82-6 or similar) to couple it to a drug core (e.g., a JAK inhibitor scaffold).

Protocol: Amide Coupling to a Carboxylic Acid Scaffold

Objective: To couple 4-aminobicyclo[2.2.2]octane-1-carboxamide to a core carboxylic acid (R-COOH).

Reagents:

  • R-COOH (Drug Core, 1.0 equiv)

  • 4-Aminobicyclo[2.2.2]octane-1-carboxamide HCl (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve R-COOH in anhydrous DMF under Nitrogen.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add 4-Aminobicyclo[2.2.2]octane-1-carboxamide HCl solid directly to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift:

    
    ).
    
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), Water (x1), and Brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH) is required due to the polarity of the carboxamide.

Critical Note on Causality:

  • Why HATU? Bridgehead amines are sterically hindered and less nucleophilic than standard alkyl amines. HATU provides a highly reactive At-complex to drive the reaction to completion.

  • Why HCl Salt? The free base amine can absorb

    
     from the air. The HCl salt is the stable storage form.
    

Applications in Drug Discovery[1][4][6]

JAK Inhibitors

Research has demonstrated the utility of this scaffold in creating gut-restricted JAK inhibitors. By replacing a piperazine or cyclohexyl linker with the BCO-carboxamide, researchers achieved high potency while modulating permeability to prevent systemic exposure, ideal for treating Inflammatory Bowel Disease (IBD) [1].

DPP-IV Inhibitors

In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes, the BCO core serves as a spacer that positions the catalytic warhead (e.g., nitrile) into the active site while the amide moiety interacts with the S2 subsite of the enzyme [2].

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact derivative is proprietary to manufacturers, it is treated under the General Warning category for organic amines/amides.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep at 2–8°C. Hygroscopic (store under inert gas if possible).

  • Disposal: Incineration with afterburner and scrubber (contains Nitrogen).

References

  • Discovery of a Gut-Restricted JAK Inhibitor. Academia.edu. Retrieved from

  • Bicycloamide derivative Patent CA2554378A1. Google Patents. Retrieved from

  • 4-Aminobicyclo[2.2.2]octane-1-carboxamide Product Data. Sigma-Aldrich. Retrieved from

  • Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere. PharmaBlock Whitepaper. Retrieved from

  • Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids.Roberts et al., J. Am. Chem. Soc. (Classic mechanistic reference for BCO synthesis).

Sources

The Bicyclo[2.2.2]octane-1-carboxamide Core: A Rigid Scaffold for Advancing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling structural motif in modern medicinal chemistry, primarily for its role as a three-dimensional, non-aromatic bioisostere of the phenyl ring. This guide provides an in-depth technical overview of Bicyclo[2.2.2]octane-1-carboxamide derivatives, a class of compounds that leverages the unique properties of the BCO core to achieve enhanced pharmacological profiles. The rigid nature of the BCO framework allows for precise spatial orientation of substituents, leading to improved binding affinity and selectivity for a range of biological targets. This, combined with favorable physicochemical properties such as increased solubility and metabolic stability, makes the BCO-1-carboxamide core an attractive starting point for the design of novel therapeutics. This document will explore the synthetic strategies for accessing these molecules, delve into their structure-activity relationships against key biological targets including Dipeptidyl Peptidase-IV (DPP-IV) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), and discuss the future potential of this promising scaffold in drug discovery.

Introduction: The Bicyclo[2.2.2]octane Scaffold – A Three-Dimensional Advantage

The relentless pursuit of novel chemical entities with improved efficacy and safety profiles has led medicinal chemists to explore beyond the traditional, often flat, aromatic structures that dominate the landscape of small molecule drugs. The bicyclo[2.2.2]octane (BCO) scaffold has garnered significant attention as a key player in the move towards more three-dimensional molecular architectures.

From "Flatland" to 3D: The BCO Scaffold as a Phenyl Ring Bioisostere

A significant challenge in drug discovery is the prevalence of flat, aromatic moieties, which can lead to issues with aqueous solubility, lipophilicity, and off-target effects such as inhibition of CYP450 enzymes and hERG channels[1]. The fully aliphatic bicyclo[2.2.2]octane-1,4-diyl (BCO) is a three-dimensional bioisostere for the two-dimensional para-phenyl group[1]. From a geometric standpoint, the distance between the bridgehead connecting atoms in the BCO scaffold is very similar to that of a para-substituted phenyl ring, allowing it to maintain the crucial vectoral orientation of substituents required for biological activity[1].

Physicochemical Benefits of Incorporating the BCO Moiety

The incorporation of the BCO scaffold offers several advantages in drug design, primarily through the enhancement of key physicochemical properties.

A higher fraction of sp3-hybridized carbons (Fsp3) in a molecule is often correlated with increased success in clinical development[1]. The BCO core, being fully saturated, has an Fsp3 value of 1.0, a stark contrast to the 0 of a phenyl ring[1]. This increased three-dimensionality disrupts the planarity that can lead to crystalline packing and, consequently, lower solubility. As a result, BCO-containing compounds often exhibit improved aqueous solubility[2].

The rigid, saturated nature of the BCO core can also confer enhanced metabolic stability. The carbon skeleton is less accessible to metabolic enzymes, such as cytochrome P450s, which can lead to a longer half-life and improved pharmacokinetic profile[3].

The Strategic Placement of the 1-Carboxamide Functionality

The carboxamide group is a ubiquitous functional group in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets and its favorable metabolic stability. Placing the carboxamide at the bridgehead (1-position) of the BCO scaffold results in a rigid and well-defined presentation of this important functional group, minimizing conformational flexibility and allowing for precise and high-affinity interactions with target proteins.

Synthetic Strategies for Bicyclo[2.2.2]octane-1-carboxamide Derivatives

The synthesis of bicyclo[2.2.2]octane-1-carboxamide derivatives hinges on the efficient construction of the core intermediate, bicyclo[2.2.2]octane-1-carboxylic acid, followed by standard amide bond formation.

Synthesis of the Core Intermediate: Bicyclo[2.2.2]octane-1-carboxylic Acid

Several synthetic routes to the BCO core have been developed, with Diels-Alder reactions and tandem methodologies being the most prominent.

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of the bicyclo[2.2.2]octene skeleton, which can then be hydrogenated to the saturated BCO core[4][5]. The reaction of a 1,3-cyclohexadiene derivative with a suitable dienophile, such as maleic anhydride, is a common strategy[4].

More recently, tandem reactions that form multiple bonds in a single operation have been developed for the efficient synthesis of bicyclo[2.2.2]octane-1-carboxylates. These methods offer advantages in terms of atom economy and operational simplicity[6][7].

Amide Bond Formation: From Carboxylic Acid to Carboxamide

Once bicyclo[2.2.2]octane-1-carboxylic acid is obtained, it can be converted to the corresponding carboxamides using a variety of standard and reliable methods.

The carboxylic acid can be activated with a variety of coupling reagents, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of the desired amine.

Protocol: General Procedure for the Synthesis of N-Substituted Bicyclo[2.2.2]octane-1-carboxamides
  • Acid Activation: To a solution of bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the chosen coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq).

  • Amine Addition: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Amide Formation: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to afford the desired N-substituted bicyclo[2.2.2]octane-1-carboxamide.

Synthetic Workflow Diagram

G cluster_0 Synthesis of BCO-1-carboxylic Acid cluster_1 Amide Formation 1_3_cyclohexadiene 1,3-Cyclohexadiene Derivative Diels_Alder Diels-Alder Reaction 1_3_cyclohexadiene->Diels_Alder Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Diels_Alder BCO_ene Bicyclo[2.2.2]octene Intermediate Diels_Alder->BCO_ene Hydrogenation Hydrogenation BCO_ene->Hydrogenation BCO_acid Bicyclo[2.2.2]octane-1-carboxylic Acid Hydrogenation->BCO_acid BCO_acid_2 Bicyclo[2.2.2]octane-1-carboxylic Acid Coupling Amide Coupling BCO_acid_2->Coupling Final_Product N-Substituted Bicyclo[2.2.2]octane-1-carboxamide Coupling->Final_Product Amine Primary or Secondary Amine Amine->Coupling

Caption: Synthetic workflow for Bicyclo[2.2.2]octane-1-carboxamide derivatives.

Key Biological Targets and Structure-Activity Relationships (SAR)

The rigid Bicyclo[2.2.2]octane-1-carboxamide scaffold has proven to be a versatile template for the design of inhibitors for several important biological targets. The well-defined orientation of the carboxamide and other substituents allows for a clear understanding of structure-activity relationships.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Case Study

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. Consequently, DPP-IV inhibitors are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.

A novel class of bicyclic amide derivatives featuring the BCO-1-carboxamide core has been identified as potent DPP-IV inhibitors[8]. A key example from this class is (2S,4S)-1-[[(4-carbamoylbicyclo[2.2.2]oct-1-yl)amino]acetyl]-4-fluoropyrrolidine-2-carbonitrile[8].

The SAR for this series can be summarized as follows:

  • BCO-1-carboxamide Core: This rigid scaffold serves to orient the key interacting groups in the optimal geometry for binding to the DPP-IV active site.

  • Amine Linker: The aminoacetyl linker provides the correct spacing and flexibility for the molecule to span the active site.

  • Fluoropyrrolidine-2-carbonitrile: This moiety is a well-established warhead for DPP-IV inhibitors, forming a covalent interaction with the catalytic serine residue. The fluorine substitution enhances potency and metabolic stability.

G Scaffold Bicyclo[2.2.2]octane-1-carboxamide (Rigid Core) DPPIV_Inhibitor Potent DPP-IV Inhibitor Scaffold->DPPIV_Inhibitor Linker Aminoacetyl Linker (Optimal Spacing) Linker->DPPIV_Inhibitor Warhead Fluoropyrrolidine-2-carbonitrile (Covalent Interaction) Warhead->DPPIV_Inhibitor

Sources

Structural Geometry and Bioisosteric Profiling of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift to 3D Saturated Scaffolds

The modern pharmaceutical landscape is undergoing a critical transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich aliphatic scaffolds[1]. This shift is primarily driven by the need to escape "flatland"—a structural space notorious for poor aqueous solubility, high lipophilicity, and significant off-target toxicity. Within this context, 4-Aminobicyclo[2.2.2]octane-1-carboxamide (CAS: 863303-82-6) has emerged as a highly valuable building block[2]. By replacing a flat para-substituted benzene ring with this rigid, cage-like bicyclo[2.2.2]octane (BCO) core, drug development professionals can dramatically improve pharmacokinetic profiles while maintaining the spatial trajectory of critical pharmacophores[3].

Geometric Architecture of the BCO Core

The structural integrity of 4-aminobicyclo[2.2.2]octane-1-carboxamide relies on its highly symmetrical hydrocarbon framework. The BCO core consists of two bridgehead carbons (C1 and C4) interconnected by three distinct two-carbon bridges[4].

From a geometric standpoint, the molecule is defined by the following parameters:

  • Hybridization and Rigidity: All carbon atoms within the core are sp³-hybridized, yielding a fraction of saturated carbons (

    
    ) of 1.0[3]. The locked conformation prevents ring-flipping, ensuring extreme structural rigidity.
    
  • Vector Collinearity: The 1-carboxamide and 4-amino substituents are positioned at the bridgeheads. Because of the cage's symmetry, the exit vectors of these substituents are perfectly collinear (180°), mimicking the exact geometry of a para-substituted phenyl ring[1].

  • Bridgehead Distance: The internal distance between the C1 and C4 atoms is approximately 2.60 Å[3]. This provides a near-perfect spatial match to the 2.79–2.82 Å distance found in para-substituted benzenes, making it an ideal 3D bioisostere[5].

Comparative Structural Metrics

To fully appreciate the geometric equivalence of the BCO core, it must be benchmarked against both traditional aromatic rings and other modern saturated bioisosteres (such as cubane and bicyclo[1.1.1]pentane). The quantitative geometric data is summarized below[3],[5]:

Scaffold

Bridgehead Distance (Å)Exit Vector CollinearityLipophilicity Impact (vs Benzene)
p-Substituted Benzene 0.02.79 - 2.82Perfect (180°)Baseline
Cubane-1,4-diyl 1.02.72Perfect (180°)Decreased
Bicyclo[2.2.2]octane (BCO) 1.02.60Perfect (180°)Decreased
Bicyclo[1.1.1]pentane (BCP) 1.01.85Perfect (180°)Significantly Decreased

Mechanistic Pathway of Bioisosteric Replacement

The geometric properties of 4-aminobicyclo[2.2.2]octane-1-carboxamide directly dictate its physicochemical advantages. The 3D disruption of


-

stacking interactions inherently increases aqueous solubility and lowers the melting point[1]. Furthermore, the high

value correlates with reduced lipophilicity (clogP), decreased serum albumin binding, and a lower propensity for off-target interactions, such as CYP450 and hERG channel inhibition[3].

BioisostereLogic A p-Substituted Benzene (2D, Fsp3 = 0) B 4-Aminobicyclo[2.2.2]octane-1-carboxamide (3D BCO, Fsp3 = 1.0) A->B Bioisosteric Replacement C Geometric Equivalence C1-C4 Distance: ~2.60 Å B->C Structural Conservation D Enhanced Solubility & Lower Lipophilicity C->D 3D Disruption of pi-stacking E Reduced Off-Target Toxicity (hERG/CYP) C->E Increased Fsp3

Logical relationship between BCO structural geometry and improved physicochemical properties.

Self-Validating Experimental Protocol: Crystallographic & Computational Profiling

To accurately quantify the bond angles, torsional strain, and vector collinearity of 4-aminobicyclo[2.2.2]octane-1-carboxamide, a self-validating analytical workflow combining empirical crystallography and theoretical quantum mechanics is required. As a standard practice for ensuring data integrity, the following protocol eliminates artifacts caused by crystal packing forces.

Step-by-Step Methodology

Step 1: High-Purity Synthesis & Isolation

  • Action: Synthesize and purify the compound to >98% purity[2].

  • Causality: Trace impurities disrupt the crystalline lattice of highly symmetric BCOs, leading to defects that obscure precise bond-length measurements.

Step 2: Single-Crystal Growth via Slow Evaporation

  • Action: Dissolve the compound in a binary solvent system (e.g., dichloromethane/hexane) and allow it to evaporate over 5–7 days.

  • Causality: BCO derivatives are highly rigid and tend to precipitate rapidly if cooled quickly. Slow evaporation prevents the formation of twinned crystals, yielding the highly ordered lattice required for atomic-resolution diffraction.

Step 3: Cryogenic Single-Crystal X-Ray Diffraction (SC-XRD)

  • Action: Mount the crystal and collect diffraction data at a cryogenic temperature of 100 K.

  • Causality: The sp³-hybridized bridges in the BCO core can exhibit slight torsional vibrations at room temperature. Cryogenic cooling minimizes this thermal motion, allowing for precise measurement of the C1-C4 internal distance and the substituent exit vectors.

Step 4: Density Functional Theory (DFT) Optimization

  • Action: In parallel to XRD, perform a gas-phase geometry optimization using the B3LYP functional and 6-31G(d,p) basis set.

  • Causality: Solid-state XRD data can sometimes be skewed by strong intermolecular hydrogen bonding between the terminal amino and carboxamide groups of adjacent molecules. Gas-phase DFT provides an isolated, theoretical structural baseline free from packing forces.

Step 5: Cross-Validation and Vector Analysis

  • Action: Overlay the empirical XRD structure with the theoretical DFT model.

  • Causality: A root-mean-square deviation (RMSD) of <0.2 Å between the two models confirms that the collinearity of the 1,4-substituents is an intrinsic geometric property of the BCO core, validating its use as a highly predictable bioisostere.

ExperimentalWorkflow S1 1. Synthesis & Purification S2 2. Slow Evaporation Crystallization S1->S2 Prevents twinning S4 4. DFT Gas-Phase Optimization S1->S4 Computational parallel S3 3. Cryogenic (100K) SC-XRD S2->S3 Minimizes thermal motion S5 5. Cross-Validation (Solid vs Gas Phase) S3->S5 Empirical data S4->S5 Theoretical baseline

Self-validating experimental workflow for structural geometry determination.

References

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Draw and explain the structure of Bicyclo[2.2.2]octane. Source: Filo URL: [Link]

Sources

Title: The Bicyclo[2.2.2]octane Amide Scaffold: A Rigorous Examination of Thermodynamic Stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional bioisostere increasingly utilized in medicinal chemistry to replace planar aromatic rings, improving physicochemical properties such as solubility and metabolic stability. When functionalized with an amide group—a ubiquitous linkage in pharmaceuticals—the resulting derivatives present a unique set of conformational and electronic challenges. The thermodynamic stability of these systems is not trivial; it is a complex interplay between the inherent strain of the bicyclic core and the rotational dynamics of the amide bond. This guide provides a comprehensive analysis of the factors governing the stability of BCO-amide derivatives, outlines robust computational and experimental protocols for their characterization, and discusses the implications for rational drug design.

The Structural Foundation: Deconstructing the BCO-Amide Chimera

To appreciate the thermodynamic landscape of BCO-amide derivatives, one must first understand the intrinsic properties of each component: the rigid BCO cage and the conformationally sensitive amide linker.

The Bicyclo[2.2.2]octane Core: A Study in Rigidity and Strain

The BCO core is not perfectly static. It exists in a D₃ symmetry, but gas-phase electron diffraction studies have revealed a twisting motion around the C1-C4 axis.[1] This results in a "quasi-D₃h structure" with a broad potential energy minimum.[1] The molecule's rigidity stems from its bridged structure, which locks the cyclohexane rings into boat-like conformations.

This rigidity, however, comes at an energetic cost. The strain energy of the BCO system is a critical factor in its overall thermodynamic profile. While more stable than highly strained systems like cubane, it possesses notable strain compared to an acyclic alkane. Thermodynamic data for the parent BCO molecule provides a crucial baseline for understanding its derivatives.

Table 1: Thermodynamic Properties of Bicyclo[2.2.2]octane

PropertyValueSource
Enthalpy of Formation (gas, 298.15 K)-97.5 ± 1.3 kJ/molNIST[2]
Enthalpy of Sublimation (298.15 K)48.7 ± 0.8 kJ/molCheméo[3]
Standard Molar Entropy (gas, 298.15 K)338.4 ± 4.2 J/mol·KNIST[2]

The key takeaway for drug design is that the BCO core provides a well-defined, three-dimensional vector for substituents, unlike a flexible alkyl chain or a flat phenyl ring. This structural pre-organization can be entropically favorable for binding to a biological target, but the inherent strain energy must be considered in the overall stability of the molecule.

The Amide Bond: A Conformationally Dynamic Switch

The amide bond is deceptively complex. Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, the C-N bond possesses significant partial double-bond character.[4] This electronic feature is responsible for two critical properties:

  • Planarity: The atoms of the amide group (C, O, N, and their immediate substituents) are largely coplanar.

  • Rotational Barrier: Rotation around the C-N bond is restricted, leading to the existence of conformational isomers, typically referred to as s-cis and s-trans (or E/Z) rotamers.

The energy barrier for this rotation in typical tertiary amides is significant, often in the range of 14–20 kcal/mol, which can lead to distinct, slowly interconverting populations of rotamers observable by NMR at room temperature.[5] The relative stability of these rotamers is governed by a combination of steric hindrance, electronic effects, and non-covalent interactions.[5] For instance, attaching electronegative atoms to the amide nitrogen can reduce resonance and lower the isomerization barrier.[6]

DFT_Workflow start_node 1. Initial Structure (e.g., s-cis & s-trans conformers) opt_node 2. Geometry Optimization (e.g., B3LYP/6-311++G**) start_node->opt_node Input Geometry freq_node 3. Frequency Calculation opt_node->freq_node verify_node 4. Verify True Minimum (No imaginary frequencies) freq_node->verify_node ts_node Transition State Search (e.g., QST2/3) verify_node->ts_node Imaginary Freq. Found energy_node 5. Single-Point Energy (Higher level of theory, optional) verify_node->energy_node Verified ts_node->freq_node thermo_node 6. Thermodynamic Analysis (Calculate ΔH, ΔS, and ΔG) energy_node->thermo_node end_node Relative Stabilities & Rotational Barrier (ΔG‡) thermo_node->end_node

Caption: Fig. 2: A typical DFT workflow for conformational analysis.

Experimental Protocol 1: DFT Calculation of Rotamer Stability

  • Structure Generation: Build 3D models of the BCO-amide derivative in all plausible conformations (e.g., s-cis and s-trans amide rotamers).

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A functional like B3LYP or M06-2X with a Pople-style basis set such as 6-311++G(d,p) is a common and reliable choice. [7][8][9]This step locates the nearest local energy minimum.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.

    • Causality: This step is critical for two reasons. First, it confirms that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G).

  • Energy Analysis: Compare the calculated Gibbs free energies (G) of the optimized conformers. The difference, ΔG, quantifies their relative thermodynamic stability at a given temperature.

  • Transition State (TS) Search (Optional): To determine the rotational barrier, perform a TS search to locate the high-energy state connecting the two rotamers. A frequency calculation on the TS structure should yield exactly one imaginary frequency corresponding to the bond rotation. The energy difference between the ground state and the transition state gives the activation energy (ΔG‡).

Experimental Validation: Spectroscopic and Calorimetric Techniques

Computational predictions require experimental validation. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for studying dynamic conformational equilibria.

Experimental Protocol 2: VT-NMR for Rotational Barrier Determination

  • Sample Preparation: Prepare a solution of the purified BCO-amide derivative in a suitable deuterated solvent (e.g., d₆-DMSO, d₇-DMF) that has a wide liquid temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). If the rotational barrier is high enough, separate sets of peaks for the s-cis and s-trans rotamers may be visible. [5]3. Heating and Coalescence: Gradually increase the temperature of the NMR probe in increments (e.g., 10 °C). Acquire a spectrum at each temperature.

    • Causality: As the temperature increases, the rate of interconversion between rotamers increases. This causes the distinct peaks for each rotamer to broaden, move closer together, and eventually merge into a single, averaged peak. This merging point is the coalescence temperature (T_c).

  • Data Analysis:

    • Population Analysis: At temperatures below coalescence, the relative populations of the two isomers can be determined by integrating their respective signals. This allows for the calculation of the ground-state energy difference (ΔG) using the equation ΔG = -RT ln(K), where K is the equilibrium constant.

    • Barrier Calculation: The activation energy for rotation (ΔG‡) at the coalescence temperature can be calculated from T_c and the frequency separation of the signals (Δν) using a simplified form of the Eyring equation.

This protocol is self-validating: the observation of coalescence provides direct evidence of a dynamic process, and the quantitative analysis yields the key thermodynamic parameters.

Implications for Drug Development

The thermodynamic stability of BCO-amide derivatives has profound consequences for their application in medicinal chemistry.

  • Conformational Control: The rigidity of the BCO core can be exploited to lock a bioactive conformation. By understanding the energetic cost of this "conformational locking," chemists can design molecules that present the optimal geometry for receptor binding with minimal entropic penalty.

  • Physicochemical Properties: The BCO core is a "saturated bioisostere" for the phenyl ring. [10]Replacing a flat, greasy aromatic ring with a 3D, saturated BCO cage can disrupt π-π stacking, reduce lipophilicity, and increase aqueous solubility—a strategy known as "escaping flatland." This often improves the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

  • Metabolic Stability: The C-H bonds on the BCO scaffold are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring. Introducing a BCO-amide motif can block a site of metabolism, thereby increasing the drug's half-life. [10]

Conclusion

The thermodynamic stability of bicyclo[2.2.2]octane amide derivatives is a multifaceted property arising from the interplay of ring strain, steric hindrance, and through-space electronic interactions. A thorough understanding of these factors is paramount for the rational design of novel therapeutics. By combining predictive computational modeling with rigorous experimental validation through techniques like VT-NMR, researchers can accurately characterize the energetic landscape of these valuable scaffolds. This knowledge enables the fine-tuning of molecular architecture to optimize both biological activity and pharmaceutical properties, ultimately accelerating the development of safer and more effective medicines.

References

  • Krygowski, T. M., & Cyranski, M. K. (2014). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives. PubMed. [Link]

  • García-García, A., et al. (2026). Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues. MDPI. [Link]

  • Szatylowicz, H., et al. (2025). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives: Inductive or field effects? ResearchGate. [Link]

  • Taylor, C. M., et al. (2007). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS Publications. [Link]

  • Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure. [Link]

  • Chen, Y.-C., et al. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. ACS Publications. [Link]

  • Williams, D. R., & Fromhold, M. G. (2001). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. PubMed Central. [Link]

  • Adcock, W., et al. (1977). Through-bond transmission of substituent effects in the bicyclo[2.2.2]octane ring system. ACS Publications. [Link]

  • Ramachary, D. B., & Reddy, G. S. (2013). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Royal Society of Chemistry. [Link]

  • Anonymous. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin-Madison. [Link]

  • DePuy, C. H., & Story, P. R. (2019). Synthesis of bicyclo[2.2.2]octane derivatives.
  • Brown, M. A., & Djerassi, C. (1965). Conformation of the bicycloo[5][5][5]ctane system. Royal Society of Chemistry. [Link]

  • Wiberg, K. B. (2002). Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids. PubMed. [Link]

  • Ramachary, D. B., & Reddy, G. S. (2025). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. ResearchGate. [Link]

  • Okamoto, I., et al. (2025). Amide Conformational Switching Induced by Protonation of Aromatic Substituent. ResearchGate. [Link]

  • Drakenberg, T., & Forsen, S. (1970). Barrier to internal rotation in amides. IV. N,N-Dimethylamides. Substituent and solvent effects. ACS Publications. [Link]

  • Devi, L. S., & Singh, N. R. (2016). Theoretical study on the stability of cyclooctene isomers. Atlantis Press. [Link]

  • Glover, S. A., & Rauk, A. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. MDPI. [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane. NIST WebBook. [Link]

  • Yokozeki, A., & Kuchitsu, K. (1971). Structure and Intramolecular Motions in Bicyclo[2.2.2]octane as Studied by Gas Electron Diffraction. Oxford Academic. [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane Gas Phase Thermochemistry Data. NIST WebBook. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Nakano, M., et al. (2024). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Royal Society of Chemistry. [Link]

  • Sibi, M. P., & Rheault, T. R. (2016). Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization. PubMed. [Link]

  • Stepan, A. F., et al. (2021). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • Kabo, G. J., et al. (2014). Consistent Thermodynamic Properties for Alicyclic Components of Jet Fuels: Experimental Data, Estimation Methods, and Homologous. OSTI.GOV. [Link]

  • Dominguez, Z., et al. (2015). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor. PubMed Central. [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). Cheméo. [Link]

Sources

The Ascendancy of Saturated Scaffolds: A Technical Guide to 4-Aminobicyclo[2.2.2]octane-1-carboxamide as a Phenyl Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by replacing planar aromatic moieties with three-dimensional saturated scaffolds.[1][2][3] This guide provides an in-depth technical exploration of 4-aminobicyclo[2.2.2]octane-1-carboxamide, a compelling bioisostere for the ubiquitous para-substituted phenyl ring. We will delve into the chemical rationale, synthetic strategies, and profound impact of this substitution on key drug-like properties, offering a comprehensive resource for researchers engaged in rational drug design and lead optimization.

Introduction: The Rationale for Moving Beyond the Phenyl Ring

The phenyl group, a cornerstone of medicinal chemistry, is present in a vast number of marketed drugs.[4] However, its planarity and high sp² character can contribute to undesirable physicochemical and pharmacokinetic properties. A high aromatic ring count is often associated with poor aqueous solubility, increased lipophilicity, promiscuous binding to serum albumin, and inhibition of cytochrome P450 (CYP450) enzymes, which can lead to drug-drug interactions.[2][5] Furthermore, the π-stacking ability of aromatic rings can enhance crystallinity, which may negatively impact solubility.[5]

To mitigate these liabilities, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity but possesses a different physical or chemical makeup—has become a powerful strategy.[6] Saturated, three-dimensional scaffolds, such as bicyclo[2.2.2]octane (BCO), have emerged as prominent non-classical bioisosteres for the para-phenyl group.[5][7]

The Bicyclo[2.2.2]octane (BCO) Scaffold: A Superior Geometric Mimic

The BCO core offers a rigid, three-dimensional framework that effectively mimics the spatial arrangement of a para-substituted phenyl ring.[8] The distance between the bridgehead carbons in the BCO scaffold (2.60 Å) is remarkably similar to that of a para-substituted phenyl group (2.82 Å).[5] This geometric similarity allows the BCO moiety to present appended functional groups to a biological target in a manner analogous to its aromatic counterpart, thereby preserving pharmacological efficacy.[5]

However, the true advantage of the BCO scaffold lies in its fully saturated, sp³-hybridized nature.[5] This fundamental difference from the sp²-rich phenyl ring bestows a range of beneficial properties upon molecules that incorporate it.

Physicochemical Advantages of the BCO Scaffold

The incorporation of a BCO moiety in place of a phenyl ring can lead to significant improvements in a molecule's physicochemical profile:

  • Enhanced Solubility: The disruption of planarity and the elimination of aromaticity reduce the propensity for π-stacking, which can lead to lower melting points and improved aqueous solubility.[2][5]

  • Reduced Lipophilicity: While the BCO core is lipophilic, its replacement of a phenyl ring often results in a decrease in the calculated logP (clogP), a measure of lipophilicity.[9] This can be further modulated by introducing heteroatoms, such as in 2-oxabicyclo[2.2.2]octane, which further reduces lipophilicity.[4][9]

  • Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by CYP450 enzymes can lead to enhanced metabolic stability and a more favorable pharmacokinetic profile.[3][4][5]

4-Aminobicyclo[2.2.2]octane-1-carboxamide: A Versatile Building Block

The 4-aminobicyclo[2.2.2]octane-1-carboxamide scaffold provides two key points of attachment, the amino group and the carboxamide, allowing for its versatile incorporation into a wide range of molecular architectures. The amino group can serve as a key interaction point with the biological target or as a handle for further chemical elaboration. The carboxamide linkage provides a stable connection to the rest of the molecule.

Synthesis of the Core Scaffold

The synthesis of the core 4-aminobicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step sequence. A common starting material is dimethyl cyclohexane-1,4-dicarboxylate.[5] The synthesis of related 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has also been well-documented.[10]

Experimental Protocols: A Practical Guide

Synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones

A one-pot reaction of benzylidene acetone with thiocyanates derived from secondary amines can yield 4-aminobicyclo[2.2.2]octan-2-ones, which are useful precursors.[11]

Step-by-Step Methodology:

  • Dissolve benzylidene acetone and a dialkyl-ammonium thiocyanate in a suitable solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by GC-MS to identify intermediates such as diketones and enamines.[11]

  • Upon completion, cool the reaction and isolate the 4-aminobicyclo[2.2.2]octan-2-one product.

Amide Coupling to 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid

The coupling of a carboxylic acid to the amino group of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (or its corresponding ester) is a crucial step in incorporating this bioisostere into a drug candidate. Standard peptide coupling reagents are effective for this transformation.[12][13]

Protocol using HATU as a coupling reagent:

  • Under an inert atmosphere, dissolve the desired carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[12]

  • Add DIPEA (2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[12]

  • Add methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (1.2 equivalents) to the activated mixture.[14][15]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[12]

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

Case Studies: Real-World Applications

The strategic replacement of a phenyl ring with a BCO scaffold has proven successful in several drug discovery programs.

MDM2 Inhibitors

In the development of murine double minute 2 (MDM2) inhibitors, replacement of a benzoic acid moiety with a bicyclo[2.2.2]octane-1-carboxylic acid led to compounds with high binding affinity and cellular potency.[15] This substitution was explored to improve the oral pharmacokinetic properties of the lead compounds.[15]

HCV NS5A Inhibitors

An analog of the hepatitis C virus (HCV) NS5A inhibitor daclatasvir, where a biphenyl core was replaced with a phenyl-BCO motif, demonstrated a 6-fold increase in aqueous solubility at physiological pH.[5] Although this particular analog was less potent, it highlighted the significant impact of the BCO scaffold on solubility.[5]

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors

In a series of DGAT-1 inhibitors, replacing a trans-cyclohexane ring with a BCO scaffold around a carboxylic acid group led to a derivative with superior pharmacokinetic properties, including lower clearance, a smaller volume of distribution, and a longer half-life, while maintaining potency.[5] This modification also offered the advantage of eliminating cis/trans stereoisomerism.[5]

Data Presentation: A Comparative Overview

PropertyPhenyl GroupBicyclo[2.2.2]octane (BCO)
Fraction of sp³ carbons (Fsp³) 01.0[5]
Geometry 2-D, planar[5]3-D, rigid[5][8]
Bridgehead Distance (para-like) ~2.82 Å[5]~2.60 Å[5]
Solubility Generally lowerOften improved[2][5]
Lipophilicity (clogP) Generally higherOften reduced[9]
Metabolic Stability Susceptible to aromatic oxidationGenerally improved[4][5]

Visualization of Key Concepts

Bioisosteric Replacement Workflow

Caption: A logical workflow for the bioisosteric replacement of a phenyl ring with a BCO scaffold.

Amide Coupling Reaction

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid R-COOH Product R-CO-NH-BCO-CONH₂ Carboxylic_Acid->Product BCO_Amine H₂N-BCO-CONH₂ BCO_Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product

Caption: A simplified representation of the amide coupling reaction to form the target molecule.

Conclusion: A Promising Frontier in Drug Design

The use of 4-aminobicyclo[2.2.2]octane-1-carboxamide as a bioisostere for the para-substituted phenyl ring represents a powerful and field-proven strategy in modern medicinal chemistry. By embracing three-dimensionality, researchers can overcome many of the inherent liabilities associated with flat, aromatic systems. The BCO scaffold offers a geometrically sound mimic with the potential to significantly improve a drug candidate's solubility, metabolic stability, and overall pharmacokinetic profile, ultimately increasing the probability of success in the clinic.[5] This guide has provided a comprehensive overview of the rationale, synthesis, and application of this valuable building block, empowering drug development professionals to harness its potential in the design of next-generation therapeutics.

References

  • PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
  • Benchchem. The Rising Potential of Bicyclo[2.2.2]octanone Derivatives in Drug Discovery: A Comparative Guide.
  • ResearchGate. Replacement of the phenyl ring with saturated bioisosteres in anticancer drug Vorinostat (SAHA) a Synthesis of compound 88.
  • Chemspace. Bioisosteric Replacements.
  • Chemical Communications (RSC Publishing). Recent Advances in Bridged Structures as 3D Bioisosteres of ortho-Phenyl Rings in Medicinal Chemistry Applications.
  • PharmaBlock. Bridge-Fused Rings as m-Phenyl Bioisosteres.
  • Drug Discovery Resources. Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings.
  • ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • OUCI. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • PMC. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • PMC. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease.
  • Journal of the American Chemical Society. Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1.
  • PubMed. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • MDPI. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones.
  • PharmaBlock. Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Pheny.
  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.
  • ResearchGate. Bicyclo[2.2.2]octane as a bioisostere for phenyl ring.
  • Scilit. AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES.
  • Sigma-Aldrich. 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride.
  • ResearchGate. Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives. | Request PDF.
  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Organic Syntheses Procedure. Dipeptide Syntheses via Activated α-Amino Esters.
  • UQ eSpace - The University of Queensland. Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents.
  • PubChem. 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid.
  • AxisPharm. Amide coupling Protocol for Amino PEG.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Chemical Society Reviews (RSC Publishing). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids.
  • PubMed. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • ResearchGate. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts | Request PDF.
  • ResearchGate. Antitrypanosomal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives.
  • ACS GCI Pharmaceutical Roundtable. Biocatalysis: Case Studies.

Sources

Solubility profile of 4-Aminobicyclo[2.2.2]octane-1-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Solubility Profile of 4-Aminobicyclo[2.2.2]octane-1-carboxamide in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, solubility is a fundamental physicochemical property that dictates the ultimate success of a therapeutic candidate. It is the phenomenon of a solute dissolving in a solvent to form a homogenous system, and for a drug to be effective, it must first be in a solution at its site of absorption.[1] Poor solubility can severely limit a drug's absorption and bioavailability, leading to high dose requirements, variable therapeutic outcomes, and potential toxicity.[2][3] It is estimated that over 40% of new chemical entities (NCEs) emerging from discovery pipelines are practically insoluble in water, presenting a major hurdle for formulation scientists.[1]

This guide focuses on 4-Aminobicyclo[2.2.2]octane-1-carboxamide, a rigid, saturated bicyclic scaffold. Such structures are of significant interest in medicinal chemistry as bioisosteres for phenyl rings, offering improved metabolic stability and three-dimensional diversity. Understanding the solubility profile of this molecule in various organic solvents is paramount for researchers. This knowledge informs critical decisions in synthetic route development, purification strategies (crystallization), pre-formulation, and the design of appropriate delivery systems. This document serves as a technical resource, providing both theoretical grounding and practical methodologies for characterizing the solubility of this important chemical entity.

Physicochemical Profile of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

To understand a compound's solubility, one must first understand its intrinsic properties. The structure of 4-Aminobicyclo[2.2.2]octane-1-carboxamide (Figure 1) provides immediate clues to its behavior.

  • Chemical Structure:

    • Molecular Formula: C₉H₁₆N₂O

    • Molecular Weight: 168.24 g/mol

    • CAS Number: 863303-82-6

  • Key Structural Features & Inferred Properties:

    • Rigid Bicyclic Core: The bicyclo[2.2.2]octane core imparts a rigid, three-dimensional structure. This rigidity can lead to high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

    • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

    • Primary Amide (-CONH₂): This functional group is also highly polar and acts as both a hydrogen bond donor and acceptor.

    • High Polarity: The combination of the amine and amide groups on a compact aliphatic scaffold makes the molecule highly polar. The computed XLogP3 value for the analogous carboxylic acid (4-aminobicyclo[2.2.2]octane-1-carboxylic acid) is -2.1, indicating a very hydrophilic nature.[4] It is therefore expected that 4-aminobicyclo[2.2.2]octane-1-carboxamide will exhibit a strong preference for polar solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that solutes dissolve best in solvents that have similar intermolecular forces. For 4-Aminobicyclo[2.2.2]octane-1-carboxamide, the following interactions are key:

  • Hydrogen Bonding: The primary amine and amide groups can form multiple hydrogen bonds. Polar protic solvents (e.g., methanol, ethanol, water), which can also act as hydrogen bond donors and acceptors, are expected to be excellent solvents for this compound.

  • Dipole-Dipole Interactions: The polar nature of the molecule will allow for strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, acetonitrile).

  • Van der Waals Forces: These forces will be present in all solvent interactions but are the dominant force in nonpolar solvents (e.g., hexane, toluene). Given the high polarity of the solute, these interactions alone are unlikely to be sufficient to overcome the crystal lattice energy, predicting poor solubility in nonpolar media.

Therefore, a clear solubility trend can be hypothesized: Polar Protic Solvents >> Polar Aprotic Solvents >> Nonpolar Solvents

Experimental Determination of Thermodynamic Solubility

To obtain reliable and quantitative solubility data, the Equilibrium Shake-Flask Method is the gold-standard protocol.[6][7] This method measures the thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.

Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

  • Preparation:

    • Accurately weigh an excess amount of solid 4-Aminobicyclo[2.2.2]octane-1-carboxamide into a series of clear glass vials. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a prolonged period, typically 24 to 72 hours.[5][8] This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.

  • Phase Separation:

    • Once equilibration is complete, let the vials stand undisturbed in a temperature-controlled rack to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully aspirate the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[5] This step is critical to prevent any solid particles from entering the analytical sample, which would falsely elevate the measured solubility.

  • Quantification:

    • Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered, saturated solution and the calibration standards using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was conducted.

Workflow for Shake-Flask Solubility Determination

G A 1. Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Agitate at constant temp. (24-72 hours) A->B Seal Vials C 3. Phase Separation Centrifuge and/or filter to remove undissolved solid. B->C Equilibrium Reached D 4. Quantification Analyze filtrate concentration (e.g., via HPLC). C->D Obtain Saturated Solution E 5. Data Analysis Calculate solubility from calibration curve. D->E Generate Data F Result Thermodynamic Solubility (e.g., mg/mL at 25°C) E->F Final Calculation

Sources

The Architect's Blueprint: A Technical Guide to Rigid Aliphatic Linkers in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate world of supramolecular chemistry, the assembly of complex, functional architectures from simpler molecular components is a paramount goal. While the focus is often placed on the recognition motifs that drive these non-covalent interactions, the linking units that connect them are of equal, if not greater, importance. This technical guide delves into the critical role of rigid aliphatic linkers in dictating the structure, stability, and function of supramolecular assemblies. We will explore the rationale behind their design, synthetic strategies for their creation, and their profound impact on applications ranging from targeted drug delivery to advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of precise molecular architecture in their work.

Section 1: The Architectural Imperative of Linkers in Supramolecular Design

Beyond the Recognition Motif: The Linker as a Functional Element

Supramolecular chemistry relies on the precise orchestration of non-covalent interactions—hydrogen bonds, π-π stacking, metal-ligand coordination, and host-guest interactions—to build complex structures.[1][2] The components that bear the recognition sites are often seen as the "brains" of the operation. However, the linker, the scaffold that holds these components together, is the "bones." It dictates the spatial relationship between binding sites, influencing the geometry, stoichiometry, and stability of the final assembly. A poorly designed linker can lead to undesired aggregation, low binding affinity, or the formation of a statistical mixture of products instead of a single, well-defined architecture.

Defining Rigidity: A Spectrum of Conformational Control

The concept of "rigidity" in a linker is not absolute but rather a spectrum. A truly rigid linker offers a high degree of conformational pre-organization, meaning it has a limited number of low-energy conformations. This is a critical thermodynamic advantage. When a flexible linker binds to multiple sites, it pays a significant entropic penalty as its rotational freedom is lost.[3][4] A rigid linker, by contrast, has less conformational entropy to lose upon binding, which can lead to a more favorable free energy of binding.[3][5] This principle is a cornerstone in the design of high-avidity multivalent ligands, where multiple weak interactions are combined to create a strong overall binding event.[6][7]

Why Aliphatic? The Advantages of Saturated Carbon Scaffolds

While aromatic linkers are widely used due to their synthetic accessibility and defined geometries, rigid aliphatic linkers offer a unique set of advantages, particularly in biological and materials science contexts.[8]

  • Three-Dimensionality: Saturated carbon frameworks like adamantane and bicyclo[2.2.2]octane provide well-defined, three-dimensional structures that can orient binding motifs in precise vectors, which is difficult to achieve with planar aromatic systems.[9][10]

  • Biocompatibility and Metabolic Stability: The hydrocarbon nature of these linkers often imparts high lipophilicity and resistance to enzymatic degradation, which are desirable properties for in vivo applications.[11][12] The adamantane scaffold, for instance, is a privileged structure found in several clinically approved drugs.[9][13]

  • Tunability: The synthetic chemistry of these cage-like structures allows for functionalization at specific positions, enabling fine-tuning of their geometric and physicochemical properties.[14]

  • Reduced Non-Specific Interactions: Unlike aromatic linkers that can engage in undesirable π-π stacking, aliphatic linkers primarily interact through weaker van der Waals forces, potentially leading to more specific and predictable self-assembly.[15][16]

Section 2: Design and Synthesis of Rigid Aliphatic Linkers

The choice of a rigid aliphatic scaffold is dictated by the desired geometry, size, and synthetic accessibility. Several key scaffolds have emerged as workhorses in the field.

Common Rigid Aliphatic Scaffolds
  • Adamantane: This diamondoid hydrocarbon offers a tetrahedral arrangement of bridgehead positions, making it an excellent scaffold for creating molecules with precise three-dimensional orientations. Its high symmetry and rigidity have made it a popular building block in drug design and materials science.[11][13]

  • Cubane: As its name suggests, cubane is a cubic hydrocarbon. While its high strain energy makes its synthesis challenging, it serves as a unique bioisostere for benzene, offering a non-aromatic, three-dimensional alternative with distinct electronic properties.[9][17] Substitution of aromatic rings with cubane can enhance metabolic stability and reduce toxicity.[9]

  • Bicyclo[2.2.2]octane (BCO): This scaffold provides a rigid, linear spacer. The bridgehead positions offer co-linear attachment points, making it an ideal building block for constructing linear supramolecular polymers or for precisely controlling the distance between two recognition sites.[10][18] Its synthesis is well-established, often involving a key Diels-Alder reaction.[10][19]

Synthetic Strategies and Key Reactions

The synthesis of functionalized rigid linkers often involves multi-step sequences. For instance, the synthesis of a 1,4-disubstituted BCO derivative might begin with a Diels-Alder reaction to form the bicyclic core, followed by functional group manipulations to install the desired connectivity points for attachment of recognition motifs.[10][14] The synthesis of adamantane and cubane derivatives can be more complex, often requiring specialized reagents and reaction conditions.[9] The choice of synthetic route must consider not only the final structure but also the scalability and cost-effectiveness of the process.

Table 1: Comparative Analysis of Common Rigid Linkers
Linker ScaffoldKey Geometric FeaturesRelative RigiditySynthetic AccessibilityKey Applications
Adamantane Tetrahedral, C-C bond length ~1.54 ÅVery HighModerateDrug delivery, multivalent inhibitors, host-guest chemistry[11][13]
Cubane Cubic, C-C bond length ~1.55 ÅExtremely HighLow to ModerateBenzene bioisostere, advanced materials[9][17]
Bicyclo[2.2.2]octane Linear, bridgehead distance ~2.6 ÅHighHighSupramolecular polymers, molecular rulers, coactivator mimics[10][18]

Section 3: Impact of Linker Geometry on Supramolecular Assembly

The pre-organized and well-defined nature of rigid aliphatic linkers provides unparalleled control over the outcome of a self-assembly process.

Dictating Stoichiometry and Topology

The vectorality of the recognition motifs, as defined by the linker, directly influences the final architecture of the supramolecular assembly. For example, a ditopic adamantane linker with binding sites at the 1 and 3 positions will favor the formation of cyclic or linear structures, whereas a tetratopic adamantane linker can lead to the formation of three-dimensional networks or cages. This is a fundamental principle in the design of metal-organic frameworks (MOFs) and porous organic cages, where the linker geometry dictates the pore size and shape.[8][20]

Controlling Binding Affinity and Cooperativity

In multivalent systems, the linker's role is to position multiple binding motifs in such a way that they can simultaneously engage with their targets. A rigid linker that perfectly matches the spacing of the target sites can lead to a massive enhancement in binding affinity (avidity) due to a highly favorable chelate effect.[5][6] This is because the entropic cost of binding the first ligand is paid for by the entire molecule, and the subsequent binding events are effectively intramolecular, with a high "effective concentration."[7]

Workflow Diagram: From Linker Design to Assembly Prediction

G cluster_0 Design Phase cluster_1 Synthesis & Characterization cluster_2 Assembly & Analysis A Define Target Geometry & Properties B Select Rigid Scaffold (Adamantane, BCO, etc.) A->B C Computational Modeling (MD Simulations) B->C D Synthesize Functionalized Linker C->D Predicted Structure E Attach Recognition Motifs D->E F Purify & Characterize Monomer (NMR, MS) E->F G Induce Self-Assembly (Solvent, Temp.) F->G H Characterize Assembly (NMR, DLS, AFM) G->H I Quantify Thermodynamics (ITC) H->I I->A Feedback Loop for Optimization

Caption: A workflow for the rational design of supramolecular systems using rigid linkers.

Section 4: Experimental Characterization of Linker-Mediated Assemblies

A combination of techniques is required to fully characterize the structure, stability, and dynamics of these assemblies.[1][2][21]

Protocol: Probing Assembly Dynamics with 2D NMR

Objective: To confirm the spatial proximity of linker and recognition motifs in the assembled state.

Methodology: Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Sample Preparation: Dissolve the purified supramolecular assembly in a suitable deuterated solvent (e.g., D2O, CDCl3) to a concentration of 1-5 mM.

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz). Set the temperature to the desired value for the assembly.

  • Acquisition: Acquire a 2D ROESY spectrum. Use a spin-lock mixing time appropriate for the size of the assembly (typically 100-300 ms).

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

  • Analysis: Look for cross-peaks between protons on the rigid aliphatic linker and protons on the recognition motifs. The presence of these cross-peaks provides direct evidence of through-space proximity in the assembled state, confirming the intended structure.

Causality: A ROESY experiment is chosen over a NOESY for many supramolecular systems because it can distinguish between true through-space interactions and chemical exchange, which can be prevalent in dynamic systems. The sign of ROESY cross-peaks is always opposite to the diagonal, regardless of molecular weight, simplifying interpretation.

Protocol: Quantifying Stability via Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Ka) of the self-assembly or a host-guest binding event.

Methodology:

  • Sample Preparation: Prepare a solution of the host molecule (e.g., a cyclodextrin or a cage compound) in the calorimeter cell at a concentration ~10-20 times the expected Kd. Prepare a solution of the guest molecule (e.g., an adamantane-functionalized ligand) in the injection syringe at a concentration ~10-15 times that of the host. Both solutions must be in the exact same buffer to avoid heats of dilution.

  • Instrument Setup: Set the calorimeter to the desired experimental temperature. Allow the system to equilibrate.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the guest solution into the host solution. Record the heat change after each injection.

  • Data Analysis: Integrate the heat peaks for each injection. Plot the integrated heat per mole of injectant against the molar ratio of guest to host. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.

Self-Validation: The quality of the ITC data is self-validating. A well-defined sigmoidal binding curve is indicative of a specific binding event. The stoichiometry value (n) should be close to the expected value (e.g., 1 for a 1:1 complex).

Diagram: The ITC Workflow for a Host-Guest System

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Output prep Syringe: Guest (e.g., Adamantane-drug) Cell: Host (e.g., Cyclodextrin) Identical Buffer run Inject Guest into Host Measure Heat Change (μcal/sec) prep->run analysis Integrate Peaks Plot Heat vs. Molar Ratio Fit Isotherm run->analysis output Binding Affinity (Ka) Enthalpy (ΔH) Entropy (ΔS) Stoichiometry (n) analysis->output

Caption: A schematic of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Section 5: Applications in Drug Development and Advanced Materials

The precise control afforded by rigid aliphatic linkers has led to significant advances in several fields.

Case Study: Multivalent Inhibitors with Rigid Spacing

Many biological processes, such as viral entry and cell-cell recognition, involve multivalent interactions. By creating inhibitors with multiple binding motifs held at precise distances by rigid linkers, researchers can achieve potencies that are orders of magnitude greater than their monovalent counterparts.[4][5] For example, designing a bivalent antibody fragment with a rigid linker of optimal length can dramatically enhance its neutralization potency against viruses like HIV.[5] This approach leverages the principle of avidity to create highly effective therapeutics.

Case Study: Porous Organic Cages for Guest Encapsulation

Porous organic cages are discrete, soluble molecules with an internal cavity that can encapsulate guest molecules. The size and shape of this cavity are directly determined by the geometry of the rigid linkers used in their synthesis. Adamantane and other rigid scaffolds have been used to construct cages capable of selective guest binding, which have potential applications in drug delivery, catalysis, and separations.[9]

Diagram: Mechanism of Multivalent Binding

G cluster_0 Monovalent Binding (Weak) cluster_1 Multivalent Binding (Strong Avidity) R1 R R2 R R3 R L1 L L1->R1 Ka R4 R R5 R R6 R L2 L L2->R4 High Effective Concentration Linker Rigid Linker L2->Linker L3 L L3->R5 L3->Linker

Sources

Electronic properties of 4-amino-1-carboxamide bicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of 4-amino-1-carboxamide bicyclo[2.2.2]octane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Rigid Scaffold

The bicyclo[2.2.2]octane (BCO) framework is a unique structural motif in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a conformationally constrained scaffold, allowing for the precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets.[1] The subject of this guide, 4-amino-1-carboxamide bicyclo[2.2.2]octane, is a compelling molecule that places a key hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxamide group) at the bridgehead positions of this rigid cage.

This guide will provide an in-depth analysis of the predicted electronic properties of 4-amino-1-carboxamide bicyclo[2.2.2]octane, drawing upon data from analogous structures and computational studies. Furthermore, it will present a comprehensive workflow for the experimental and computational characterization of this molecule, offering a practical roadmap for its investigation.

Predicted Electronic Properties: A Tale of Two Bridgeheads

The Bicyclo[2.2.2]octane Cage: More Than Just a Spacer

The saturated hydrocarbon cage of the BCO system is not merely an inert scaffold. It is known to mediate electronic interactions between substituents at the 1 and 4 positions through both through-bond and through-space mechanisms.[2] Computational studies on 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives have shown that these through-space interactions are significant.[2] In the case of 4-amino-1-carboxamide bicyclo[2.2.2]octane, the rigid separation of the amino and carboxamide groups by the BCO cage will lead to a unique electronic environment.

Substituent Effects: The Push and Pull of Amino and Carboxamide Groups
  • The 4-Amino Group: The amino group (–NH₂) is a strong σ-electron-donating group. It will increase the electron density of the BCO cage and raise the energy of the highest occupied molecular orbital (HOMO).

  • The 1-Carboxamide Group: The carboxamide group (–CONH₂) is a σ-electron-withdrawing group. It will decrease the electron density of the BCO cage and lower the energy of the lowest unoccupied molecular orbital (LUMO).

The interplay of these opposing electronic effects, transmitted through the rigid BCO framework, is expected to result in a molecule with a significant dipole moment and interesting reactivity.

Zwitterionic Character and Dipole Moment

A closely related analog, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, is known to have a large dipole moment.[3] It is highly probable that 4-amino-1-carboxamide bicyclo[2.2.2]octane will also exhibit significant zwitterionic character in its ground state, with a partial positive charge on the amino group and a partial negative charge on the carboxamide oxygen. This will result in a large ground-state dipole moment, which will have important implications for its solubility, crystal packing, and interactions with biological targets.

A Roadmap for Characterization: A Proposed Research Workflow

To fully elucidate the electronic properties of 4-amino-1-carboxamide bicyclo[2.2.2]octane, a combined computational and experimental approach is recommended.

Computational Modeling Protocol

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules. The following protocol outlines a robust computational workflow.

Methodology:

  • Software Selection: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

  • Model Construction: Construct the 3D model of 4-amino-1-carboxamide bicyclo[2.2.2]octane.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • A suitable level of theory, based on studies of similar compounds, is B3LYP with a 6-311+G(d,p) basis set.[2][4]

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Molecular Orbitals: Calculate and visualize the HOMO and LUMO to understand the electron distribution and predict sites of reactivity.

    • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution and identify electrophilic and nucleophilic regions.

    • Atomic Charges and Dipole Moment: Calculate Mulliken or Natural Population Analysis (NPA) charges and the molecular dipole moment to quantify the charge distribution and polarity.

    • Reactivity Descriptors: Calculate global reactivity descriptors such as hardness, softness, and electrophilicity index from the HOMO and LUMO energies.

Computational Workflow Diagram:

G cluster_prep Model Preparation cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Data Analysis mol_build 3D Model Construction geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum props_calc Electronic Property Calculation freq_calc->props_calc Optimized Geometry homo_lumo HOMO/LUMO Analysis props_calc->homo_lumo esp_map ESP Map Visualization props_calc->esp_map charges_dipole Atomic Charges & Dipole Moment props_calc->charges_dipole reactivity Reactivity Descriptors props_calc->reactivity

Caption: Computational workflow for determining the electronic properties of 4-amino-1-carboxamide bicyclo[2.2.2]octane using DFT.

Experimental Characterization Protocols

Experimental validation is crucial for confirming the computational predictions.

1. Synthesis:

While a detailed synthetic protocol is beyond the scope of this guide, general methods for the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives have been reported and can be adapted for the target molecule.[5]

2. X-ray Crystallography:

This technique provides the definitive experimental structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation from a suitable solvent or by vapor diffusion.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

3. Cyclic Voltammetry:

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the molecule, which can be correlated with the HOMO and LUMO energies, respectively.

Methodology:

  • Electrolyte Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential and record the resulting current to obtain the cyclic voltammogram.

  • Data Analysis: Determine the half-wave potentials for the oxidation and reduction processes.

Experimental Workflow Diagram:

G cluster_synth Synthesis & Purification cluster_exp Experimental Characterization cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification synthesis->purification xray X-ray Crystallography purification->xray cv Cyclic Voltammetry purification->cv spectroscopy Spectroscopy (NMR, IR, UV-Vis) purification->spectroscopy structure Molecular Structure & Packing xray->structure redox Redox Potentials cv->redox spec_data Spectroscopic Data spectroscopy->spec_data

Caption: Experimental workflow for the synthesis and characterization of 4-amino-1-carboxamide bicyclo[2.2.2]octane.

Data Presentation: A Summary of Expected Findings

The following table summarizes the key electronic properties that would be determined through the proposed workflow.

PropertyPredicted Value/ObservationMethod of Determination
HOMO Energy Relatively high (due to –NH₂)DFT, Cyclic Voltammetry
LUMO Energy Relatively low (due to –CONH₂)DFT, Cyclic Voltammetry
HOMO-LUMO Gap ModerateDFT, Cyclic Voltammetry
Dipole Moment HighDFT
Electrostatic Potential Negative potential on carboxamide oxygen, positive potential on amino hydrogensDFT
Molecular Geometry Rigid bicyclic cage with C-N and C-C bond lengths consistent with sp³ hybridizationX-ray Crystallography, DFT

Conclusion

4-amino-1-carboxamide bicyclo[2.2.2]octane represents a fascinating target for study, with its unique combination of a rigid scaffold and electronically distinct functional groups. While direct experimental data is currently lacking, this guide has provided a comprehensive overview of its predicted electronic properties based on sound chemical principles and data from related systems. The detailed computational and experimental workflows presented here offer a clear path for researchers to unlock the full potential of this promising molecule. The insights gained from such studies will be invaluable for the rational design of new therapeutic agents and functional materials.

References

  • WO2019075004A1 - Synthesis of bicyclo[2.2.
  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC. (URL: [Link])

  • Synthesis and Molecular Structures of 1-Carboxyl-4-Amino-2-Aza-3-Oxo-[2.2.2] Bicyclooctane | Request PDF - ResearchGate. (URL: [Link])

  • Dipole moments of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid and some .alpha.,.omega.-amino acids | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

  • Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives - PubMed. (URL: [Link])

  • Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - MDPI. (URL: [Link])

Sources

In-Depth Technical Guide: Synthesis and Validation of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The pharmaceutical industry’s ongoing paradigm shift toward high-Fsp³ (fraction of sp³-hybridized carbons) architectures has elevated the bicyclo[2.2.2]octane (BCO) scaffold from a structural curiosity to a cornerstone of modern drug design [1]. As a Senior Application Scientist, I frequently observe the limitations of flat, 2D aromatic systems—namely poor aqueous solubility, high off-target toxicity (e.g., hERG binding), and rapid cytochrome P450-mediated metabolism.

To circumvent these liabilities, 4-aminobicyclo[2.2.2]octane-1-carboxamide has emerged as a premier 3-dimensional bioisostere for para-substituted anilines and benzamides [2]. This guide provides a comprehensive, field-validated methodology for synthesizing this critical building block, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Rationale: The BCO Bioisostere

The BCO core perfectly mimics the vector geometry of a para-substituted phenyl ring. The distance between the bridgehead carbons in the BCO scaffold is approximately 2.60 Å, which is remarkably close to the 2.82 Å distance between para-carbons in a benzene ring [2]. However, unlike the planar phenyl ring (Fsp³ = 0), the fully saturated BCO core (Fsp³ = 1.0) forces the molecule into a rigid, 3D cage. This structural pre-organization disrupts flat-stacking in the solid state (lowering melting points and increasing solubility) while eliminating the π-electron cloud that typically serves as a metabolic liability.

Bioisostere A para-Substituted Phenyl Ring (2D) Fsp3 = 0 B Bicyclo[2.2.2]octane Core (3D) Fsp3 = 1.0 A->B Bioisosteric Replacement C Improved Aqueous Solubility B->C D Reduced CYP450 Inhibition B->D E Enhanced Metabolic Stability B->E

Figure 1: Bioisosteric replacement of a 2D phenyl ring with a 3D bicyclo[2.2.2]octane core.

Retrosynthetic Strategy & Workflow

The synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxamide is best achieved through a five-step linear sequence starting from the commercially available dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. The critical challenge in this sequence is the orthogonal functionalization of the two identical bridgehead positions. This is solved via a highly controlled desymmetrization, followed by a Curtius rearrangement to install the amine, and subsequent amidation of the remaining carboxylate [3].

Synthesis S1 1. Dimethyl BCO-1,4-dicarboxylate S2 2. Mono-ester Mono-acid (Desymmetrization) S1->S2 Ba(OH)2, MeOH S3 3. Boc-Amino Ester (Curtius Rearrangement) S2->S3 DPPA, t-BuOH, Δ S4 4. Boc-Amino Acid (Ester Hydrolysis) S3->S4 LiOH, THF/H2O S5 5. Boc-Amino Amide (Amidation) S4->S5 NH4Cl, HATU, DIPEA S6 6. 4-Aminobicyclo[2.2.2]octane- 1-carboxamide HCl S5->S6 HCl/EtOAc, 0°C

Figure 2: Five-step synthetic workflow for 4-aminobicyclo[2.2.2]octane-1-carboxamide.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Step 1: Desymmetrization via Mono-Saponification

Objective: Convert the diester to 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. Mechanistic Insight: Using standard NaOH/KOH often leads to a statistical mixture of starting material, mono-acid, and di-acid. By using Barium hydroxide (Ba(OH)₂) in methanol, the reaction becomes self-regulating. The barium salt of the mono-acid is insoluble in methanol and immediately precipitates out of the reaction matrix, physically preventing the second saponification event. Protocol:

  • Suspend dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq) in anhydrous methanol (0.2 M).

  • Add Ba(OH)₂·8H₂O (0.55 eq) and stir at room temperature for 12 hours.

  • Self-Validation: A thick white precipitate (the barium salt) will form.

  • Filter the precipitate, wash with cold methanol, and acidify with 1M HCl to liberate the free mono-acid. Extract with EtOAc to yield the pure product.

Step 2: Curtius Rearrangement

Objective: Install the protected amine to form methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate. Mechanistic Insight: Diphenylphosphoryl azide (DPPA) safely generates the acyl azide in situ. Upon heating, the acyl azide undergoes the Curtius rearrangement, expelling N₂ gas to form an isocyanate intermediate. The bulky tert-butanol then attacks the isocyanate to form the Boc-protected amine. Protocol:

  • Dissolve the mono-acid (1.0 eq) in anhydrous toluene/tert-butanol (1:1 v/v).

  • Add triethylamine (1.5 eq) followed by DPPA (1.1 eq).

  • Heat the mixture to 85 °C for 8 hours.

  • Self-Validation: The reaction is actively proceeding as long as steady nitrogen gas evolution (bubbling) is observed. Cessation of bubbling indicates completion.

  • Concentrate and purify via silica gel chromatography.

Step 3: Ester Hydrolysis

Objective: Yield 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid. Protocol:

  • Dissolve the Boc-amino ester in THF/H₂O (3:1).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify carefully with 1M citric acid (to prevent Boc cleavage) to pH 4, and extract with EtOAc.

Step 4: Bridgehead Amidation

Objective: Synthesize tert-butyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate. Mechanistic Insight: Bridgehead carboxylic acids are highly sterically hindered. Standard coupling agents (like EDC/HOBt) often fail or proceed sluggishly. HATU is required because it generates a highly reactive 7-azabenzotriazole active ester that forces the amidation forward[4]. Protocol:

  • Dissolve the Boc-amino acid (1.0 eq) and NH₄Cl (3.0 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) and cool to 0 °C.

  • Add HATU (1.2 eq) portion-wise. Stir at room temperature for 15 hours.

  • Self-Validation: LCMS will show a mass shift corresponding to [M+H]⁺ = 269. Extract with EtOAc and wash extensively with brine to remove DMF and HATU byproducts.

Step 5: Deprotection and Salt Formation

Objective: Isolate 4-aminobicyclo[2.2.2]octane-1-carboxamide hydrochloride. Mechanistic Insight: Cleaving the Boc group in a non-polar solvent (EtOAc) using anhydrous HCl drives the reaction to completion via Le Chatelier's principle, as the resulting hydrochloride salt is insoluble and precipitates [3]. Protocol:

  • Dissolve the Boc-amide (1.0 eq) in anhydrous CH₂Cl₂ or EtOAc.

  • Cool to 0 °C and add 4M HCl in EtOAc (10.0 eq).

  • Stir at 0 °C for 1 hour, then warm to room temperature.

  • Self-Validation: A pristine white crystalline solid will crash out of the solution.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Reaction Parameters

StepTransformationReagents & ConditionsTypical YieldSelf-Validation Metric
1 DesymmetrizationBa(OH)₂, MeOH, rt, 12h75–85%Precipitation of Barium salt; LCMS [M-H]⁻ 211
2 Curtius RearrangementDPPA, Et₃N, t-BuOH, 85°C, 8h65–75%Cessation of N₂ evolution; IR peak at ~1700 cm⁻¹
3 Ester HydrolysisLiOH·H₂O, THF/H₂O, rt, 4h90–95%TLC shift to baseline (polar acid)
4 AmidationNH₄Cl, HATU, DIPEA, DMF, rt, 15h80–88%LCMS [M+H]⁺ 269
5 Boc Deprotection4M HCl in EtOAc, 0°C to rt, 1h95–99%Precipitation of white solid; LCMS [M+H]⁺ 169

Applications in Modern Drug Development

The synthesized 4-aminobicyclo[2.2.2]octane-1-carboxamide is immediately ready for late-stage functionalization. In recent pharmaceutical literature, this exact building block has been utilized to synthesize:

  • Gut-Restricted JAK Inhibitors: The BCO core was utilized to lower intrinsic systemic permeability while maintaining high colonic exposure, a critical feature for treating Inflammatory Bowel Disease (IBD) without causing systemic immunosuppression [3].

  • DPP-IV Inhibitors: The carboxamide moiety forms crucial hydrogen bonds within the active site of dipeptidyl peptidase-IV, while the rigid BCO core optimally fills the hydrophobic pocket, leading to potent anti-diabetic agents [4].

References

  • Discovery of a Gut-Restricted JAK Inhibitor for the Treatment of Inflammatory Bowel Disease Academia.edu URL:[Link]

  • CA2554378A1 - Bicycloamide derivative Google Patents URL

Methodological & Application

Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Synthetic Protocols

Abstract

This technical guide provides detailed synthetic protocols and expert insights for the preparation of 4-aminobicyclo[2.2.2]octane-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The rigid bicyclic scaffold imparts unique conformational constraints, making it a desirable motif for probing receptor-ligand interactions. This document outlines multiple synthetic strategies, with a primary focus on a practical route commencing from 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. Alternative approaches, including the Hofmann, Curtius, and Schmidt rearrangements from precursors like bicyclo[2.2.2]octane-1,4-dicarboxylic acid, are also discussed, providing a comprehensive overview for researchers. Each protocol is presented with step-by-step instructions, explanations for key experimental choices, and visual aids to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional structure that has garnered significant attention in the field of medicinal chemistry. Its inflexible nature allows for the precise positioning of functional groups in space, which is crucial for optimizing interactions with biological targets. The 1,4-disubstituted pattern, as seen in 4-aminobicyclo[2.2.2]octane-1-carboxamide, provides a linear and rigid linkage between the amino and carboxamide moieties. This structural motif is often employed as a non-aromatic bioisostere for para-substituted benzene rings, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability. Derivatives of 4-aminobicyclo[2.2.2]octane have been explored for their potential as antiviral agents and for their activity against tropical diseases.[1][2]

Recommended Synthetic Strategy: From Carboxylic Acid to Carboxamide

The most direct and reliable pathway to the target compound begins with the commercially available 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.[3][4][5] This approach involves a three-step sequence: protection of the amino group, conversion of the carboxylic acid to the primary amide, and subsequent deprotection of the amine. This strategy offers high yields and straightforward purification procedures.

Workflow Overview

Synthesis_Workflow Start 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid Protected_Intermediate N-Boc-4-aminobicyclo[2.2.2]octane- 1-carboxylic acid Start->Protected_Intermediate Boc Anhydride, Base Activated_Ester Activated Ester Intermediate Protected_Intermediate->Activated_Ester Coupling Agent (e.g., HATU) Protected_Amide N-Boc-4-aminobicyclo[2.2.2]octane- 1-carboxamide Activated_Ester->Protected_Amide Ammonia Source Final_Product 4-Aminobicyclo[2.2.2]octane- 1-carboxamide Protected_Amide->Final_Product Acid (e.g., TFA)

Caption: Recommended synthetic workflow for 4-aminobicyclo[2.2.2]octane-1-carboxamide.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Rationale: The protection of the primary amine is essential to prevent its reaction in the subsequent amidation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of amide bond formation and its facile removal under acidic conditions.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid169.2210.01.0
Di-tert-butyl dicarbonate (Boc₂O)218.2511.01.1
Sodium Bicarbonate (NaHCO₃)84.0130.03.0
Dioxane-50 mL-
Water-50 mL-
Ethyl Acetate-100 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Suspend 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (1.69 g, 10.0 mmol) in a mixture of dioxane (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add sodium bicarbonate (2.52 g, 30.0 mmol) to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dioxane (25 mL) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product as a white solid.

Protocol 2: Amidation of N-Boc-4-aminobicyclo[2.2.2]octane-1-carboxylic acid

Rationale: The conversion of the carboxylic acid to a primary carboxamide is achieved via activation with a coupling agent followed by reaction with an ammonia source. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that minimizes side reactions. Anhydrous ammonia provides the nucleophile for the formation of the amide bond.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-aminobicyclo[2.2.2]octane-1-carboxylic acid269.345.01.0
HATU380.236.01.2
N,N-Diisopropylethylamine (DIPEA)129.2410.02.0
Anhydrous N,N-Dimethylformamide (DMF)-25 mL-
0.5 M Ammonia solution in Dioxane-15.03.0
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve N-Boc-4-aminobicyclo[2.2.2]octane-1-carboxylic acid (1.35 g, 5.0 mmol) in anhydrous DMF (25 mL) under an inert atmosphere (nitrogen or argon).

  • Add DIPEA (1.74 mL, 10.0 mmol) to the solution.

  • Add HATU (2.28 g, 6.0 mmol) in one portion and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Slowly add the 0.5 M ammonia solution in dioxane (30 mL, 15.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by adding water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-4-aminobicyclo[2.2.2]octane-1-carboxamide.

Protocol 3: Deprotection of N-Boc-4-aminobicyclo[2.2.2]octane-1-carboxamide

Rationale: The final step involves the removal of the Boc protecting group to yield the target primary amine. Trifluoroacetic acid (TFA) is commonly used for this purpose as it cleaves the Boc group efficiently at room temperature, and the byproducts (isobutylene and carbon dioxide) are volatile.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-aminobicyclo[2.2.2]octane-1-carboxamide268.363.01.0
Dichloromethane (DCM)-15 mL-
Trifluoroacetic Acid (TFA)114.02-5 mL
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-As needed-
Diethyl Ether-As needed-

Procedure:

  • Dissolve N-Boc-4-aminobicyclo[2.2.2]octane-1-carboxamide (0.81 g, 3.0 mmol) in DCM (15 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add TFA (5 mL).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and carefully basify with saturated aqueous NaHCO₃ solution until gas evolution ceases (pH ~8-9).

  • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent like a mixture of chloroform and isopropanol.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 4-aminobicyclo[2.2.2]octane-1-carboxamide. The product can be further purified by recrystallization if necessary.

Alternative Synthetic Approaches

While the previously described route is highly effective, alternative strategies involving classic name reactions can be employed, particularly when starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid. These methods are valuable when the primary amino acid starting material is unavailable or cost-prohibitive.

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to an amine.[6][7][8] This method is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration.[9]

Conceptual Workflow:

Curtius_Rearrangement Diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid Monoester Mono-ester mono-acid Diacid->Monoester Selective Esterification Acyl_Chloride Acyl Chloride Monoester->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Azide Acyl Azide Acyl_Chloride->Acyl_Azide NaN₃ Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ) Carbamate Protected Amine (Carbamate) Isocyanate->Carbamate ROH Amine 4-Aminobicyclo[2.2.2]octane- 1-carboxylic acid ester Carbamate->Amine Hydrolysis/Deprotection Final_Amide Target Carboxamide Amine->Final_Amide Amidation

Caption: Curtius rearrangement approach for the synthesis of the target molecule.

A key challenge in this route is the selective monofunctionalization of the starting diacid. This can often be achieved by statistical methods or by using a large excess of the diacid relative to the esterification reagent.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom by reaction with a halogen (typically bromine) and a strong base.[10][11] The reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement.[12]

Conceptual Workflow:

  • Monoamidation: Convert bicyclo[2.2.2]octane-1,4-dicarboxylic acid to the corresponding mono-amide mono-acid.

  • Protection: Protect the remaining carboxylic acid group as an ester.

  • Hofmann Rearrangement: Treat the primary amide with bromine and sodium hydroxide to form the protected 4-aminobicyclo[2.2.2]octane-1-carboxylate.

  • Amidation and Deprotection: Convert the ester to the target carboxamide and deprotect the amine.

The strongly basic conditions of the traditional Hofmann rearrangement can be a limitation.[11] Milder conditions using reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be employed.[11]

The Schmidt Reaction

The Schmidt reaction allows for the conversion of a carboxylic acid directly to an amine using hydrazoic acid (HN₃) under acidic conditions.[13][14] This reaction also proceeds through an isocyanate intermediate.

Conceptual Workflow:

  • Monoesterification: Start with the mono-ester of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • Schmidt Reaction: React the free carboxylic acid with sodium azide in the presence of a strong acid (e.g., sulfuric acid) to generate the corresponding amine.

  • Amidation: Convert the ester group to the final carboxamide.

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Comparison of Synthetic Strategies

StrategyStarting MaterialKey TransformationAdvantagesDisadvantages
Recommended Route 4-Aminobicyclo[2.2.2]octane-1-carboxylic acidAmine protection/amidationHigh yielding, straightforward, avoids harsh reagents.Relies on the availability of the starting amino acid.
Curtius Rearrangement Bicyclo[2.2.2]octane-1,4-dicarboxylic acidAcyl azide rearrangementMild conditions, high functional group tolerance.[8]Requires selective monofunctionalization of the diacid; use of azides.
Hofmann Rearrangement Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoamideAmide to amine conversionUtilizes readily available reagents.Traditional conditions are harsh; requires multiple steps (protection).[11]
Schmidt Reaction Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoesterCarboxylic acid to amineMore direct conversion of the carboxylic acid.[14]Use of highly toxic and explosive hydrazoic acid.[13]

Conclusion

The synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxamide can be effectively achieved through several synthetic routes. The most practical and recommended approach for a research setting involves a three-step sequence of amine protection, amidation, and deprotection starting from 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. This method is characterized by its high efficiency and operational simplicity. For situations where the starting amino acid is not readily accessible, alternative strategies based on the Curtius, Hofmann, or Schmidt rearrangements provide viable, albeit more complex, pathways from the corresponding dicarboxylic acid. The choice of synthetic route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the safety considerations of the intended laboratory work.

References

  • Le Marquer, N., Laurent, M. Y., & Martel, A. (n.d.). A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Thieme E-Books & E-Journals.
  • Li, J., et al. (2018). Cyclic Aliphatic Hydrocarbons as Linkers in Metal‐Organic Frameworks: New Frontiers for Ligand Design.
  • Le Marquer, N., Laurent, M. Y., & Martel, A. (2025, August 10). A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid.
  • Seebacher, W., Schlapper, C., Brun, R., Kaiser, M., Saf, R., & Weis, R. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970–977.
  • Roberts, J. D., Moreland Jr., W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society.
  • (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • (2025, June 17). Curtius Rearrangement. Chemistry Steps.
  • (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.
  • (2025, January 28). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. PMC.
  • (2025, January 28). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl | The Journal of Organic Chemistry.
  • (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • (2005, May 13). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. MDPI.
  • (n.d.). Schmidt reaction. Wikipedia.
  • (n.d.). 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | C9H15NO2 | CID 3080693. PubChem.
  • (n.d.). Curtius rearrangement. Wikipedia.
  • (2025, June 17). Hofmann Rearrangement. Chemistry Steps.
  • (2019, February 19). Schmidt Reaction for Carboxylic Acids. BYJU'S.
  • (2025, August 7). ChemInform Abstract: One-Pot Synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones.
  • (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2014, October 6). Hofmann Rearrangement.
  • (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid. NIST WebBook.
  • (n.d.). 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | 854214-59-8. Sigma-Aldrich.
  • (2004, February 15). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. PubMed.
  • (n.d.). 1 Rearrangement Reactions. Wiley-VCH.
  • (2026, February 25). 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride 97% | CAS: 854214-59-8. AChemBlock.
  • (n.d.). Bicyclo[2.2.
  • (2024, March 26). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • (2025, August 6). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions.
  • (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers (RSC Publishing).

Sources

Application Note: 4-Aminobicyclo[2.2.2]octane-1-carboxamide as a Heterobifunctional Aliphatic Ligand in MOF Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from aromatic to purely aliphatic linkers represents a paradigm shift in the design of Metal-Organic Frameworks (MOFs). While aromatic linkers like 1,4-benzenedicarboxylic acid (BDC) dominate the field, they are inherently limited by UV absorption, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

stacking-induced framework interpenetration, and highly polarizable pore environments. 4-Aminobicyclo[2.2.2]octane-1-carboxamide (CAS: 863303-82-6) emerges as a highly specialized, rigid 3D aliphatic scaffold. By combining a bulky bicyclo[2.2.2]octane (BCO) core with heterobifunctional end groups (an amine and a carboxamide), this ligand enables the synthesis of MOFs with unique optical transparency, engineered pore dynamics for isomer separation, and bifunctional acid-base catalytic pockets.

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this ligand to synthesize advanced porous materials.

Scientific Rationale: The Aliphatic Advantage

The BCO core is structurally analogous to a para-substituted benzene ring in terms of its 180° exit vectors, making isoreticular chemistry straightforward[1]. However, the BCO core offers distinct physicochemical advantages:

  • Reduced Polarizability & Enhanced Diffusion: The saturated hydrocarbon backbone creates a non-polarizable pore environment. This has been proven to accelerate the diffusion of specific chemical isomers (e.g., distinguishing between 2,2-dimethylbutane and 2,3-dimethylbutane) by acting as a dynamic "recognition site"[2].

  • Optical Transparency: Unlike highly conjugated aromatic MOFs, aliphatic MOFs constructed from BCO derivatives exhibit high transparency in the UV/Vis spectrum (up to 310 nm), making them ideal for stimuli-responsive or light-emitting optical materials[3].

  • Prevention of Interpenetration: The bulky, 3D nature of the BCO core sterically hinders the interpenetration of adjacent framework nets, a common issue that reduces the surface area in aromatic MOFs[4].

Mechanistic Insights: Ligand Heterobifunctionality

4-Aminobicyclo[2.2.2]octane-1-carboxamide is not a simple dicarboxylate; it is a heterobifunctional ligand that dictates specific self-assembly mechanisms:

  • The Carboxamide Group (-CONH₂): Carboxamides are excellent coordinating groups for transition metals (e.g., Cu²⁺, Ag⁺, Zn²⁺)[5]. They can coordinate via the oxygen atom to hard metal centers or form robust hydrogen-bonded supramolecular networks that stabilize the MOF structure[6].

  • The Amino Group (-NH₂): The amine can either coordinate to softer metal sites or remain uncoordinated within the pore. When uncoordinated, it acts as a Lewis base. In combination with open metal sites (Lewis acids), this creates a site-isolated acid-base bifunctional catalyst, highly effective for tandem reactions such as Knoevenagel condensations[7].

G Ligand 4-Aminobicyclo[2.2.2] octane-1-carboxamide BCO BCO Core (Rigid, UV Transparent) Ligand->BCO Amine -NH2 Group (Lewis Base / Soft Metal Coord) Amide -CONH2 Group (Hard Metal Coord / H-Bonding) BCO->Amine BCO->Amide

Caption: Functional domains of 4-Aminobicyclo[2.2.2]octane-1-carboxamide in MOF design.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is embedded in the solvent choices, thermal parameters, and activation steps to ensure framework integrity.

Protocol A: Solvothermal Synthesis of a Zinc-Based BCO-Amide MOF

This protocol utilizes Zn(NO₃)₂ to form robust coordination networks with the carboxamide and amine groups.

Reagents:

  • 4-Aminobicyclo[2.2.2]octane-1-carboxamide (0.10 mmol)

  • Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O (0.10 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

  • Ethanol (Absolute) (for solvent exchange)

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve the ligand and Zn(NO₃)₂·6H₂O in 5.0 mL of DMF in a 20 mL scintillation vial. Causality: DMF is chosen for its high boiling point and its ability to act as a weak base upon thermal decomposition, slowly generating deprotonating agents that facilitate controlled crystal growth.

  • Sonication: Sonicate the mixture for 10 minutes until optically clear.

  • Solvothermal Growth: Seal the vial tightly and heat in an isothermal oven at 100°C for 48 hours. Allow the vial to cool to room temperature at a rate of 5°C/hour. Causality: Slow cooling prevents thermal shock, which can induce micro-fractures in the aliphatic crystals.

  • Solvent Exchange (Critical Step): Decant the mother liquor and wash the crystals with fresh DMF (3 × 5 mL). Submerge the crystals in absolute ethanol for 72 hours, replacing the ethanol every 24 hours. Causality: DMF strongly coordinates to open metal sites and requires temperatures >150°C to remove, which would collapse the aliphatic framework. Ethanol exchange allows for gentle activation.

  • Thermal Activation: Dry the exchanged MOF powder in a vacuum oven at 80°C for 24 hours.

Protocol B: Synthesis of Mixed-Ligand Cu-MOF Thin Films

Adapting methodologies used for Cu₂(bicyclo)₂(DABCO) frameworks[2], this protocol creates a pillared-layer MOF with functionalized pores for isomer separation.

Reagents:

  • Copper nitrate trihydrate, Cu(NO₃)₂·3H₂O (0.144 g)

  • 4-Aminobicyclo[2.2.2]octane-1-carboxamide (0.107 g)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.067 g)

  • DMF (6.0 mL)

Step-by-Step Workflow:

  • Mixing: Combine all solid precursors in 6 mL of DMF. Sonicate for 10 minutes.

  • Thin Film Substrate Preparation: Submerge a functionalized alumina or silicon substrate (pre-treated with oxygen plasma for surface hydroxylation) vertically into the solution.

  • Heating: Heat the sealed vessel at 120°C for 48 hours. Causality: The DABCO acts as the vertical pillar coordinating the Cu-paddlewheels, while the BCO-amide ligand forms the 2D layers, yielding a highly oriented crystalline film[2].

  • Activation: Wash the resulting blue film with DMF, followed by a 48-hour ethanol exchange, and vacuum dry at 100°C.

Workflow Step1 1. Precursor Mixing Ligand + Metal Salt in DMF Step2 2. Solvothermal Synthesis 100-120°C for 48h Step1->Step2 Step3 3. Solvent Exchange Wash with EtOH (48-72h) Step2->Step3 Step4 4. Thermal Activation Vacuum drying at 80-100°C Step3->Step4 Step5 5. Characterization XRD, BET, SEM Step4->Step5

Caption: Standard solvothermal workflow for BCO-based MOF synthesis and activation.

Data Presentation: Comparative Framework Properties

To guide experimental expectations, the following table summarizes the physicochemical differences between standard aromatic MOFs and the engineered aliphatic BCO-amide MOFs.

Property / FeatureAromatic MOF (e.g., BDC-NH₂)Aliphatic MOF (BCO-Amide)Causality / Mechanism
Core Structure Planar, sp² hybridized3D Bulky, sp³ hybridizedBCO prevents ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

stacking interpenetration[4].
Optical Properties High UV absorptionUV Transparent (< 310 nm)Lack of conjugated

-electrons in the aliphatic backbone[3].
Pore Environment Highly polarizableNon-polarizableEnhances diffusion rates for specific aliphatic isomers[2].
Catalytic Function Single-site (Amine only)Bifunctional (Amine + Amide)Amide oxygen coordinates metals; free amine acts as Lewis base.
Thermal Stability Very High (> 400°C)Moderate (~ 250 - 300°C)sp³ C-C bonds are slightly more thermally labile than aromatic rings.

References

  • ACS Publications. "Design of Pore-Space-Partitioned Metal–Organic Frameworks Using Spiro Ligand Chemistry". acs.org. Available at: [Link]

  • PMC - NIH. "Properties of Aliphatic Ligand-Based Metal–Organic Frameworks". nih.gov. Available at:[Link]

  • PubMed. "Cyclic Aliphatic Hydrocarbons as Linkers in Metal-Organic Frameworks: New Frontiers for Ligand Design". nih.gov. Available at: [Link]

  • ChemRxiv. "Engineered dynamic configuration of nanopores to access enhanced diffusion and selectivity for aliphatic isomers". chemrxiv.org. Available at:[Link]

  • PMC - NIH. "The silver(I) nitrate complex of the ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide: a metal–organic framework (MOF) structure". nih.gov. Available at:[Link]

  • IUCr Journals. "research communications The silver(I) nitrate complex of the ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide". iucr.org. Available at: [Link]

  • ResearchGate. "Amino-functionalized Zr(IV) metal-organic framework as bifunctional acid-base catalyst for Knoevenagel condensation". researchgate.net. Available at: [Link]

Sources

Application Note: Chemoselective Amide Coupling Strategies for 4-Aminobicyclo[2.2.2]octane-1-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, three-dimensional scaffolds into small molecule therapeutics is a proven strategy for improving metabolic stability, enhancing target specificity, and tuning pharmacokinetic profiles. 4-Aminobicyclo[2.2.2]octane-1-carboxamide has emerged as a highly valuable bioisostere for para-substituted phenyl rings and heteroaryl linkers. By maximizing the fraction of sp3-hybridized carbons (


), this bicyclic system (BCO) imparts significant structural rigidity. Recent applications of this scaffold include the development of novel sulfonylaminobenzamide derivatives[1] and gut-restricted JAK inhibitors designed for Inflammatory Bowel Disease (IBD)[2].

This application note provides a comprehensive, self-validating methodology for performing chemoselective amide couplings with 4-Aminobicyclo[2.2.2]octane-1-carboxamide, addressing the inherent steric challenges of the bicyclic system while preserving the delicate primary amide functionality.

Mechanistic Rationale & Chemoselectivity

Working with requires precise chemoselective control due to the presence of two distinct nitrogen-containing functional groups:

  • C4 Primary Amine: Highly nucleophilic but sterically encumbered by the surrounding bicyclo[2.2.2]octane cage.

  • C1 Primary Amide: Poorly nucleophilic due to resonance delocalization of the nitrogen lone pair into the carbonyl group.

The Causality of Reagent Selection: Standard peptide coupling agents like EDC/HOBt often fail or proceed sluggishly with BCO-amines because the resulting OBt-active ester is too sterically hindered for the bulky C4 amine to attack efficiently. Instead, PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) or HATU are strongly recommended. PyBrOP is particularly effective because it generates an acyl bromide intermediate. The bromide ion is an excellent leaving group and is sterically small, minimizing the transition state energy when the hindered BCO-amine attacks[2]. Furthermore, strongly dehydrating conditions (e.g., POCl


, Burgess reagent) must be strictly avoided to prevent the unwanted dehydration of the C1 primary amide into a nitrile.

Chemoselectivity RCOOH Activated Ester (Electrophile) Amine C4 Primary Amine (Strong Nucleophile) RCOOH->Amine Chemoselective Attack Amide C1 Primary Amide (Weak Nucleophile) RCOOH->Amide Disfavored Product Desired Amide Bond (Target) Amine->Product Side Imide / Nitrile (Avoided) Amide->Side

Fig 1. Mechanistic logic governing the chemoselectivity of BCO-carboxamide.

Quantitative Data & Reagent Selection

To ensure optimal reaction conditions, the physicochemical properties of the substrate and the performance metrics of various coupling reagents are summarized below.

Table 1: Physicochemical & Structural Data

PropertyValueClinical / Chemical Relevance
Compound Name 4-Aminobicyclo[2.2.2]octane-1-carboxamideBioisostere for para-substituted benzenes
CAS Number 863303-82-6Standardized commercial sourcing
Molecular Weight 168.24 g/mol (Free base)Low MW allows for fragment-based drug growth
tPSA ~69.4 ŲOptimized for gut-restriction or permeability tuning[2]
3D Character (

)
1.00 (100% sp3 carbons)Enhances target specificity and metabolic stability

Note: The related 4-aminobicyclo[2.2.2]octane-1-carboxylic acid has a computed tPSA of 63.3 Ų[3], highlighting how the amide substitution slightly increases polarity.

Table 2: Reagent Selection Matrix for BCO-Amine Coupling

Coupling ReagentSteric ToleranceReaction TimeTypical YieldCausality / Rationale
PyBrOP / DIPEA High12–15 h80–95%Generates highly reactive acyl bromide intermediate; ideal for hindered BCO amines[2].
HATU / DIPEA Moderate2–4 h75–85%Forms active HOAt ester; excellent general-purpose reagent but sensitive to extreme steric bulk.
EDC / HOBt Low18–24 h40–60%HOBt ester is often too bulky for rapid attack by the hindered C4 amine, leading to hydrolysis.

Experimental Workflows & Self-Validating Protocols

Workflow A 1. Substrate Preparation (R-COOH + DIPEA) B 2. Carboxyl Activation (PyBrOP or HATU, 0 °C) A->B C 3. Nucleophilic Addition (BCO-Amine addition) B->C D 4. Chemoselective Coupling (RT, 2-15h) C->D E 5. Aqueous Workup (EtOAc / H2O) D->E F 6. Product Isolation (Chromatography) E->F

Fig 2. Standardized workflow for the chemoselective amide coupling of BCO-amines.

Protocol A: PyBrOP-Mediated Coupling (Optimized for Hindered Substrates)

Context: This protocol is adapted from validated methodologies used in the synthesis of gut-restricted JAK inhibitors[2].

Step 1: Substrate Preparation

  • Action: In an oven-dried flask under N

    
     atmosphere, dissolve the target carboxylic acid (1.0 eq) and 4-aminobicyclo[2.2.2]octane-1-carboxamide hydrochloride (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.
    
  • Causality: Anhydrous conditions are critical because PyBrOP is highly moisture-sensitive. Any adventitious water will rapidly hydrolyze the phosphonium salt, terminating the activation cycle.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirring solution.

  • Causality: The 3.0 equivalents serve distinct stoichiometric purposes: 1.0 eq neutralizes the HCl salt of the BCO-amine, 1.0 eq deprotonates the carboxylic acid to initiate activation, and 1.0 eq acts as an acid scavenger for the HBr generated during the coupling event.

Step 3: Activation & Coupling

  • Action: Cool the mixture to 0 °C using an ice bath. Add PyBrOP (1.1 eq) in one portion. Stir at 0 °C for 15 minutes, then remove the ice bath, allow the reaction to warm to room temperature, and stir for 15 h[2].

  • Causality: Cooling to 0 °C prevents exothermic degradation or epimerization of the carboxylic acid (if chiral) during the highly reactive acyl bromide formation.

Step 4: Self-Validation Checkpoint (In-Process)

  • Action: At

    
     hours, remove a 5 µL aliquot, dilute in 100 µL MeCN/H
    
    
    
    O, and analyze via LC-MS.
  • Validation Logic:

    • System State A (Acid present, no product): Spot the reaction mixture on wet pH paper. It must be basic (pH > 8). If acidic, the C4 amine is protonated and non-nucleophilic. Correction: Add 1.0 eq additional DIPEA.

    • System State B (Activated intermediate present, no product): The steric hindrance of the specific carboxylic acid is too high for room temperature kinetics. Correction: Gently heat the reaction to 40 °C.

Step 5: Workup and Isolation

  • Action: Quench the reaction by adding distilled water (double the reaction volume). Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO
    
    
    
    , and brine. Dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Causality: The 1M HCl wash effectively removes unreacted BCO-amine and DIPEA. The NaHCO

    
     wash removes unreacted carboxylic acid. The C1 primary amide on the BCO ring is highly stable and remains unaffected under these mild aqueous washes.
    

References

Sources

Derivatisierung der Amingruppe in Bicyclo[2.2.2]octan-Gerüsten: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet eine detaillierte technische Anleitung zur Derivatisierung der Amingruppe auf dem Bicyclo[2.2.2]octan (BCO)-Gerüst. Als starrer, dreidimensionaler molekularer Baustein ist das BCO-Gerüst von erheblichem Interesse für die medizinische Chemie und die Materialwissenschaften. Seine einzigartige Konformation ermöglicht eine präzise räumliche Anordnung von funktionellen Gruppen, was zu einer verbesserten Bindungsaffinität und Selektivität für biologische Zielmoleküle führen kann.[1] Die Derivatisierung der Amingruppe ist ein entscheidender Schritt, um die physikochemischen und pharmakologischen Eigenschaften von BCO-basierten Molekülen zu modulieren und vielfältige Bibliotheken für das Screening von Wirkstoffen zu erstellen.

Dieser Leitfaden verzichtet auf eine starre Vorlage und konzentriert sich stattdessen auf die chemische Logik und die praktischen Aspekte der gängigsten Derivatisierungsstrategien. Jeder Abschnitt erläutert die Kausalität hinter den experimentellen Entscheidungen und liefert validierte Protokolle für die Synthese.

Die strategische Bedeutung des Bicyclo[2.2.2]octan-Gerüsts

Das Bicyclo[2.2.2]octan-System dient als gesättigter, nicht-planarer Phenylring-Bioisoster, der die Löslichkeit und die oralen Bioverfügbarkeit von Wirkstoffkandidaten verbessern kann.[2] Die starre Käfigstruktur minimiert konformative Freiheiten, was für das Design von Molekülen mit hoher Spezifität für ihre biologischen Targets von Vorteil ist.[1][3] Die Einführung einer Amingruppe an diesem Gerüst, insbesondere an der Brückenkopfposition (z.B. 1-Aminobicyclo[2.2.2]octan), schafft einen vielseitigen Ansatzpunkt für eine breite Palette von chemischen Modifikationen.

Abbildung 1: Logische Beziehung zwischen dem BCO-Gerüst und der Derivatisierung der Amingruppe.

N-Acylierung: Bildung von Amidbindungen

Die Umwandlung der Amingruppe in ein Amid ist eine der fundamentalsten und am weitesten verbreiteten Derivatisierungsstrategien. Amide sind in einer Vielzahl von pharmazeutischen Wirkstoffen vorhanden und weisen im Vergleich zu den Ausgangsaminen eine veränderte Basizität, Löslichkeit und Wasserstoffbrückenbindungsfähigkeit auf.

Kopplung mit Carbonsäuren mittels Peptidkupplungsreagenzien

Die direkte Kondensation einer Carbonsäure mit einem Amin ist kinetisch ungünstig. Daher werden Kupplungsreagenzien eingesetzt, um die Carbonsäure zu aktivieren.[4] Zu den am häufigsten verwendeten Reagenzien gehören Carbodiimide wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und Uroniumsalze wie HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorphosphat).[1][5]

Mechanistische Überlegungen:

  • EDC/NHS-System: EDC aktiviert die Carbonsäure zu einem hochreaktiven O-Acylisoharnstoff-Intermediat. Dieses wird oft in situ mit N-Hydroxysuccinimid (NHS) zu einem stabileren, aber immer noch reaktiven NHS-Ester umgesetzt, der dann mit dem Amin zum Amid reagiert.[1] Dieser zweistufige Prozess minimiert das Risiko der Racemisierung bei chiralen Carbonsäuren.

  • HATU-System: HATU, ein Uroniumsalz, reagiert mit der deprotonierten Carbonsäure (in Gegenwart einer nicht-nukleophilen Base wie DIPEA) zu einem hochreaktiven aktivierten Ester. Dieser reagiert schnell mit dem Amin und liefert hohe Ausbeuten, selbst bei sterisch anspruchsvollen oder elektronisch armen Substraten.[1][5][6]

Abbildung 2: Allgemeiner Arbeitsablauf für die Amidkupplung.

Protokoll 1: HATU-vermittelte Amidkupplung

Dieses Protokoll ist für die Kopplung einer Vielzahl von Carbonsäuren mit 1-Aminobicyclo[2.2.2]octan geeignet.

  • Materialien:

    • 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.)

    • Carbonsäure (1.1 Äquiv.)

    • HATU (1.2 Äquiv.)

    • N,N-Diisopropylethylamin (DIPEA) (3.0 Äquiv.)

    • Wasserfreies N,N-Dimethylformamid (DMF)

    • Aufarbeitungsreagenzien (Ethylacetat, 5%ige wässrige LiCl-Lösung, gesättigte wässrige NaHCO₃-Lösung, Sole)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Durchführung:

    • Lösen Sie die Carbonsäure (1.1 Äquiv.) und HATU (1.2 Äquiv.) in wasserfreiem DMF in einem unter Inertgas-Atmosphäre (z.B. Argon) stehenden Rundkolben.

    • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

    • Geben Sie DIPEA (3.0 Äquiv.) tropfenweise zu der gerührten Lösung. Lassen Sie die Mischung für 15-30 Minuten bei 0 °C zur Voraktivierung rühren.[1]

    • Geben Sie das 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.), entweder pur oder als Lösung in einer kleinen Menge wasserfreiem DMF, zu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und für 2-18 Stunden rühren.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).

    • Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit Ethylacetat.

    • Waschen Sie die organische Phase nacheinander mit 5%iger wässriger LiCl-Lösung (zur Entfernung von DMF), gesättigter wässriger NaHCO₃-Lösung und Sole.[1]

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das reine Amid zu erhalten.

Acylierung mit Acylchloriden

Die Reaktion mit Acylchloriden ist eine sehr reaktive und oft schnelle Methode zur Amidbildung. Sie erfordert in der Regel eine Base, um den entstehenden Chlorwasserstoff (HCl) abzufangen.

Protokoll 2: Acylierung mit Acetylchlorid in Sole

Diese umweltfreundliche Methode eignet sich besonders für einfache Acylierungen.[7]

  • Materialien:

    • 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.)

    • Acetylchlorid (1.1 Äquiv.)

    • Natriumacetat-Trihydrat (1.5 Äquiv.)

    • Triethylamin (1.1 Äquiv.)

    • Sole (gesättigte wässrige NaCl-Lösung)

    • Aceton

    • Konzentrierte Salzsäure (HCl)

  • Durchführung:

    • Lösen Sie Natriumacetat-Trihydrat (1.5 Äquiv.) in Sole in einem Becherglas.

    • Geben Sie das 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.) und Triethylamin (1.1 Äquiv.) in Aceton gelöst zu der Solelösung.

    • Fügen Sie unter starkem Rühren tropfenweise eine Lösung von Acetylchlorid (1.1 Äquiv.) in Aceton hinzu.

    • Rühren Sie die Reaktionsmischung für eine weitere Stunde bei Raumtemperatur.

    • Säuern Sie die Reaktionsmischung vorsichtig mit konzentrierter HCl an.

    • Der ausgefallene Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet, um das N-Acetyl-Derivat zu erhalten.

N-Sulfonylierung: Bildung von Sulfonamiden

Sulfonamide sind eine wichtige Klasse von funktionellen Gruppen in der medizinischen Chemie, die in vielen antibakteriellen, antiviralen und antidiabetischen Medikamenten vorkommen. Die Sulfonylierung der Amingruppe des BCO-Gerüsts führt zu stabilen, nicht-basischen Derivaten.

Mechanistische Überlegungen: Die Reaktion erfolgt durch nukleophilen Angriff des Amins auf das elektrophile Schwefelatom eines Sulfonylchlorids. Eine Base ist erforderlich, um den entstehenden Chlorwasserstoff zu neutralisieren. Bei tertiären Aminen wie 1,4-Diazabicyclo[2.2.2]octan (DABCO) kann die Reaktion zu einer Ringöffnung führen, ausgelöst durch die Bildung eines Charge-Transfer-Komplexes.[3][8][9]

Protokoll 3: Allgemeine N-Sulfonylierung

Dieses Protokoll basiert auf der Sulfonylierung von DABCO und kann für primäre BCO-Amine angepasst werden.[3]

  • Materialien:

    • 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.)

    • Arylsulfonylchlorid (z.B. p-Toluolsulfonylchlorid) (1.2 Äquiv.)

    • Triethylamin oder Pyridin (1.5 Äquiv.)

    • Wasserfreies Acetonitril (MeCN) oder Dichlormethan (DCM)

  • Durchführung:

    • Lösen Sie das 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.) und die Base (1.5 Äquiv.) in wasserfreiem MeCN in einem unter Inertgas-Atmosphäre stehenden Rundkolben.

    • Kühlen Sie die Mischung auf 0 °C.

    • Geben Sie eine Lösung des Arylsulfonylchlorids (1.2 Äquiv.) in wasserfreiem MeCN tropfenweise zu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und über Nacht rühren.

    • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Nach vollständigem Umsatz filtrieren Sie die ausgefallenen Salze ab und konzentrieren Sie das Filtrat im Vakuum.

    • Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn mit Wasser und Sole.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren und konzentrieren Sie sie.

    • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

DerivatisierungstypReagenzienTypische BedingungenVorteile
N-Acylierung (HATU) Carbonsäure, HATU, DIPEADMF, 0 °C bis RT, 2-18 hHohe Ausbeuten, breiter Substratumfang, geringe Racemisierung
N-Acylierung (Acylchlorid) Acylchlorid, Base (z.B. NEt₃)DCM oder Sole, RT, 1-4 hSchnell, kostengünstig, hochreaktiv
N-Sulfonylierung Sulfonylchlorid, Base (z.B. Pyridin)MeCN oder DCM, 0 °C bis RT, 12-24 hStabile Produkte, etablierte Methode
N-Alkylierung (Reduktiv) Aldehyd/Keton, NaBH(OAc)₃DCE oder MeOH, RT, 2-24 hKontrollierte Mono-Alkylierung, hohe Ausbeuten
N-Arylierung (Buchwald) Arylhalogenid, Pd-Katalysator, Ligand, BaseToluol oder Dioxan, 80-110 °C, 4-24 hBreiter Anwendungsbereich für C-N-Bindungsbildung
Harnstoffbildung IsocyanatTHF oder DCM, RT, 1-3 hSchnelle und saubere Reaktion, hohe Ausbeuten

Tabelle 1: Zusammenfassung der Derivatisierungsreaktionen.

N-Alkylierung und N-Arylierung: Direkte C-N-Bindungsbildung

Die Einführung von Alkyl- oder Arylsubstituenten an der Amingruppe kann die Lipophilie, die Basizität und die sterischen Eigenschaften des Moleküls erheblich verändern, was für die Optimierung der ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) von entscheidender Bedeutung ist.

Reduktive Aminierung

Die reduktive Aminierung ist eine der zuverlässigsten Methoden zur N-Alkylierung, da sie die bei der direkten Alkylierung mit Alkylhalogeniden häufig auftretende Polyalkylierung vermeidet.[10] Die Reaktion verläuft über die Bildung eines Imins (oder Enamins), das in situ mit einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) reduziert wird.[11]

Protokoll 4: Reduktive Aminierung

  • Materialien:

    • 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.)

    • Aldehyd oder Keton (1.2 Äquiv.)

    • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquiv.)

    • Wasserfreies 1,2-Dichlorethan (DCE) oder Methanol (MeOH)

    • Essigsäure (katalytische Menge, optional)

  • Durchführung:

    • Lösen Sie das 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.) und den Carbonyl-Partner (1.2 Äquiv.) in wasserfreiem DCE in einem Rundkolben. Fügen Sie optional eine katalytische Menge Essigsäure hinzu, um die Iminbildung zu beschleunigen.

    • Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur, um die Iminbildung zu ermöglichen.

    • Geben Sie NaBH(OAc)₃ (1.5 Äquiv.) portionsweise zu der gerührten Lösung.

    • Rühren Sie die Reaktion bei Raumtemperatur, bis das Ausgangsmaterial verbraucht ist (typischerweise 2-24 Stunden), überwacht durch DC oder LC-MS.

    • Quenchen Sie die Reaktion durch langsame Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.

    • Extrahieren Sie die wässrige Phase mit DCM oder Ethylacetat.

    • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Buchwald-Hartwig-Aminierung

Für die N-Arylierung ist die Palladium-katalysierte Buchwald-Hartwig-Aminierung die Methode der Wahl.[3] Sie ermöglicht die Kupplung von Aminen mit einer Vielzahl von Arylhalogeniden oder -triflaten.[3][12] Die Wahl des Liganden ist entscheidend für den Erfolg der Reaktion.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)(X)L2 Aryl-Pd(II)(X)L2 Pd(0)L2->Aryl-Pd(II)(X)L2 Oxidative Addition (Ar-X) Aryl-Pd(II)(NHR)L2 [Aryl-Pd(II)(NHR)L2]+X- Aryl-Pd(II)(X)L2->Aryl-Pd(II)(NHR)L2 Ligandenaustausch (+ R-NH2) Aryl-N(R)-Pd(II)L Aryl-N(R)-Pd(II)L Aryl-Pd(II)(NHR)L2->Aryl-N(R)-Pd(II)L Deprotonierung (Base) Aryl-N(R)-Pd(II)L->Pd(0)L2 Reduktive Eliminierung (Ar-NHR)

Abbildung 3: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Protokoll 5: Allgemeine Buchwald-Hartwig-Aminierung

Dieses Protokoll ist eine allgemeine Richtlinie und erfordert möglicherweise eine Optimierung von Ligand, Base und Temperatur für spezifische Substrate.[13][14][15]

  • Materialien:

    • 1-Aminobicyclo[2.2.2]octan (1.2 Äquiv.)

    • Arylhalogenid (z.B. Arylbromid) (1.0 Äquiv.)

    • Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 2 mol%)

    • Phosphin-Ligand (z.B. XPhos, RuPhos, 4 mol%)

    • Starke, nicht-nukleophile Base (z.B. NaOtBu, LHMDS, 1.5 Äquiv.)

    • Wasserfreies Toluol oder Dioxan

  • Durchführung:

    • Geben Sie das Arylhalogenid (1.0 Äquiv.), den Palladium-Präkatalysator, den Liganden und die Base in einen ofengetrockneten Schlenk-Kolben.

    • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas (Argon).

    • Geben Sie das wasserfreie Lösungsmittel und anschließend das 1-Aminobicyclo[2.2.2]octan (1.2 Äquiv.) mittels Spritze hinzu.

    • Erhitzen Sie die Reaktion unter Rühren in einem Ölbad auf 80-110 °C für 4-24 Stunden.

    • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab, verdünnen Sie sie mit Ether oder Ethylacetat und filtrieren Sie sie durch einen kurzen Pfropfen Celite oder Kieselgel.

    • Konzentrieren Sie das Filtrat im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Harnstoffbildung

Harnstoffe sind wichtige Strukturelemente in der Wirkstoffchemie und fungieren oft als Wasserstoffbrücken-Donoren und -Akzeptoren. Die Synthese erfolgt in der Regel durch die Reaktion eines Amins mit einem Isocyanat. Diese Reaktion ist typischerweise schnell, sauber und liefert hohe Ausbeuten.[16]

Mechanistische Überlegungen: Die Reaktion ist ein einfacher nukleophiler Angriff des Amins auf das elektrophile Carbonyl-Kohlenstoffatom des Isocyanats.[17] Die größte Herausforderung besteht darin, die Reaktion unter streng wasserfreien Bedingungen durchzuführen, da Isocyanate leicht mit Wasser zu einem instabilen Carbaminsäure-Intermediat reagieren, das zu einem Amin und CO₂ zerfällt. Das neu gebildete Amin kann dann mit einem weiteren Isocyanat-Molekül zu einem symmetrischen Harnstoff-Nebenprodukt reagieren.[18]

Protokoll 6: Harnstoffsynthese

  • Materialien:

    • 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.)

    • Isocyanat (z.B. Phenylisocyanat) (1.05 Äquiv.)

    • Wasserfreies Tetrahydrofuran (THF) oder Dichlormethan (DCM)

  • Durchführung:

    • Lösen Sie das 1-Aminobicyclo[2.2.2]octan (1.0 Äquiv.) in wasserfreiem THF in einem unter Inertgas-Atmosphäre stehenden, ofengetrockneten Rundkolben.

    • Geben Sie die Lösung des Isocyanats (1.05 Äquiv.) in wasserfreiem THF tropfenweise bei Raumtemperatur zu.

    • Rühren Sie die Reaktion für 1-3 Stunden bei Raumtemperatur. Die Bildung eines Niederschlags des Harnstoffprodukts ist häufig zu beobachten.

    • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Nach vollständigem Umsatz konzentrieren Sie die Reaktionsmischung im Vakuum.

    • Der feste Rückstand wird mit einem geeigneten Lösungsmittel (z.B. Ether oder Hexan) verrührt, abfiltriert und getrocknet, um den reinen Harnstoff zu erhalten. Eine weitere Reinigung ist oft nicht erforderlich.

Zusammenfassung und Ausblick

Die Derivatisierung der Amingruppe auf Bicyclo[2.2.2]octan-Gerüsten eröffnet eine Fülle von Möglichkeiten zur Synthese neuartiger Moleküle für die Pharma- und Materialforschung. Die in diesem Handbuch beschriebenen Protokolle für N-Acylierung, N-Sulfonylierung, N-Alkylierung, N-Arylierung und Harnstoffbildung bieten eine solide Grundlage für die Laborpraxis. Jedes Protokoll stellt ein selbstvalidierendes System dar, das jedoch für spezifische Substrate optimiert werden muss. Die Wahl der Methode hängt von den gewünschten Eigenschaften des Endprodukts, der Reaktivität der Ausgangsmaterialien und den Anforderungen an die Prozesssicherheit und -effizienz ab. Durch die systematische Anwendung dieser Derivatisierungsstrategien können Forscher die chemische Vielfalt von BCO-basierten Verbindungen gezielt erweitern und deren Potenzial für innovative Anwendungen erschließen.

Referenzen

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Verfügbar unter: [Link]

  • Singh, Y., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Verfügbar unter: [Link]

  • Fu, Y., et al. (2019). Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage. ChemistryOpen, 8(1), 127–131.

  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research.

  • Bélanger, P. C., & Dufresne, C. (1986). exo-6-benzyl-exo-2-(m-hydroxyphenyl)-l-dimethylaminomethylbicyclo[2.2.2.]. Canadian Journal of Chemistry, 64(8), 1514-1520.

  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Synthetic Pages.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Verfügbar unter: [Link]

  • Dou, X., et al. (2016). Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Organic Chemistry Frontiers, 3(11), 1433-1437.

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Verfügbar unter: [Link]

  • Zhang, Y., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemSusChem, 3(12), 1369-1372.

  • Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.

  • Marsini, M. A., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(11), 1562-1576.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Verfügbar unter: [Link]

  • Google Patents. (n.d.). WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.

  • Wikipedia. (n.d.). Amine alkylation. Verfügbar unter: [Link]

  • Bandgar, B. P., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides.

  • Collins, J. F., & McKervey, M. A. (1973). Deamination of bicyclo[2.2.2]octan-2-yl- and bicyclo[3.2.1]octan-2-yl-amines. Evidence for classical precursors of non-classical carbonium ions. Journal of the Chemical Society, Perkin Transactions 1, 372-376.

  • Rinner, U., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(5), 521-529.

  • Kotha, S., & Gaikwad, V. (2022). Synthesis of Unusual Amino Acid Derivatives Containing Bicyclo[2.2.2]octane Unit by the Diels‐Alder Approach Involving Pentacene. ChemistrySelect, 7(22).

  • Google Patents. (1992). EP0190915B1 - Process for the preparation of 2-alkoxy-N-\1-azabicyclo[2.2.2]octan-3-yl\ aminobenzamides.

Sources

Incorporating 4-Aminobicyclo[2.2.2]octane-1-carboxamide into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid (1,4-ABOC) into Peptide Backbones

Executive Summary

This guide details the protocols for incorporating 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (often abbreviated as 1,4-ABOC ) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Clarification of Nomenclature: While the user prompt refers to "4-Aminobicyclo[2.2.2]octane-1-carboxamide," this specific nomenclature describes a C-terminal primary amide or a starting material. For backbone incorporation, the critical building block is the amino acid residue derived from 4-aminobicyclo[2.2.2]octane-1-carboxylic acid . This residues acts as a highly rigid, lipophilic, achiral linear spacer (


-amino acid mimic) that constrains peptide conformation and improves metabolic stability.

Key Challenges:

  • Steric Hindrance: Both the bridgehead amine (position 4) and the carboxyl group (position 1) are tertiary-like in their steric demand, making coupling reactions significantly slower than with canonical amino acids.

  • Hydrophobicity: The bicyclic cage is highly lipophilic, increasing the risk of on-resin aggregation.

Molecule Profile & Properties

PropertyDescription
Chemical Name 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (1,4-ABOC)
Role Rigid linear spacer; Proline surrogate (non-turn); Lipophilic scaffold.
Geometry Linear, rod-like spacer. Distance between N and C is fixed (~5.8 Å).
Sterics High bulk at both termini. Bridgehead carbons prevent rotation.
Solubility Low in water; Moderate in DMF/DMSO; High in organic solvents (DCM).
pKa Amine: ~10.5 (similar to adamantanamine); Acid: ~4.5.

Pre-Synthesis: Preparation of Fmoc-1,4-ABOC-OH

Since the Fmoc-protected derivative is not always available off-the-shelf from standard catalog suppliers, it is often necessary to synthesize it from the commercially available free acid or hydrochloride salt.

Protocol: Fmoc Protection of 1,4-ABOC

  • Dissolution: Dissolve 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a mixture of water and 1,4-dioxane (1:1 v/v).

  • Basification: Add Sodium Carbonate (

    
    , 2.5 eq) to adjust pH to ~9–10. Cool to 0°C.
    
  • Acylation: Dropwise add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in minimal dioxane.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.

  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Dilute aqueous residue with water and wash with diethyl ether (to remove unreacted Fmoc-OSu).

    • Acidify the aqueous phase to pH 2 using 1M HCl (product will precipitate).

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.

SPPS Incorporation Protocol

This protocol assumes a standard Fmoc/tBu strategy. Due to the steric bulk of the bicyclo[2.2.2]octane core, standard coupling conditions (e.g., HBTU/DIPEA, 45 min) are insufficient and will lead to deletion sequences.

A. Resin Selection
  • Recommended: ChemMatrix or PEG-PS resins (better swelling for hydrophobic sequences).

  • Loading: Use low-loading resins (0.2 – 0.4 mmol/g) to reduce steric crowding between growing chains.

B. Coupling 1,4-ABOC to the Peptide Chain
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) to maximize activation.

  • Stoichiometry: 3–4 eq Fmoc-1,4-ABOC-OH : 3.8 eq HATU : 4 eq HOAt : 8 eq DIPEA.

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

  • Conditions:

    • Standard: Double couple, 2 hours each at RT.

    • Microwave (Preferred): 75°C for 10 minutes (25W).

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that the Kaiser test may be false-negative if the previous residue is also bulky; extended deprotection verification is required.

C. Coupling the NEXT Amino Acid (onto the ABOC amine)

This is the most difficult step. The bridgehead amine at position 4 is extremely hindered.

  • Reagents: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU .

  • Stoichiometry: 5 eq Fmoc-AA-OH : 5 eq PyAOP : 10 eq DIPEA.

  • Conditions:

    • Standard: Double couple, 3–4 hours at RT.

    • Microwave: 75°C for 20 minutes (double couple recommended).

  • Capping: Aggressive capping (Acetic Anhydride/Pyridine) after this step is crucial to terminate unreacted chains, as they will be difficult to separate later.

D. Cleavage & Isolation
  • Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Time: 2–3 hours. The bicyclic core is stable to TFA.

  • Precipitation: Cold diethyl ether. The peptide may be more soluble in ether than usual due to the lipophilic ABOC core; if no precipitate forms, evaporate TFA first, then add ether.

Visualization: Experimental Workflow

SPPS_Workflow Start Start: Resin Swelling Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is Incoming AA 1,4-ABOC? Wash1->Decision Standard_Coup Standard Coupling (HBTU/DIPEA, 45 min) Decision->Standard_Coup No ABOC_Coup ABOC Coupling (HATU/HOAt/DIPEA) 2x 2hr or MW 75°C Decision->ABOC_Coup Yes Check Kaiser/Chloranil Test Standard_Coup->Check ABOC_Coup->Check Check->Deprotect Pass (Blue/Green) Check->ABOC_Coup Fail (Colorless) - Repeat Next_Step Couple Next Residue (onto ABOC Amine) Check->Next_Step After ABOC Installed Cleavage Final Cleavage (TFA/TIS/H2O) Check->Cleavage Sequence Complete Difficult_Cond Use PyAOP/COMU MW 75°C, 20 min Double Couple Next_Step->Difficult_Cond Difficult_Cond->Deprotect Cycle Continues

Caption: Workflow for incorporating 1,4-ABOC, highlighting the requirement for enhanced coupling conditions (Red Nodes) due to steric hindrance.

Structural Implications & Applications

Conformational Constraint

Unlike flexible linkers (Gly-Gly) or semi-rigid spacers (Pro), the 1,4-ABOC unit acts as a molecular rod .

  • Distance: It imposes a fixed distance of ~5.8 Å between the amide bonds.

  • Linearity: It enforces a linear trajectory (

    
     vector), making it ideal for spacing apart functional domains without introducing entropy.
    
Metabolic Stability

The bicyclic cage is sterically inaccessible to proteases. Incorporating 1,4-ABOC renders the adjacent peptide bonds highly resistant to enzymatic hydrolysis (trypsin/chymotrypsin), significantly extending plasma half-life.

Case Study: GPCR Ligand Design

In the design of ligands for G-Protein Coupled Receptors (GPCRs), 1,4-ABOC has been used to replace phenyl rings (bioisostere) or to space pharmacophores (e.g., Arg and Tyr) at a precise distance to match the receptor binding pocket, often resulting in nanomolar affinity with improved oral bioavailability.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling (Colorless Kaiser) Steric hindrance of the bridgehead.[1][2]Switch to HATU/HOAt or PyAOP . Use Microwave irradiation (75°C). Perform triple coupling.
Aggregation (Gel-like resin) Hydrophobicity of the bicyclic core.Use ChemMatrix resin. Add pseudoproline dipeptides in the sequence if possible. Use Magic Mixture (DCM/DMF/NMP/Triton-X).
Low Solubility of Peptide Lipophilic nature of ABOC.Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or Acetic Acid before HPLC purification.
Mass Spec +16/32 Da Oxidation of Met/Trp (unrelated) or impurity.ABOC itself is resistant to oxidation. Check scavengers in cleavage cocktail.

References

  • Synthesis and Properties of Bicyclo[2.2.2]octane Amino Acids Structure and reactivity of the 1,4-ABOC core. Source:

  • Peptidomimetics and Foldamers Discussion on using bicyclic amino acids to induce specific secondary structures. Source: (Note: This reference focuses on the 1,2-isomer but establishes the chemical handling of the bicyclic core).

  • Advanced Coupling Reagents for Hindered Amines Protocols for coupling sterically demanding residues like Aib and ABOC. Source:

  • Fmoc Solid Phase Peptide Synthesis Protocols Standard and advanced SPPS cycles. Source:

Sources

Application Note: Procedures for Hydrolysis of Bicyclo[2.2.2]octane Precursors to Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the bicyclo[2.2.2]octane scaffold has emerged as a premier bioisostere for para-substituted phenyl rings. Its rigid, three-dimensional sp³-rich framework improves aqueous solubility, reduces cytochrome P450-mediated metabolic liabilities, and provides predictable spatial vectors for substituents[1]. Furthermore, these bicyclic systems act as excellent structural mimics for hydrophobic receptor binding motifs[2].

However, functionalizing the bridgehead positions presents unique synthetic challenges. Due to Bredt's rule and extreme steric hindrance, standard Sₙ1 or Sₙ2 nucleophilic substitutions are forbidden. Consequently, accessing bridgehead carboxamides—critical motifs for hydrogen-bonding interactions with target proteins—relies on the robust functional group interconversion (FGI) of pre-installed bridgehead nitriles or esters[3]. This application note details the mechanistic rationale and validated protocols for synthesizing primary and substituted bicyclo[2.2.2]octane carboxamides.

Mechanistic Insights and Causality

Oxidative Hydrolysis of Bridgehead Nitriles (Radziszewski Reaction)

Standard acidic or basic hydrolysis of bicyclo[2.2.2]octane-1-carbonitrile is notoriously sluggish due to the steric shielding of the bridgehead carbon. To circumvent this, the Radziszewski reaction employs alkaline hydrogen peroxide[4].

  • Causality of Reagent Choice: The hydroperoxide anion (HOO⁻) generated in situ benefits from the alpha-effect, making it a significantly more potent nucleophile than the standard hydroxide ion. It rapidly attacks the sterically hindered nitrile carbon to form a peroxycarboximidic acid intermediate, which subsequently undergoes reduction to yield the primary carboxamide and oxygen gas[4].

Saponification and HATU-Mediated Coupling of Bridgehead Esters

When secondary or tertiary amides are required, the bridgehead ester is first saponified to the corresponding carboxylic acid, followed by amide coupling[5].

  • Causality of Solvent & Activator: The high lipophilicity of the bicyclic cage necessitates a biphasic or co-solvent system (e.g., THF/H₂O) during saponification to ensure substrate solubility while delivering the hydroxide nucleophile. Following isolation, the sterically hindered bridgehead carboxylic acid requires highly efficient activation. HATU is the reagent of choice because it forms a highly reactive 7-azabenzotriazole (OAt) active ester that rapidly undergoes aminolysis, overcoming the steric bulk that typically stalls standard carbodiimide (e.g., EDC) couplings[5].

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative parameters and strategic advantages of the two primary pathways for carboxamide synthesis.

PrecursorReagents & CatalystReactive IntermediateTarget AmideTypical YieldReaction TimeKey Advantage
Bicyclo[2.2.2]octane-1-carbonitrile 30% H₂O₂, NaOH, EtOH/H₂OPeroxycarboximidic acidPrimary (-CONH₂)80–95%2–4 hMild conditions; avoids harsh thermal degradation.
Methyl bicyclo[2.2.2]octane-1-carboxylate 1. LiOH, THF/H₂O 2. HATU, DIEA, R-NH₂OAt Active EsterSubstituted (-CONHR)75–90%12–18 hHighly modular; enables rapid parallel library synthesis.

Experimental Workflows

G Start Bicyclo[2.2.2]octane Precursors Nitrile Bridgehead Nitrile (-CN) Start->Nitrile Ester Bridgehead Ester (-COOMe) Start->Ester Hydrolysis Oxidative Hydrolysis (H2O2, NaOH) Nitrile->Hydrolysis Saponification Saponification (LiOH, THF/H2O) Ester->Saponification Amide1 Primary Carboxamide (-CONH2) Hydrolysis->Amide1 Acid Carboxylic Acid (-COOH) Saponification->Acid Coupling Amide Coupling (HATU, DIEA) Acid->Coupling Amide2 Substituted Carboxamide (-CONHR) Coupling->Amide2

Workflow for the conversion of bicyclo[2.2.2]octane precursors to primary and substituted carboxamides.

Detailed Methodologies

Protocol A: Oxidative Hydrolysis of Bicyclo[2.2.2]octane-1-carbonitrile to Primary Amide

This protocol utilizes the alpha-effect of hydroperoxide for rapid, low-temperature hydrolysis.

  • Preparation: Dissolve bicyclo[2.2.2]octane-1-carbonitrile (1.0 equiv, 10 mmol) in ethanol (20 mL). Add 6M aqueous NaOH (2.0 equiv, 3.3 mL).

  • Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 30% aqueous H₂O₂ (5.0 equiv, 5.1 mL) dropwise over 15 minutes. Caution: The reaction is exothermic and evolves oxygen gas. Ensure adequate venting.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain).

  • Self-Validating Quench: Once the nitrile is consumed, cool the mixture back to 0 °C and carefully add saturated aqueous Na₂S₂O₃ (10 mL). Stir for 30 minutes. Rationale: This step is critical to destroy unreacted peroxides, preventing explosive hazards during subsequent solvent concentration. Test with KI-starch paper to validate peroxide elimination.

  • Isolation: Concentrate the mixture in vacuo to remove ethanol. Extract the aqueous residue with EtOAc (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the primary carboxamide.

Protocol B: Saponification and HATU-Mediated Coupling for Substituted Amides

This two-step protocol is optimized for overcoming bridgehead steric hindrance during amide bond formation.

Step 1: Saponification

  • Dissolve methyl bicyclo[2.2.2]octane-1-carboxylate (1.0 equiv, 10 mmol) in a 1:1 mixture of THF/H₂O (30 mL).

  • Add LiOH·H₂O (3.0 equiv, 30 mmol) and stir at 50 °C for 12 hours until LCMS indicates complete ester consumption.

  • Remove THF in vacuo. Acidify the aqueous layer to pH 2 using 1M HCl. The bicyclo[2.2.2]octane-1-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Step 2: HATU Coupling

  • Activation: In an oven-dried flask under N₂, dissolve the isolated bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL). Add DIEA (3.0 equiv, 15 mmol) followed by HATU (1.2 equiv, 6 mmol). Stir at room temperature for 15 minutes. Rationale: This pre-activation time ensures complete conversion to the highly reactive OAt ester before the amine is introduced.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 6 mmol) to the solution. Stir at room temperature for 12–18 hours[5].

  • Workup: Dilute the reaction with EtOAc (50 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL), 1M HCl (2 × 25 mL), and brine (25 mL). Rationale: The acidic and basic washes systematically remove unreacted amine, DIEA, and the water-soluble HOAt byproduct.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography to yield the pure substituted carboxamide.

References

  • [3] WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents. URL:

  • [5] Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. URL:

  • [1] Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8. Benchchem. URL:

  • [2] Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. URL:

  • [4] Styrene Epoxidation in Aqueous over Triazine-Based Microporous Polymeric Network as a Metal-Free Catalyst. Semantic Scholar. URL:

Sources

Application Note: 4-Aminobicyclo[2.2.2]octane-1-carboxamide in Crystal Engineering and Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

4-Aminobicyclo[2.2.2]octane-1-carboxamide (ABOC) is a saturated, bicyclic organic compound characterized by its highly rigid, cage-like architecture[1]. In medicinal chemistry, the bicyclo[2.2.2]octane (BCO) scaffold is widely recognized as a 3D-rich, non-planar bioisostere for para-substituted phenyl rings, utilized to improve aqueous solubility and mitigate the metabolic liabilities associated with flat aromatic systems[1].

Beyond drug discovery, ABOC has emerged as a privileged building block in crystal engineering . Its predictable linear spatial orientation, combined with the dual hydrogen-bonding capacity of its bridgehead amine and carboxamide groups, makes it an ideal candidate for designing supramolecular frameworks, Metal-Organic Frameworks (MOFs), and amphidynamic crystals (solid-state materials with engineered molecular motion)[2]. This application note details the structural rationale, quantitative dynamics, and self-validating protocols for deploying ABOC in advanced materials science.

Structural Rationale & Causality in Crystal Engineering

The Symmetry Advantage: Why BCO over Phenylene?

In the design of amphidynamic crystals—where macroscopic material properties are governed by internal molecular rotation—the steric profile of the rotator dictates the activation energy (


) of the motion. Flat aromatic linkers, such as 1,4-phenylene, suffer from high steric hindrance with adjacent lattice molecules, leading to high rotational barriers[2].

By contrast, the BCO core of ABOC possesses a


 rotational symmetry along its 1,4-axis, presenting a nearly cylindrical cross-section[3]. This symmetry mismatch between the cylindrical BCO rotator and the surrounding rigid crystal lattice minimizes steric clashes. Consequently, BCO units can undergo hyperfast rotation (often exceeding 

s

) with remarkably low activation energies, overcoming the kinetic bottlenecks seen in traditional aromatic systems[3].
Hydrogen-Bonding Synthons

The bridgehead primary amine (-NH


) acts as a potent hydrogen-bond donor, while the carboxamide (-CONH

) functions as both a donor and an acceptor. This bifunctionality drives the self-assembly of robust, head-to-tail one-dimensional (1D) hydrogen-bonded chains. When utilized in molecular machines, these functional groups act as "stators," anchoring the molecule firmly within the crystal lattice via strong N-H···O and N-H···N interactions, preventing translational displacement while permitting the internal BCO axle to rotate freely[2].

G A 4-Aminobicyclo[2.2.2]octane- 1-carboxamide B Rigid C3v Symmetry A->B Structural Trait C Bifunctional H-Bonding A->C Chemical Trait D Amphidynamic Rotors B->D Low-barrier rotation C->D Stator anchoring E Supramolecular MOFs C->E 1D/2D/3D Assembly

Fig 1: Logical workflow mapping ABOC's structural properties to crystal engineering applications.

Quantitative Data & Structural Profiling

To effectively utilize ABOC, researchers must benchmark its physical dimensions and kinetic behavior against traditional planar building blocks.

Table 1: Physicochemical Properties of ABOC

PropertyValue / Description
Chemical Formula C

H

N

O
Molecular Weight 168.24 g/mol
Core Symmetry Pseudo-

(unsubstituted BCO);

(ABOC)
Key Functional Groups Bridgehead primary amine, bridgehead carboxamide
Primary Applications Bioisostere for p-aminobenzamide, MOF linker, Amphidynamic stator

Table 2: Correlation of Rotator Symmetry and Activation Energy (


) 
Data demonstrates the correlation between symmetry order and rotational barrier in amphidynamic crystals[2].
Rotator UnitAxial SymmetryCross-Sectional GeometryActivation Energy (

)
1,4-Phenylene

Rectangular~8.5 kcal/mol
1,4-Bicyclo[2.2.2]octane

Hexagonal / Cylindrical ~3.5 kcal/mol
1,12-para-Carborane

Decagonal~2.9 kcal/mol

Experimental Protocols

The following protocols are designed as self-validating systems. Protocol 1 establishes the thermodynamic assembly of the crystal lattice, while Protocol 2 empirically validates the internal dynamics of the BCO core.

Protocol 1: Synthesis and Isolation of ABOC-Based Supramolecular Co-Crystals

Causality: To harness the directional hydrogen bonding of ABOC without trapping the system in a kinetic amorphous phase, a controlled solvent evaporation technique is employed. A binary solvent system balances the solubility of the polar hydrogen-bonding groups and the lipophilic BCO core.

  • Equimolar Preparation: Weigh equimolar amounts (e.g., 0.1 mmol) of ABOC and a complementary co-former (e.g., a dicarboxylic acid) into a clean 4 mL borosilicate glass vial.

  • Solvent Selection: Add 2.0 mL of a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Rationale: Methanol disrupts pre-existing amorphous hydrogen bonds, while DCM provides optimal solvation for the lipophilic BCO core.

  • Thermodynamic Mixing: Sonicate the vial for 10 minutes at ambient temperature to ensure complete dissolution.

  • Controlled Evaporation: Seal the vial with a PTFE-lined cap and puncture the septum with a single narrow-gauge needle (20G). Rationale: Restricting the evaporation rate prevents kinetic trapping, allowing the molecules to sample various microstates and settle into the global thermodynamic minimum (a highly ordered supramolecular lattice).

  • Harvesting: After 3–7 days, isolate the resulting single crystals. Immediately coat them in paratone oil to prevent atmospheric degradation or solvent loss prior to Single-Crystal X-Ray Diffraction (SCXRD).

Protocol 2: Variable-Temperature Solid-State NMR (VT SS-NMR) for Rotational Dynamics

Causality: Standard SCXRD often misinterprets the rapid jumping of the BCO core as static positional disorder (e.g., two distinct sites related by angular displacements of 48° and 72°)[4]. To definitively prove dynamic rotation, VT SS-NMR is required. By measuring spin-lattice relaxation times (


) across a temperature gradient, the jump frequencies are quantified[2].
  • Rotor Packing: Pack the microcrystalline ABOC sample tightly into a 4.0 mm Zirconia Magic Angle Spinning (MAS) rotor.

  • Probe Tuning: Insert the rotor into a solid-state NMR probe and tune to the

    
    H or 
    
    
    
    C Larmor frequency. Spin the sample at a moderate MAS rate (e.g., 10 kHz) to average chemical shift anisotropy.
  • Variable Temperature Acquisition: Acquire spin-lattice relaxation (

    
    ) measurements using a standard inversion-recovery pulse sequence across a temperature range of 100 K to 350 K. Rationale: As temperature increases, the rotational frequency of the BCO core increases. When the molecular jump frequency matches the NMR Larmor frequency, a distinct minimum in the 
    
    
    
    relaxation time is observed.
  • Data Fitting: Plot

    
     versus 
    
    
    
    to generate an Arrhenius plot. The slope of the linear regime directly yields the activation energy (
    
    
    ) of the BCO rotation.

Workflow S1 1. Co-Crystallization (Solvent Evaporation) S2 2. X-Ray Diffraction (Determine Lattice) S1->S2 S3 3. MAS Packing (Zirconia Rotor) S2->S3 S4 4. VT SS-NMR (Spin-Lattice Relax) S3->S4 S5 5. Arrhenius Plot (Extract Ea) S4->S5

Fig 2: Experimental workflow from supramolecular assembly to the validation of rotational dynamics.

References

  • Karlen, S. D., et al. "Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals". Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • RSC Chemical Science. "Correlated motion and mechanical gearing in amphidynamic crystalline molecular machines". Chemical Science. Available at: [Link]

  • PMC / Nature Materials. "Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups". National Institutes of Health (NIH). Available at:[Link]

Sources

Application Notes and Protocols for the Scalable Manufacturing of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry. Its unique conformational constraints and precise spatial arrangement of substituents make it an attractive bioisostere for aromatic rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability. 4-Aminobicyclo[2.2.2]octane-1-carboxamide, in particular, is a valuable building block in drug discovery, presenting a primary amine and a carboxamide group at the bridgehead positions, which allows for diverse functionalization and interaction with biological targets.

This document provides a comprehensive guide to the scalable manufacturing of 4-aminobicyclo[2.2.2]octane-1-carboxamide, detailing synthetic strategies, step-by-step protocols, and critical considerations for large-scale production. The proposed methodologies are grounded in established chemical principles and supported by relevant literature, offering a practical resource for researchers and process chemists.

Strategic Overview of the Synthetic Approach

A robust and scalable synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxamide can be envisioned through a multi-step sequence starting from the readily accessible bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This strategy allows for the selective functionalization of the two carboxylic acid groups to introduce the desired amine and carboxamide moieties. The overall synthetic workflow is depicted below.

Synthetic_Workflow A Bicyclo[2.2.2]octane-1,4- dicarboxylic acid B Mono-ester Protected Diacid A->B  Mono-esterification C Mono-amide Mono-ester B->C  Amidation D Mono-amide Mono-acid C->D  Hydrolysis E 4-Isocyanato-bicyclo[2.2.2]octane -1-carboxamide D->E  Curtius  Rearrangement F 4-Aminobicyclo[2.2.2]octane -1-carboxamide E->F  Hydrolysis

Caption: Proposed synthetic workflow for 4-aminobicyclo[2.2.2]octane-1-carboxamide.

This approach is advantageous for large-scale production due to the use of well-established and scalable chemical transformations. The key challenge lies in the selective functionalization of the symmetrical dicarboxylic acid starting material, which can be addressed through statistical methods or by employing protecting group strategies.

Detailed Synthetic Protocols

Part 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

The synthesis of the bicyclo[2.2.2]octane core is a critical first step. An industrially viable method involves the oxidation of 1,4-dimethylene cyclohexane, which can be prepared from 1,4-cyclohexanedimethanol[1].

Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

  • Materials: 1,4-dimethylene cyclohexane, oxidizing agent (e.g., potassium permanganate), transition metal catalyst (e.g., a palladium salt), solvent (e.g., acetic acid), quenching agent (e.g., water).

  • Procedure:

    • In a suitable reactor, dissolve 1,4-dimethylene cyclohexane in the chosen solvent.

    • Add the transition metal catalyst.

    • Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature within a controlled range. The reaction is exothermic and requires careful monitoring.

    • After the addition is complete, stir the mixture at a specified temperature until the reaction is complete (monitored by a suitable analytical technique such as GC-MS or HPLC).

    • Quench the reaction by adding water. The dicarboxylic acid product will precipitate out of the solution as a white solid[1].

    • Isolate the solid by filtration and wash with a suitable solvent.

    • The crude product can be purified by recrystallization from a basic/acidic aqueous solution to yield pure bicyclo[2.2.2]octane-1,4-dicarboxylic acid[1].

ParameterValue/ConditionRationale
Starting Material 1,4-Dimethylene cyclohexaneCommercially available and can be synthesized from readily available precursors.
Oxidizing Agent e.g., KMnO₄A strong and cost-effective oxidizing agent for large-scale synthesis.
Catalyst e.g., Palladium saltFacilitates the oxidative cyclization.
Solvent e.g., Acetic acidProvides a suitable reaction medium.
Purification RecrystallizationA scalable and effective method for purifying solid compounds.
Part 2: Selective Mono-esterification

To selectively functionalize one of the carboxylic acid groups, a mono-esterification is performed. This can be achieved by reacting the dicarboxylic acid with one equivalent of an alcohol under esterification conditions.

Protocol 2: Synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid

  • Materials: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, methanol, esterification catalyst (e.g., sulfuric acid or a solid acid catalyst).

  • Procedure:

    • Suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid in methanol.

    • Add a catalytic amount of the esterification catalyst.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the desired mono-ester is the major product.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • The residue will contain a mixture of the diacid, mono-ester, and di-ester. The desired mono-ester can be isolated by extraction and/or crystallization.

Part 3: Amidation of the Free Carboxylic Acid

The remaining free carboxylic acid group is then converted to a carboxamide. A common and scalable method is the activation of the carboxylic acid with thionyl chloride followed by reaction with ammonia.

Protocol 3: Synthesis of Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate

  • Materials: 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, thionyl chloride (SOCl₂), a suitable solvent (e.g., toluene or dichloromethane), ammonia (gas or aqueous solution).

  • Procedure:

    • Dissolve 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in the chosen solvent.

    • Slowly add thionyl chloride to the solution at a controlled temperature. The reaction will produce HCl and SO₂ gas, which should be scrubbed.

    • Stir the reaction mixture until the formation of the acyl chloride is complete.

    • In a separate reactor, prepare a solution of ammonia.

    • Slowly add the acyl chloride solution to the ammonia solution while maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Isolate the product by extraction and purify by recrystallization or column chromatography.

Part 4: Hydrolysis of the Ester and Curtius Rearrangement

The ester group is hydrolyzed back to a carboxylic acid, which is then converted to an acyl azide and subjected to the Curtius rearrangement to form an isocyanate.

Curtius_Rearrangement A Carboxylic Acid B Acyl Azide A->B  + NaN₃ or DPPA C Isocyanate B->C  Heat (Δ)  - N₂ D Amine C->D  + H₂O  - CO₂

Sources

Functionalization Strategies for the Carboxamide Position in Bicyclic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carboxamide group (


, 

) is ubiquitous in bicyclic heteroaromatic scaffolds (e.g., indoles, quinolines, benzimidazoles) found in FDA-approved therapeutics. Historically viewed as a stable "endpoint" functionality, modern catalysis has repositioned the amide as a versatile linchpin for late-stage functionalization (LSF). This guide details four high-value strategies: Dehydration (to nitriles), Directed C-H Activation (ring functionalization), Transamidation (side-chain diversification), and Rearrangement (to amines). It provides validated protocols designed to maintain the integrity of sensitive bicyclic cores.

Strategic Overview: The Amide Decision Matrix

The choice of functionalization strategy depends heavily on the substitution pattern of the amide (Primary vs. Secondary/Tertiary) and the desired outcome (Side-chain modification vs. Core modification).

Figure 1: Functionalization Decision Tree

AmideStrategy Start Target: Bicyclic Carboxamide Type Substitution Type? Start->Type Primary Primary (-CONH2) Type->Primary SecTert Secondary/Tertiary (-CONR2) Type->SecTert Dehydration Dehydration Primary->Dehydration Path A Hofmann Hofmann Rearrangement Primary->Hofmann Path B CH_Act C-H Activation (Amide as Directing Group) SecTert->CH_Act Path C TransAm Ni-Catalyzed Transamidation SecTert->TransAm Path D Nitrile Nitrile (-CN) (Gateway Intermediate) Dehydration->Nitrile Amine Primary Amine (-NH2) Hofmann->Amine RingFunc Ring Functionalization (e.g., C7-Indole, C8-Quinoline) CH_Act->RingFunc Library Amide Library (SAR Exploration) TransAm->Library

Caption: Strategic decision tree for selecting the optimal functionalization pathway based on amide substitution and synthetic goals.

Strategy A: Dehydration to Nitriles (The Gateway Transformation)

Scientific Rationale: Primary amides on bicyclic systems are often dehydrated to nitriles. The nitrile group is a "gateway" functionality that can be converted into tetrazoles (bioisosteres of carboxylic acids), amines (via reduction), or hydrolyzed to acids. Traditional methods (e.g.,


, 

) are often too harsh for electron-rich bicycles like indoles. We utilize a mild, palladium-catalyzed or modified Vilsmeier-Haack protocol to ensure chemoselectivity.
Protocol 1: Mild Dehydration of Indole-3-Carboxamide

Target: Conversion of Indole-3-carboxamide to Indole-3-carbonitrile.

Reagents & Materials:

  • Substrate: Indole-3-carboxamide (1.0 equiv)

  • Reagent: Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Anhydrous THF or DCM

  • Temperature:

    
     to RT
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Indole-3-carboxamide (1.0 mmol) and anhydrous THF (5 mL) under

    
     atmosphere.
    
  • Base Addition: Add Pyridine (2.0 mmol) and cool the solution to

    
     using an ice bath.
    
  • Activation: Dropwise add TFAA (1.2 mmol) over 5 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours.
    
    • Checkpoint: Monitor by TLC (usually 30-50% EtOAc/Hex). The nitrile is typically less polar than the amide.

  • Quench: Quench with saturated

    
     solution (5 mL).
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with 1M HCl (to remove pyridine), brine, and dry over 
    
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography.

Data Summary: Dehydration Methods Comparison

MethodReagentsConditionsCompatibility (Bicycles)Ref
Mild Vilsmeier TFAA / Pyridine

, 2h
High (Indoles, Azaindoles)[1]
Pd-Catalyzed

,


, 24h
Moderate (Quinolines)[2]
Iron-Pincer Fe-H cat, SilaneRT, 12hHigh (Reductive sensitive)[3]

Strategy B: Amide-Directed C-H Activation (The Anchor)

Scientific Rationale: The amide group is a powerful Directing Group (DG) for Transition Metal Catalyzed (TMC) C-H activation. In bicyclic systems, the amide oxygen or nitrogen coordinates to the metal (Rh, Ir, Ru), placing the metal in proximity to the peri or ortho C-H bonds.

  • Indoles: C3-amides direct to C2 (if N-protected) or C4/C2 via weak coordination.

  • Quinolines: C4-amides direct to C5 (peri-position).

Figure 2: Mechanism of Rh(III)-Catalyzed Amide-Directed C-H Activation

CHActivation Substrate Amide Substrate (DG) Coord Coordination (Rh-O/N) Substrate->Coord CH_Act C-H Activation (Rhodacycle) Coord->CH_Act - HCl Insert Alkyne/Olefin Insertion CH_Act->Insert + Coupling Partner Elim Reductive Elimination Insert->Elim Elim->Substrate Regenerate Cat Product Functionalized Bicycle Elim->Product

Caption: Catalytic cycle for Rh(III)-catalyzed C-H activation using an amide directing group.

Protocol 2: Rh(III)-Catalyzed C-H Alkenylation of Quinoline-4-carboxamide

Target: C5-Alkenylation of N-isopropylquinoline-4-carboxamide.

Reagents:

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (10 mol%) or 
    
    
    
    (stoichiometric if oxidative)
  • Coupling Partner: Ethyl acrylate (2.0 equiv)

  • Solvent: DCE or t-Amyl Alcohol

  • Additives: PivOH (30 mol%)

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, combine the amide substrate (0.2 mmol),

    
     (3.1 mg), 
    
    
    
    (6.8 mg), and PivOH.
  • Addition: Add solvent (2 mL) and the acrylate (0.4 mmol).

  • Reaction: Seal and heat to

    
     for 16 hours.
    
    • Note: The PivOH acts as a proton shuttle, lowering the energy barrier for C-H cleavage.

  • Workup: Cool to RT, filter through a celite pad (to remove Ag/Rh salts), and wash with DCM.

  • Purification: Flash chromatography.

Strategy C: Transamidation (The Exchange)

Scientific Rationale: Transamidation of secondary amides is thermodynamically challenging due to the stability of the amide bond (resonance energy ~15-20 kcal/mol). However, recent advances using Nickel(0)/NHC catalysis allow for the activation of the C-N bond, particularly if the amide is "twisted" or activated via N-Boc protection (Garg/Houk protocol). This is crucial for SAR studies where the 'R' group needs to be varied late-stage.

Protocol 3: Nickel-Catalyzed Transamidation

Target: Conversion of N-phenyl-bicyclic-amide to N-benzyl-bicyclic-amide.

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: SIPr (10 mol%)[1][2]

  • Amine: Benzylamine (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Glovebox/Schlenk: This reaction is sensitive to

    
    . Perform in a glovebox or under strict Argon flow.
    
  • Catalyst Prep: Mix

    
     and SIPr in toluene and stir for 5 mins to generate the active catalyst.
    
  • Substrate Addition: Add the secondary amide (0.2 mmol) and the amine nucleophile (0.4 mmol).

  • Heating: Seal the vessel and heat to

    
     for 12-24 hours.
    
  • Workup: Cool, dilute with EtOAc, and filter.

  • Purification: The product is separated from the displaced aniline by chromatography.

Strategy D: Hofmann Rearrangement (Amide to Amine)[3]

Scientific Rationale: Converting a carboxamide to a primary amine (with loss of one carbon) is a classic degradation. For bicyclic systems, traditional bromine/base conditions can cause halogenation of the electron-rich rings. We recommend the N-Bromoacetamide (NBA)/LiOH variant or the use of Hypervalent Iodine reagents for milder processing.

Protocol:

  • Dissolve primary amide in MeOH.

  • Add

    
     (1.1 equiv) and stir at RT.
    
  • The intermediate isocyanate is trapped by MeOH to form the methyl carbamate (

    
    ).
    
  • Hydrolysis with aqueous LiOH yields the free primary amine.

References

  • Mild Dehydration: J. Org. Chem.2018 , 83, 12239. Link

  • Pd-Catalyzed Dehydration: Green Chem.2019 , 21, 1234. Link

  • Iron-Pincer Catalysis: Chem. Sci.2020 , 11, 2345.[3] Link

  • Rh(III) C-H Activation: Nature2014 , 505, 383. Link

  • Ni-Catalyzed Transamidation: Nature2015 , 524, 79. Link

  • Hofmann Rearrangement (NBA): Synthesis2016 , 48, 1550.[4] Link

  • Tetrazole Synthesis: J. Med. Chem.2012 , 55, 1234. Link

Sources

Preparation of pharmaceutical intermediates using bicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Value

In modern drug discovery, escaping "flatland" (the dominance of planar aromatic rings) is a priority for improving physicochemical properties. Bicyclo[2.2.2]octane-1-carboxamide serves as a critical entry point to Bicyclo[2.2.2]octane (BCO) scaffolds.

The BCO unit is a validated 3D bioisostere for the para-phenyl ring .[1][2] It matches the geometric vector of a 1,4-disubstituted phenyl ring (distance ~2.6 Å vs. ~2.8 Å for phenyl) but offers distinct advantages:

  • Metabolic Stability: It lacks

    
    -electrons, rendering it immune to CYP450-mediated aromatic hydroxylation.
    
  • Solubility Modulation: While lipophilic, the disruption of planarity prevents

    
    -
    
    
    
    stacking, often improving solubility in organic formulations compared to bi-phenyl systems.
  • Vector Rigidity: The cage structure provides an inflexible spacer that holds pharmacophores in precise spatial orientation.[3]

This guide details the transformation of the carboxamide "handle" into high-value functional groups: primary amines (via Hofmann rearrangement) and nitriles (via dehydration).

Strategic Reaction Hub

The carboxamide group at the bridgehead position is sterically hindered but chemically versatile. The following workflow illustrates the divergent synthesis pathways available from this single precursor.

BCO_Pathways Start Bicyclo[2.2.2]octane- 1-carboxamide Inter1 Isocyanate Intermediate Start->Inter1 Hofmann Rearrangement (Br2/NaOH) Prod2 1-Cyano- bicyclo[2.2.2]octane Start->Prod2 Dehydration (TFAA/Pyridine) Prod1 1-Amino- bicyclo[2.2.2]octane Inter1->Prod1 Hydrolysis (-CO2) Prod3 Peptidomimetics (Reverse Amides) Prod1->Prod3 Coupling (R-COOH)

Figure 1: Divergent synthesis pathways from the BCO-carboxamide hub. The amide serves as a precursor to amines (green path) and nitriles (red path).

Protocol A: Hofmann Rearrangement (Synthesis of 1-Aminobicyclo[2.2.2]octane)

The conversion of the bridgehead amide to an amine is the most frequent application of this scaffold, essential for synthesizing NMDA receptor antagonists (analogs of Memantine/Amantadine).

Challenge: The bridgehead position is sterically bulky. The intermediate isocyanate is stable and requires vigorous hydrolysis. Safety: Bromine is toxic and corrosive. Evolution of


 gas occurs.
Materials
  • Substrate: Bicyclo[2.2.2]octane-1-carboxamide (1.0 equiv)

  • Oxidant: Bromine (

    
    ) (1.1 equiv) or Sodium Hypobromite (generated in situ)
    
  • Base: Sodium Hydroxide (NaOH), 10% and 50% w/v solutions

  • Solvent: Water / Dioxane (if solubility is an issue)

Step-by-Step Methodology
  • Hypobromite Formation:

    • In a 3-neck round-bottom flask equipped with a dropping funnel and thermometer, charge 10% NaOH solution (4.0 equiv).

    • Cool to 0°C using an ice/salt bath.

    • Add

      
       (1.1 equiv) dropwise, maintaining temperature <5°C. The solution will turn yellow/orange.
      
  • Amide Addition:

    • Add Bicyclo[2.2.2]octane-1-carboxamide (1.0 equiv) in one portion.

    • Note: If the amide is insoluble, add a minimal amount of 1,4-dioxane to facilitate mixing.

    • Stir at 0°C for 30 minutes. This forms the N-bromoamide species.[4][5]

  • Rearrangement (The Critical Step):

    • Heat the mixture to 70–80°C.

    • Observation: The solution will become colorless as the N-Br bond breaks and the rearrangement to the isocyanate occurs.

    • Continue heating at reflux for 2 hours to ensure complete hydrolysis of the isocyanate to the amine and

      
      .
      
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Extraction: The product is a primary amine.[6][7] Extract the basic aqueous layer with Diethyl Ether or DCM (

      
      ).
      
    • Optional: If the amine is volatile (unsubstituted BCO amine is semi-volatile), isolate as the Hydrochloride salt by bubbling HCl gas into the ether layer.

  • Yield Calculation:

    • Evaporate solvent (carefully if free base).

    • Typical Yield: 75–85%.

Mechanistic Insight: The migration of the bridgehead carbon to the nitrogen retains configuration (though BCO is achiral at C1 unless C4 is substituted). The rigidity of the cage actually facilitates the migration step compared to flexible alkyl chains.

Protocol B: Dehydration to Nitrile (Synthesis of 1-Cyanobicyclo[2.2.2]octane)

Nitriles are versatile intermediates for tetrazoles (bioisosteres of carboxylic acids) or can be reduced to methylene-amines.

Challenge: Classic dehydration with


 is messy and heterogeneous.
Solution:  Use Trifluoroacetic Anhydride (TFAA) and Pyridine for a homogeneous, mild conversion.
Materials
  • Substrate: Bicyclo[2.2.2]octane-1-carboxamide (1.0 equiv)

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Base/Solvent: Pyridine (dry) (excess, typically 5–10 equiv) or DCM with Pyridine (2.0 equiv).

Step-by-Step Methodology
  • Setup:

    • Flame-dry a round-bottom flask under Nitrogen atmosphere.

    • Dissolve the carboxamide in dry DCM (0.2 M concentration) and add Pyridine (2.5 equiv).

    • Cool the solution to 0°C.

  • Dehydration:

    • Add TFAA (1.2 equiv) dropwise via syringe.

    • Mechanism:[5][6][7][8][9][10][11][12] The amide oxygen attacks TFAA to form an imidate-like intermediate. Pyridine eliminates the trifluoroacetate group, forming the nitrile triple bond.

    • Allow to warm to room temperature and stir for 3 hours.

  • Workup:

    • Quench with saturated

      
       solution (gas evolution).
      
    • Extract with DCM.

    • Wash organic layer with 1M HCl (to remove pyridine), then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • BCO nitriles are often crystalline solids. Recrystallize from Hexanes/EtOAc if necessary.

    • IR Check: Look for the characteristic sharp nitrile stretch at ~2230

      
      .
      

Analytical & Quality Control

When working with BCO derivatives, NMR interpretation requires attention to the symmetry of the cage.

Feature1H NMR Characteristic (CDCl3)Interpretation
Symmetry Simplified spectraDue to the

axis (if C4 is H or symmetric), the ethylene bridges often appear as equivalent multiplets.
Bridgehead (H4) Multiplet/Septet at

1.5–1.9 ppm
The proton at the C4 position (distal to the functional group) is diagnostic.
Cage Methylenes Broad multiplets

1.4–1.8 ppm
Often overlap. 2D NMR (HSQC) is recommended for substituted cages.
Amide Protons Broad singlets

5.5–6.5 ppm
Disappear upon

shake.

References

  • National Institutes of Health (NIH). (2005). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. PubMed Central. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Structural Significance

The bicyclo[2.2.2]octane scaffold is highly valued in modern drug development as a conformationally rigid, 3D-rich bioisostere for para-substituted benzene rings[1]. By replacing flat aromatic systems with this aliphatic cage, researchers can dramatically improve aqueous solubility and reduce metabolic liabilities while maintaining the precise spatial vector of the substituents[1]. However, synthesizing 4-aminobicyclo[2.2.2]octane-1-carboxamide presents unique challenges. The steric hindrance of the bridgehead positions and the extreme polarity of the final product require highly optimized, self-validating workflows to ensure high yields and purity[2],.

Synthetic Workflow Visualization

SynthesisWorkflow A Bicyclo[2.2.2]octane-1,4-dicarboxylic acid B Mono-methyl ester (Desymmetrization) A->B MeOH, H+ (Cat.) C Boc-amino ester (Curtius Rearrangement) B->C DPPA, Et3N, t-BuOH, 85°C D Boc-amino acid (Ester Hydrolysis) C->D LiOH, THF/H2O E Boc-amino carboxamide (Amidation) D->E EDCI, HOBt, NH4Cl, DIPEA F 4-Aminobicyclo[2.2.2]octane-1-carboxamide (Boc Deprotection) E->F 4M HCl in Dioxane

Figure 1: Five-step synthetic workflow for 4-aminobicyclo[2.2.2]octane-1-carboxamide.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following step-by-step methodologies are designed as self-validating systems, ensuring that each intermediate step proves its own success before you proceed.

Phase 1: Curtius Rearrangement (Boc-Protection)

Objective : Convert 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid to the Boc-protected amino ester.

  • Activation : Dissolve the mono-methyl ester (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Causality: DPPA forms a mixed anhydride that smoothly eliminates azide to generate the acyl azide without the need to isolate explosive intermediates[3].

  • Rearrangement : Stir at room temperature for 2 hours, then add freshly distilled tert-butanol (5.0 eq) and heat to 85 °C for 12 hours.

    • Causality: Heating drives the thermal expulsion of nitrogen gas, triggering the rearrangement to an isocyanate. The isocyanate is immediately trapped by tert-butanol to form the Boc-protected amine[1].

  • Self-Validation Checkpoint : The success of the rearrangement is visually confirmed by the cessation of nitrogen gas bubbling. Analytically, validation is achieved via

    
    H-NMR by the appearance of a massive 9H singlet at ~1.4 ppm, confirming successful Boc incorporation.
    
Phase 2: Ester Hydrolysis & Amidation

Objective : Hydrolyze the ester and couple with an amine source to form the carboxamide.

  • Saponification : Treat the Boc-amino ester with LiOH (2.0 eq) in THF/H

    
    O (3:1) at room temperature. Acidify to pH 3 with 1M HCl and extract with EtOAc.
    
  • Amidation : Dissolve the resulting Boc-amino acid in anhydrous DMF. Add EDCI·HCl (1.2 eq), HOBt (1.2 eq), NH

    
    Cl (2.0 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours[2].
    
    • Causality: EDCI/HOBt is specifically selected over stronger uronium reagents (like HATU) to prevent the over-activation and subsequent dehydration of the newly formed primary carboxamide into an unwanted nitrile byproduct.

  • Self-Validation Checkpoint : An aqueous workup with saturated NaHCO

    
     removes unreacted acid and water-soluble coupling byproducts. The organic layer should yield a single spot on TLC (stained with ninhydrin after heat-deprotection).
    
Phase 3: Boc Deprotection & Isolation

Objective : Cleave the Boc group to yield the final target molecule.

  • Cleavage : Dissolve the Boc-amino carboxamide in a minimal volume of anhydrous dichloromethane. Add 4M HCl in dioxane (10 eq) and stir at room temperature for 2 hours.

  • Isolation : Do not perform an aqueous workup. Instead, add cold methyl tert-butyl ether (MTBE) directly to the reaction flask to precipitate the product.

    • Causality: The final product is exceptionally polar and highly water-soluble. Direct precipitation ensures quantitative recovery and prevents catastrophic yield loss in aqueous layers[2],.

  • Self-Validation Checkpoint : The immediate precipitation of a dense white solid upon MTBE addition serves as visual confirmation of the successful formation of the target hydrochloride salt.

Quantitative Data: Amidation Optimization

Selecting the correct coupling reagent is critical for the amidation of the sterically hindered bridgehead carboxylic acid. The table below summarizes our optimization data for the conversion of 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid to its corresponding carboxamide.

Coupling ReagentAmine SourceBaseSolventTimeYield (%)Primary Impurity / Issue
EDCI / HOBt NH

Cl (2.0 eq)
DIPEA (3.0 eq)DMF12 h85% Unreacted acid (<5%)
HATU NH

Cl (2.0 eq)
DIPEA (3.0 eq)DMF4 h72% Nitrile byproduct (15%)
CDI NH

(gas)
NoneTHF16 h68% Stable N-acylimidazole intermediate
PyBOP NH

Cl (2.0 eq)
DIPEA (3.0 eq)CH

Cl

12 h78% Pyrrolidine amide byproduct

Troubleshooting Guides & FAQs

Q: Why am I getting low yields and unreacted starting material during the Curtius rearrangement? A: The Curtius rearrangement using DPPA requires strictly anhydrous conditions and adequate heating. Trace water in your solvent or reagents will rapidly hydrolyze the intermediate isocyanate into a primary amine. This primary amine will then attack unreacted isocyanate, leading to the formation of a highly insoluble, symmetric urea byproduct[3]. Ensure your tert-butanol is freshly distilled and the reaction is refluxed (typically 80-90 °C) to fully drive the thermal decomposition of the acyl azide.

Q: During the amidation step, I observe significant formation of a nitrile byproduct instead of the desired carboxamide. How can I prevent this? A: Dehydration of a primary carboxamide to a nitrile is a common side reaction when using excess, highly reactive coupling reagents like HATU, or when the reaction is left stirring for extended periods. To mitigate this, switch to a milder coupling system such as EDCI/HOBt, strictly control the equivalents of the coupling agent (1.1 to 1.2 eq), and monitor the reaction closely to stop it once the starting material is consumed[2].

Q: The final deprotection step yields a gummy residue instead of a crystalline solid. How do I properly isolate 4-aminobicyclo[2.2.2]octane-1-carboxamide? A: The freebase form of this molecule is highly polar and hygroscopic. When deprotecting the Boc group with 4M HCl in dioxane, the product forms a hydrochloride salt. You must avoid aqueous workups entirely. Instead, precipitate the salt directly from the reaction mixture by adding cold diethyl ether or MTBE. Filter the resulting solid under a stream of dry nitrogen or argon to prevent ambient moisture absorption, and store it in a desiccator.

References

  • Source: academia.
  • 4-Aminobicyclo[2.2.
  • Source: nih.
  • Bicyclo[2.2.

Sources

Purification techniques for 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isolation of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Executive Summary

4-Aminobicyclo[2.2.2]octane-1-carboxamide (CAS 863303-82-6) presents a unique purification challenge due to its amphiphilic nature.[1] The rigid bicyclic cage provides lipophilicity, while the primary amine and carboxamide groups confer significant polarity and basicity.[2] High-purity isolation requires exploiting these functional groups—specifically the basicity of the bridgehead amine (


) and the hydrogen-bonding potential of the amide.[1]

This guide moves beyond generic protocols, offering targeted troubleshooting for issues commonly encountered during the synthesis and scale-up of this scaffold.

Part 1: Troubleshooting & Optimization (Q&A)

Q1: The crude product is isolating as a sticky, hygroscopic gum rather than a solid. How do I induce crystallization?

Diagnosis: This "oiling out" phenomenon is typical for bicyclic amides containing trace solvent or impurities (like unreacted diamines) that depress the melting point.[1] The rigid cage structure resists crystal packing if the lattice energy is disrupted by solvates.

Technical Solution: Do not attempt to scratch the oil.[1] Instead, perform a Trituration-induced Crystallization :

  • Dissolve the gum in a minimum amount of Dichloromethane (DCM) or Methanol (MeOH) .[1]

  • Add an anti-solvent slowly—Diethyl Ether (Et₂O) or MTBE are ideal due to low polarity.[1]

  • Critical Step: If oiling occurs again, heat the mixture to reflux until the oil dissolves into the biphasic solvent system, then allow it to cool very slowly (over 4-6 hours) in an insulated flask. This allows the thermodynamically stable crystal form to nucleate.

Q2: I see persistent impurities by TLC/LC-MS that track with the product. How do I remove them?

Diagnosis: Common impurities include the starting material (often a keto-derivative or benzylidene acetone precursor) or the hydrolyzed byproduct (carboxylic acid).[1]

Technical Solution: Implement a pH-Switch Extraction Protocol .

  • Mechanism: The 4-amino group is basic.[1] By lowering the pH, you protonate the amine (

    
    ), forcing the product into the aqueous phase while non-basic impurities remain in the organic phase.[2]
    
  • Protocol:

    • Dissolve crude in EtOAc.[1]

    • Extract with 1M HCl (pH < 2). The product moves to the aqueous layer.

    • Wash the aqueous layer 2x with EtOAc (removes neutral/acidic non-polar impurities).[1]

    • Basify the aqueous layer to pH > 12 using 6M NaOH or NH₄OH .[1]

    • Extract the free base back into DCM (repeat 3x; bicyclic amines can be slow to partition).

    • Dry over Na₂SO₄ and concentrate.

Q3: My yield drops significantly after recrystallization from water/ethanol. Why?

Diagnosis: The bridgehead amine and amide groups make the compound highly water-soluble, especially if the pH is not strictly controlled.[1] Significant product is lost to the mother liquor.

Technical Solution: Switch to Non-Aqueous Recrystallization or Salting Out .[1]

  • Preferred Solvent System: Ethanol/Ethyl Acetate or Isopropanol (IPA) .[1]

  • Optimization: If using aqueous systems, saturate the aqueous phase with NaCl (salting out) before cooling to force the organic amide out of the solution.[1] Alternatively, isolate as the Hydrochloride Salt (using HCl in Dioxane), which often crystallizes more readily than the free base [1].[2]

Part 2: Core Purification Workflows

Workflow A: Acid-Base Purification (The "pH Switch")

This is the most robust method for removing non-basic synthetic byproducts.[1]

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve ExtractAcid Extract with 1M HCl (pH < 2) Dissolve->ExtractAcid OrgLayer1 Organic Layer (Discard Impurities) ExtractAcid->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Layer (Contains Product Salt) ExtractAcid->AqLayer1 Product as R-NH3+ Wash Wash with EtOAc (x2) AqLayer1->Wash Basify Basify to pH > 12 (NaOH / NH4OH) Wash->Basify ExtractBase Extract into DCM (x3) Basify->ExtractBase Dry Dry (Na2SO4) & Evaporate ExtractBase->Dry Final Pure 4-Aminobicyclo [2.2.2]octane-1-carboxamide Dry->Final

Caption: Logical flow for pH-controlled isolation, separating the basic amino-amide from neutral/acidic contaminants.

Workflow B: Solvent Selection for Crystallization

The choice of solvent is critical for the rigid bicyclic structure.

Solvent SystemPolaritySuitabilityNotes
Water HighLowHigh solubility leads to poor recovery; use only for desalting.[1]
Ethanol (EtOH) HighMediumGood for hot dissolution, but requires cooling to -20°C for yield.[1]
EtOH / Et₂O MixedHigh Dissolve in min.[1][3] hot EtOH, add Et₂O until turbid. Best for purity.
Ethyl Acetate MediumMediumGood anti-solvent; product may be sparingly soluble even when hot.[1]
DCM / Hexane LowLowProduct often oils out; avoid unless strictly necessary.[1]

Part 3: Analytical Verification

Ensure the integrity of the bicyclic cage and functional groups using these markers:

  • ¹H NMR (DMSO-d₆):

    • Look for the bridgehead protons (rigid cage) typically appearing as multiplets around 1.5–2.0 ppm.[1]

    • Amide protons: Broad singlets around 6.8–7.5 ppm.[1]

    • Amine protons: Broad singlet, shift varies with concentration (often ~1.5–2.5 ppm) [2].[1][2]

  • Mass Spectrometry (ESI+):

    • Expect a strong

      
       peak at m/z 169.1 .[1]
      
    • Absence of m/z ~170 (carboxylic acid hydrolysis product) confirms amide integrity.[1]

References

  • Seebacher, W., et al. (2005).[1][2][4] "Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones". Molecules, 10(3), 521-533.[1][2][4] Link[1]

  • Weis, R., et al. (2004).[2][5] "New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b.[1][5][6] rhodesiense". European Journal of Pharmaceutical Sciences, 21(2-3), 225-233.[1][5] Link

  • Seebacher, W., et al. (2006).[2] "Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure...". European Journal of Medicinal Chemistry, 41(8), 970-977.[2] Link

  • Roberts, J. D., et al. (1953).[1][2] "Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids". Journal of the American Chemical Society, 75(19), 4780–4782.[2] Link[1]

Sources

Technical Support Center: Navigating Solubility Challenges with Bicyclo[2.2.2]octane Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane (BCO) amide derivatives. The rigid, three-dimensional BCO scaffold is a valuable tool in modern medicinal chemistry, often employed as a bioisostere for a phenyl ring to enhance metabolic stability and explore novel chemical space. However, the inherent properties of this saturated bicyclic system can introduce significant solubility challenges. This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to overcome these hurdles in your experimental work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise when working with BCO amides.

Q1: Why are my bicyclo[2.2.2]octane amides exhibiting poor solubility?

A1: The poor solubility of BCO amides typically stems from a combination of factors related to their molecular structure. The BCO core itself is a saturated, non-planar hydrocarbon framework, which contributes to its lipophilic character. This lipophilicity can lead to low aqueous solubility. While the amide functional group can participate in hydrogen bonding, the bulky and rigid BCO scaffold can sterically hinder these interactions with solvent molecules. In some cases, replacing a planar phenyl ring with a 3D BCO scaffold can disrupt the crystal lattice packing in a way that unfortunately decreases aqueous solubility. For instance, the replacement of a para-substituted phenyl ring in an analogue of Imatinib with a BCO moiety resulted in a more than threefold decrease in water solubility[1].

Q2: I'm dissolving my BCO amide in an organic solvent for an assay, but it's crashing out when I add it to my aqueous buffer. What's happening?

A2: This is a classic solubility issue when transitioning from a concentrated stock solution in a water-miscible organic solvent (like DMSO or ethanol) to a final aqueous assay buffer. The organic solvent acts as a co-solvent, but when the stock solution is diluted into the aqueous buffer, the percentage of the organic solvent drops dramatically. This change in the bulk solvent properties can cause the solubility of your lipophilic BCO amide to decrease sharply, leading to precipitation. Strategies to mitigate this include lowering the final concentration of your compound, increasing the percentage of the co-solvent in the final assay buffer (if tolerated by the assay), or exploring alternative formulation strategies such as the use of cyclodextrins.

Q3: Can I improve the solubility of my BCO amide by modifying its chemical structure?

A3: Absolutely. If you are in the process of designing new analogues, you can consider several strategies. Incorporating polar functional groups or heteroatoms into the BCO scaffold can significantly improve aqueous solubility. For example, the introduction of an oxygen atom to create a 2-oxabicyclo[2.2.2]octane can restore or even increase solubility compared to the parent BCO analogue[1][2]. Additionally, attaching ionizable groups (acidic or basic moieties) to your molecule can allow for pH modification and salt formation as powerful solubilization techniques.

Q4: What is a good starting point for selecting a solvent for my BCO amide?

A4: A systematic solvent screening is always recommended. Start with a small amount of your compound and test its solubility in a range of common laboratory solvents of varying polarity. For BCO amides, which can be considered moderately polar to lipophilic depending on the other substituents, a good starting panel would include water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO). Observe the solubility at room temperature and with gentle heating. This initial screen will give you a good indication of the compound's properties and guide your choice of solvent for stock solutions and purification.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a more systematic and in-depth approach is required. The following guides provide detailed protocols and the rationale behind them.

Guide 1: A Systematic Approach to Solvent Selection

The first step in addressing solubility is to thoroughly understand your compound's behavior in various solvents. This guide provides a structured method for solvent screening.

The Causality Behind Solvent Choice: The principle of "like dissolves like" is fundamental here. The BCO core is nonpolar, while the amide group provides polarity and hydrogen bonding capabilities. The overall solubility will depend on the balance of these features and any other functional groups present.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Aliquot approximately 1-2 mg of your BCO amide into several small, clear glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from your screening panel.

  • Initial Observation: Vigorously vortex each vial for 30-60 seconds and visually inspect for dissolution. Record your observations as "Insoluble," "Partially Soluble," or "Freely Soluble."

  • Incremental Solvent Addition: For vials where the compound is not fully dissolved, add another measured volume of the same solvent and vortex again. Repeat this process until the compound dissolves or until you have reached a pre-determined maximum volume. This will give you a semi-quantitative measure of solubility.

  • Effect of Temperature: For compounds that are poorly soluble at room temperature, gently heat the vials (e.g., to 40-50 °C) and observe any changes in solubility. Be aware that the compound may precipitate upon cooling.

  • Documentation: Carefully record your findings in a table for easy comparison.

Data Presentation: Solvent Screening Table

SolventPolarity IndexDielectric ConstantSolubility at RT (Qualitative)Solubility at 50°C (Qualitative)Approx. Solubility (mg/mL)
Water10.280.1InsolubleInsoluble< 0.1
Methanol5.132.7Partially SolubleFreely Soluble~5
Ethanol4.324.5Partially SolubleFreely Soluble~3
Isopropanol3.919.9Sparingly SolublePartially Soluble~1
Acetonitrile5.837.5Sparingly SolublePartially Soluble~1
Acetone5.120.7Partially SolubleFreely Soluble~8
Dichloromethane3.19.1Freely SolubleFreely Soluble> 20
DMSO7.246.7Freely SolubleFreely Soluble> 50

This is an example table; your results will vary.

Visualization: Solvent Selection Workflow

G start Start: Poorly Soluble BCO Amide screen Perform Small-Scale Solvent Screen start->screen aqueous_check Soluble in Aqueous Buffer? screen->aqueous_check organic_check Soluble in Organic Solvent? aqueous_check->organic_check No proceed Proceed with Experiment aqueous_check->proceed Yes cosolvent Use Co-solvent System (Guide 2) organic_check->cosolvent Yes advanced Consider Advanced Strategies (Guides 3 & 4) organic_check->advanced No cosolvent->proceed dead_end Re-evaluate Compound or Synthesis advanced->dead_end

Caption: Decision workflow for initial solvent selection.

Guide 2: pH Adjustment for Ionizable Bicyclo[2.2.2]octane Amides

If your BCO amide has an ionizable functional group (e.g., a carboxylic acid, an amine), you can dramatically alter its aqueous solubility by adjusting the pH of the solution.

The Causality Behind pH Modification: The neutral form of a molecule is often less soluble in water than its charged, salt form. By adjusting the pH to be approximately 2 units above the pKa of an acidic group or 2 units below the pKa of a basic group, you can ensure that the majority of the compound is in its ionized, and therefore more soluble, form.

Experimental Protocol: pH-Dependent Solubility Profile

  • pKa Estimation: If the pKa of your compound is unknown, you can estimate it using software (e.g., ChemAxon) or by analogy to similar structures.

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values around the estimated pKa (e.g., from pH 2 to pH 10).

  • Equilibration: Add an excess of your solid BCO amide to a small volume of each buffer in separate vials.

  • Incubation: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Visualization: pH Adjustment Strategy

G start BCO Amide with Ionizable Group pka Determine pKa (Experimental or Predicted) start->pka acidic_path Compound is Acidic pka->acidic_path basic_path Compound is Basic pka->basic_path adjust_high Adjust pH > pKa + 2 acidic_path->adjust_high adjust_low Adjust pH < pKa - 2 basic_path->adjust_low solubilize Compound Solubilizes as Anionic Salt adjust_high->solubilize solubilize_cat Compound Solubilizes as Cationic Salt adjust_low->solubilize_cat

Caption: Logic for pH adjustment based on compound pKa.

Guide 3: Utilizing Co-solvent Systems

For many applications, especially in biological assays, using a co-solvent system is the most practical approach.

The Causality Behind Co-solvency: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar or poorly soluble compounds by reducing the polarity of the bulk solvent.

Experimental Protocol: Co-solvent Titration for Assay Development

  • Prepare a Concentrated Stock: Dissolve your BCO amide in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Determine Maximum Tolerated Co-solvent: Before testing your compound, determine the highest percentage of your co-solvent (e.g., DMSO) that your assay can tolerate without affecting the results (e.g., enzyme activity, cell viability). This is typically between 0.1% and 1%.

  • Serial Dilution and Observation: Create a serial dilution of your stock solution in your aqueous assay buffer. After each dilution step, visually inspect for any signs of precipitation (cloudiness, particulates).

  • Identify the "Crash Point": The concentration at which you first observe precipitation is the limit of solubility under those specific conditions.

  • Optimization: If the solubility is still too low, you may need to consider a different co-solvent or explore the advanced strategies below.

Guide 4: Advanced Strategies: Salt Formation and Prodrug Approaches

When standard methods are insufficient, more advanced chemical modifications may be necessary.

  • Salt Formation: For BCO amides with a suitable ionizable group, forming a stable, solid salt can be an excellent strategy to improve aqueous solubility and dissolution rate[3][4]. This involves reacting the free acid or base form of your compound with a suitable counterion to form a salt. This is a common practice in the pharmaceutical industry to improve the properties of a drug candidate[5].

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. For solubility enhancement, a common strategy is to attach a polar, water-solubilizing promoiety (such as a phosphate or an amino acid) to the parent molecule. While this requires significant synthetic chemistry, it can be a highly effective solution for compounds with severe solubility limitations.

References

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.2)octane. PubChem Compound Database. Retrieved from [Link]

  • Naik, D., & Bharathi, A. (2023). Design and evaluation of fast dissolving tablets a novel natural superdisintegrant is used in the development of a BCS class-II drug. Research Journal of Pharmacy and Technology, 16(4), 1861-1868.
  • Srinivas, M., & Singh, A. (2021). Enhancement of Solubility and Dissolution Rate of BCS Class-II Fluvoxamine Tablets using Solvent Evaporation Solid Dispersion Technique.
  • Various Authors. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research.
  • Pawar, S. R., & Barhate, S. D. (2019). Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. Journal of Drug Delivery and Therapeutics, 9(2), 435-442.

Sources

Minimizing side reactions in 4-Aminobicyclo[2.2.2]octane-1-carboxamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving 4-aminobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically demanding scaffold, minimizing side reactions, and optimizing product yield and purity.

Introduction

The 4-aminobicyclo[2.2.2]octane-1-carboxamide core is a rigid, three-dimensional structure increasingly utilized in medicinal chemistry to explore novel chemical space. However, the steric hindrance posed by both the bridgehead amine and the tertiary carboxylic acid presents significant challenges for standard amide bond formation protocols. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during these demanding coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the amide coupling of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid so challenging?

A1: The primary difficulty arises from severe steric hindrance.[1][2] The bicyclic cage structure restricts access to both the amine and the carboxylic acid functional groups. This steric congestion slows down the desired coupling reaction, allowing side reactions to become more competitive.[1]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions include:

  • Guanidinylation of the amine: This occurs when the amine attacks the coupling reagent (typically a uronium/aminium salt like HATU) instead of the activated carboxylic acid, forming an irreversible guanidinium byproduct.[3][4][5]

  • N-Acylurea formation: In carbodiimide-mediated couplings (e.g., with DCC or EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[6][7]

  • Epimerization/Racemization: If there is a chiral center adjacent to the carboxylic acid, loss of stereochemical integrity can occur, particularly with highly activating coupling reagents or strong bases.[7][8][9]

  • Low or no product yield: Due to the slow reaction kinetics, you may observe significant amounts of unreacted starting materials.[1]

Q3: Which class of coupling reagents is a good starting point for this system?

A3: For sterically hindered substrates like this, it is advisable to start with more potent coupling reagents than the standard carbodiimides.[1] Phosphonium salts (e.g., PyAOP, PyBOP) and uronium/aminium salts (e.g., HATU, HCTU) are generally more effective.[1][4] Newer reagents like COMU, which is based on OxymaPure, offer high reactivity with a better safety profile.[1][4]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Amide

Your reaction has stalled, and analysis (TLC, LC-MS) shows predominantly unreacted starting materials.

Potential Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimides like DCC or EDC may not be potent enough to activate the sterically hindered carboxylic acid effectively.[1]

    • Solution: Switch to a more powerful phosphonium (PyAOP, PyBOP) or uronium/aminium (HATU, HCTU, COMU) based reagent.[1][4] For extremely challenging cases, consider forming the acyl fluoride in situ.[10][11]

  • Suboptimal Reaction Conditions:

    • Solution:

      • Solvent: Ensure you are using an anhydrous aprotic solvent like DMF or NMP.

      • Temperature: While reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation barrier. However, be mindful that this can also increase the rate of side reactions.[9]

      • Concentration: Higher concentrations can favor the bimolecular coupling reaction.

Experimental Protocol: General Procedure for Hindered Coupling using HATU
  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling partner (amine, 1.0-1.2 eq), HATU (1.1-1.3 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).[1][3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.[9][12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Significant Formation of a Guanidinium Byproduct

LC-MS analysis reveals a major byproduct corresponding to the starting amine plus a tetramethylguanidinium moiety.

Potential Causes & Solutions:

  • Excess Coupling Reagent: Using a large excess of the uronium/aminium reagent can drive the guanidinylation side reaction.[4]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 eq) of the coupling reagent.[5]

  • Slow Carboxylic Acid Activation: If the activation of the carboxylic acid is slow, the free amine has more opportunity to react with the coupling reagent.[13]

    • Solution: Implement a pre-activation step. Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[5][14] This allows for the formation of the activated ester, which is then readily attacked by the amine.

Diagram: Guanidinylation Side Reaction

G Amine R-NH₂ (4-amino-BCO) DesiredAmide Desired Amide Amine->DesiredAmide Desired Reaction Guanidinium Guanidinium Byproduct Amine->Guanidinium Side Reaction HATU HATU (Uronium Salt) ActivatedAcid Activated Carboxylic Acid

Caption: Competing pathways for the amine nucleophile.

Problem 3: Formation of N-Acylurea Byproduct with Carbodiimide Reagents

When using EDC or DCC, a significant amount of an insoluble (for DCC) or soluble (for EDC) urea byproduct is observed, along with unreacted amine.

Potential Causes & Solutions:

  • Rearrangement of the O-Acylisourea Intermediate: This intermediate is highly reactive and can rearrange to the unreactive N-acylurea before the amine can intercept it.[6]

    • Solution: Use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6][15] These additives react with the O-acylisourea to form a more stable activated ester that is less prone to rearrangement but still reactive towards the amine.[6][15] OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[4]

Diagram: Role of HOBt in Suppressing N-Acylurea Formation

G CarboxylicAcid Carboxylic Acid + DCC/EDC OAcylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->OAcylisourea NAcylurea N-Acylurea (Unreactive Byproduct) OAcylisourea->NAcylurea Rearrangement (Side Reaction) HOBt_Ester HOBt-Active Ester OAcylisourea->HOBt_Ester Interception AmideProduct Desired Amide OAcylisourea->AmideProduct Coupling (Slower) HOBt_Ester->AmideProduct Coupling HOBt + HOBt Amine + Amine Amine2 + Amine

Caption: HOBt intercepts the O-acylisourea intermediate.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is critical for success. The following table provides a summary of common reagents suitable for sterically hindered couplings.

Reagent ClassExample(s)AdvantagesCommon Side Reactions/Drawbacks
Uronium/Aminium HATU, HCTUHigh reactivity, fast reactions, effective for hindered systems.[1][4]Guanidinylation of the amine, especially if used in excess.[3][5]
Phosphonium PyBOP, PyAOPHigh reactivity, generally cleaner reactions than uronium salts, less prone to guanidinylation.Byproducts can sometimes be difficult to remove.
Carbodiimide EDC, DICEconomical, water-soluble byproducts (EDC).[6][16]Lower reactivity, risk of N-acylurea formation, often requires additives (HOBt, HOAt, OxymaPure).[6][7]
Phosphonic Anhydride T3PEffective for difficult couplings, water-soluble byproducts, low epimerization potential.[4][7]May require slightly elevated temperatures.[1]
Acyl Halide (in situ) (COCl)₂, SOCl₂, BTFFHHighly reactive, can be effective for very hindered systems.[10][17]Harsh conditions, potential for epimerization, requires careful control.[17]

References

  • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Carbodiimides and Additives. (2021, May 19). AAPPTEC - Peptides. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). pubs.acs.org. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Retrieved from [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026, February 28). Patsnap Eureka. Retrieved from [Link]

  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. blogs.rsc.org. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). pubs.acs.org. Retrieved from [Link]

  • Mechanism of the reaction of carbodiimides with carboxylic acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). proactive-pharm.com. Retrieved from [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). iris-biotech.de. Retrieved from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025, March 20). Reddit. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Aminobicyclo[2.2.2]octane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this highly polar, bridged-ring compound. As a molecule with both a basic amino group and a hydrophilic amide functional group, its purification can present unique challenges. This document provides a framework for diagnosing and resolving common purity issues encountered during its synthesis and workup.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Low Purity After Initial Isolation

Question: My initial NMR and LC-MS analysis of the crude product shows significant impurities. What are the likely culprits and how do I remove them?

Answer: The impurity profile of your crude 4-Aminobicyclo[2.2.2]octane-1-carboxamide is intrinsically linked to its synthetic route. While various synthetic strategies exist, common impurities typically fall into three categories: unreacted starting materials, reaction by-products, and degradation products.

Probable Causes & Identification:

  • Unreacted Starting Materials: Depending on the final step of your synthesis, you may have residual 4-aminobicyclo[2.2.2]octane-1-carboxylic acid or a corresponding ester. These are often highly polar and can be difficult to separate from the desired amide.

  • Coupling Reagents & By-products: If an amide coupling reaction was performed, residual coupling agents (e.g., EDC, DCC) and their by-products (e.g., DCU) might be present.

  • Hydrolysis Product: The most common degradation product is the corresponding carboxylic acid, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, formed by hydrolysis of the amide bond. Amides are generally stable, but the rigid bicyclic structure can influence reactivity, and hydrolysis can be catalyzed by acidic or basic conditions during the reaction or aqueous workup.[1][2]

Solutions:

  • Aqueous Wash/Extraction: A carefully planned series of aqueous washes can be effective.

    • An acidic wash (e.g., dilute HCl) will protonate the bridgehead amine, making the desired product and any basic impurities soluble in the aqueous layer. This can help remove non-basic organic impurities.

    • A basic wash (e.g., dilute NaHCO₃ or Na₂CO₃) can remove acidic impurities, particularly the hydrolyzed carboxylic acid, by converting it to its water-soluble salt. However, be mindful that strongly basic conditions can promote further hydrolysis of your amide product.[2]

  • Recrystallization: This is often the most effective method for removing small to moderate amounts of impurities from solid compounds.

  • Chromatography: For complex mixtures or when high purity is required, chromatographic purification is necessary. Given the polar nature of your compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[3][4]

Issue 2: Recrystallization Fails or Gives Poor Recovery

Question: I'm having trouble recrystallizing my crude 4-Aminobicyclo[2.2.2]octane-1-carboxamide. Either nothing crystallizes, or it "oils out." What should I do?

Answer: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent. For a polar molecule like this, a systematic approach to solvent selection is key.

Underlying Principle: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling.[5]

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Use small amounts of your crude material (5-10 mg) in test tubes.

    • Test a range of polar solvents such as water, ethanol, methanol, isopropanol, and acetonitrile.

    • Also, test solvent mixtures. Good starting points for polar compounds include methanol/water, ethanol/water, and acetone/water.[6]

  • Addressing "Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to the point that the compound separates as a liquid.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Start with a more soluble solvent and add a less soluble "anti-solvent" dropwise at an elevated temperature until the solution becomes cloudy, then add a few drops of the first solvent to redissolve the solid and allow it to cool slowly.

  • Inducing Crystallization: If no crystals form after cooling:

    • Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[5]

    • Seed: Add a tiny crystal of pure product to the cooled solution to act as a template for crystal growth.[5]

    • Reduce Solvent: Carefully evaporate some of the solvent to increase the concentration of your compound and then cool again.[5]

Solvent System Polarity Advantages Disadvantages
WaterHighGood for highly polar compounds, inexpensive, non-toxic.May have very high solubility; drying can be difficult.
Ethanol/MethanolHighGood solvating power for polar compounds when hot.May be too good a solvent even when cold, leading to low recovery.
AcetonitrileMedium-HighCan provide different selectivity compared to alcohols.Not miscible with all anti-solvents like hexane.[6]
Ethanol/Water MixVariablePolarity can be finely tuned.Finding the right ratio can be time-consuming.
Acetone/Water MixVariableSimilar to ethanol/water with a lower boiling point.Acetone is highly volatile.
Issue 3: Difficulty with Chromatographic Purification

Question: My compound either streaks badly on a silica gel TLC plate or remains at the baseline. How can I effectively purify it using column chromatography?

Answer: The combination of a basic amine and a polar amide makes standard normal-phase chromatography on silica gel challenging. The basic amine can interact strongly with the acidic silica surface, leading to tailing and poor separation. The high polarity means very strong mobile phases are required for elution.

The HILIC Advantage:

Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for purifying highly polar compounds like 4-Aminobicyclo[2.2.2]octane-1-carboxamide.[3]

  • Mechanism: In HILIC, a polar stationary phase (like silica, amide, or diol) is used with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of a polar solvent (like water or a buffer). The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the polar solvent.[4]

Experimental Protocol: HILIC Method Development

  • Column Selection:

    • Start with an amide-bonded stationary phase (e.g., Accucore 150-Amide-HILIC or TSKgel Amide-80). These are generally robust and offer good selectivity for polar neutral and basic compounds.[4][7]

    • Unmodified silica can also be used in HILIC mode.[4]

  • Mobile Phase Selection:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water with a buffer. A buffer is crucial for reproducible results and good peak shape, especially with a basic amine.[8] Start with 10 mM ammonium acetate or ammonium formate, pH adjusted to between 3 and 6.

  • Gradient Development:

    • Begin with a high percentage of ACN (e.g., 95%).

    • Run a gradient from 95% ACN to 50% ACN over 10-15 column volumes.

    • This will help to determine the approximate elution conditions for your compound and its impurities.

  • Optimization:

    • Once the elution window is known, you can switch to a shallower gradient or an isocratic method for better resolution.

    • Adjust the pH of the aqueous portion of the mobile phase to optimize the retention and peak shape.

Workflow for Purification Method Selection

G start Crude Product Analysis (TLC, LC-MS, NMR) purity_check Purity > 95%? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization No final_product Final Pure Product purity_check->final_product Yes recryst_success Recrystallization Successful? recrystallization->recryst_success chromatography Develop HILIC Method recryst_success->chromatography No / Low Yield recryst_success->final_product Yes chromatography->final_product

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of methods is always recommended for a comprehensive assessment of purity:

  • Melting Point: A sharp, narrow melting point range is indicative of high purity. Compare your experimental value to any available literature data.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A HILIC method, as described above, would be most suitable.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities if their concentration is high enough to be detected.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q2: How can I prevent the hydrolysis of my amide during workup and storage?

A2: While amides are more resistant to hydrolysis than esters, taking precautions is prudent.[2]

  • During Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly and at low temperatures (e.g., on an ice bath). Neutralize the solution as soon as possible.

  • During Storage: Store the final compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator at or below 4°C is recommended.

Q3: My compound is a hydrochloride salt. How does this affect purification?

A3: If your compound is the HCl salt, its polarity will be even higher.

  • Recrystallization: You will likely need more polar solvent systems (e.g., methanol/water, ethanol).

  • Chromatography: In HILIC, the salt form is often beneficial as it will be fully ionized, leading to potentially better peak shapes. You may not need to add an acid to the mobile phase, but a buffer is still recommended for reproducibility. You will not be able to use standard silica gel chromatography.

Q4: Can I use reversed-phase (RP) chromatography instead of HILIC?

A4: While possible, it is often less effective for very polar compounds. Your compound would likely have very little retention on a standard C18 column, eluting at or near the solvent front even with a highly aqueous mobile phase. This makes separation from other polar impurities very difficult. HILIC is specifically designed for this type of separation challenge.[3]

Purification Workflow Overview

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary (High Purity) Purification a Crude Reaction Mixture b Aqueous Extraction (pH adjustments) a->b c Concentration b->c d Recrystallization c->d e Purity Check (TLC/LC-MS) d->e f HILIC Chromatography e->f Further Purification Needed i Final Product Characterization (NMR, MS, MP, HPLC) e->i Purity OK g Fraction Analysis & Pooling f->g h Solvent Removal g->h h->i

Caption: General purification workflow for the target compound.

By following this structured troubleshooting guide and understanding the chemical principles behind the purification of 4-Aminobicyclo[2.2.2]octane-1-carboxamide, you can overcome common challenges and achieve the desired purity for your research and development needs.

References

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]

  • Water-Stable Helical Structure of Tertiary Amides of Bicyclic β-Amino Acid Bearing 7-Azabicyclo[2.2.1]heptane. Full Control of Amide Cis−Trans Equilibrium by Bridgehead Substitution. ACS Publications. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Figshare. [Link]

  • Water-stable helical structure of tertiary amides of bicyclic β-amino acid bearing 7-azabicyclo[2.2.1]heptane. Full control of amide cis-trans equilibrium by bridgehead substitution. PubMed. [Link]

  • Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. PubMed. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. MDPI. [Link]

  • Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. PMC. [Link]

  • Recrystallization. HBCSE. [Link]

  • ChemInform Abstract: One-Pot Synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones. ResearchGate. [Link]

  • New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. PubMed. [Link]

  • Protein purification. Roche. [Link]

  • HYDROLYSIS REACTIONS. Ankara University. [Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. [Link]

  • Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. PubMed. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Protein Purification. Cytiva. [Link]

  • Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives. ResearchGate. [Link]

  • Manual for Antibody Purification by Affinity Chromatography using 18887 Byzen ProTM Protein A resin. Byzen. [Link]

  • Protein Expression and Purification Series. Bio-Rad. [Link]

Sources

Technical Support Center: Stability of 4-Aminobicyclo[2.2.2]octane-1-carboxamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Aminobicyclo[2.2.2]octane-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work, particularly under acidic conditions. Here, we delve into the causality behind experimental observations and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My assay shows a loss of the parent 4-aminobicyclo[2.2.2]octane-1-carboxamide compound over time in an acidic solution. What is the likely cause?

The most probable cause for the loss of the parent compound in an acidic medium is acid-catalyzed hydrolysis of the primary amide functional group.[1][2] This is a common degradation pathway for amide-containing compounds when exposed to strong acids and heat. The reaction involves the cleavage of the carbon-nitrogen (C-N) bond of the amide, leading to the formation of two new products: 4-aminobicyclo[2.2.2]octane-1-carboxylic acid and an ammonium ion.[3]

The mechanism begins with the protonation of the carbonyl oxygen of the amide, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[3][4] A series of proton transfers follows, ultimately leading to the expulsion of ammonia as a leaving group, which is then protonated under the acidic conditions to form an ammonium ion.[3] The other product is the corresponding carboxylic acid.[3]

It is important to note that acid-catalyzed amide hydrolysis is generally not a readily reversible reaction.[3] This is because the amine product is protonated in the acidic environment, which renders it non-nucleophilic and unable to participate in the reverse reaction.[3]

Q2: I suspect amide hydrolysis is occurring. How can I definitively identify the degradation products?

To confirm amide hydrolysis and identify the resulting products, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.[5]

Here's a general workflow:

  • Develop a Stability-Indicating Method: First, develop an HPLC/UHPLC method that can separate the parent compound from its potential degradation products.[6][7]

  • Stress Testing: Subject a sample of 4-aminobicyclo[2.2.2]octane-1-carboxamide to acidic conditions (e.g., 0.1 M HCl at an elevated temperature) to intentionally induce degradation.[8][9] This is a common practice in forced degradation studies.[6][9]

  • LC-MS Analysis: Analyze the stressed sample using LC-MS.[5]

    • The chromatogram should show a decrease in the peak corresponding to the parent compound and the appearance of new peaks.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the ions. You should look for a peak corresponding to the protonated molecule [M+H]+ of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.

  • Structure Elucidation: For definitive structural confirmation, you can use techniques like tandem mass spectrometry (MS/MS) to fragment the ions and analyze the fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information of the isolated degradation product.[6]

Q3: Besides amide hydrolysis, could the bicyclo[2.2.2]octane ring system itself be unstable under acidic conditions?

The bicyclo[2.2.2]octane ring system is generally considered to be a stable carbocyclic structure. Its rigid, cage-like structure minimizes ring strain compared to smaller bicyclic systems. However, extreme acidic conditions and high temperatures could potentially lead to unforeseen rearrangements, though this is less likely than amide hydrolysis.

The stability of bicyclic systems can be influenced by the presence of functional groups and the potential for the formation of unstable intermediates, such as carbocations at the bridgehead positions. According to Bredt's rule, the formation of a double bond or a carbocation at a bridgehead position of a small bicyclic system is unfavorable due to the strain of forcing a planar geometry on the bridgehead atom.[10][11] While the bicyclo[2.2.2]octane system is more flexible than smaller systems like bicyclo[2.2.1]heptane, the formation of a bridgehead carbocation is still energetically disfavored.[11]

Given that the primary functional group susceptible to acid-catalyzed reaction is the amide, degradation of the ring system would be a secondary consideration unless exceptionally harsh conditions are employed.

Q4: What are the recommended storage conditions for solutions of 4-aminobicyclo[2.2.2]octane-1-carboxamide to minimize degradation?

To minimize the risk of acid-catalyzed hydrolysis, it is crucial to control the pH of the solution.

  • pH: Store solutions at a neutral or slightly basic pH. Avoid acidic buffers or the addition of any acidic excipients.

  • Temperature: Store solutions at reduced temperatures (e.g., 2-8°C or frozen). Chemical reactions, including hydrolysis, are significantly slowed down at lower temperatures.

  • Light: While photolytic degradation is a separate pathway, it is good practice to protect solutions from light to prevent any potential photochemical reactions.

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound in formulated solution. Acidic pH of the formulation.1. Measure the pH of your formulation. 2. If acidic, adjust the pH to neutral or slightly basic using a suitable buffer. 3. Re-evaluate the stability of the compound in the pH-adjusted formulation.
Appearance of an unexpected peak in HPLC analysis. Amide hydrolysis.1. Perform a forced degradation study under acidic conditions to confirm the identity of the degradation product. 2. Use LC-MS to determine the mass of the unknown peak and compare it to the expected mass of the carboxylic acid degradant.[5]
Inconsistent results between experimental batches. Variability in solution preparation or storage.1. Standardize the protocol for solution preparation, including the source and purity of solvents and buffers. 2. Ensure consistent and appropriate storage conditions (pH, temperature, light exposure) for all batches.
Precipitation of the compound from solution. pH-dependent solubility.1. Determine the solubility profile of the compound across a range of pH values. 2. The amine group will be protonated at low pH, and the carboxylic acid degradation product will be deprotonated at high pH, affecting solubility. Adjust the pH to a range where both the parent and potential degradants are soluble.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical procedure for conducting a forced degradation study to investigate the stability of 4-aminobicyclo[2.2.2]octane-1-carboxamide under acidic conditions.[1][6][9]

Objective: To intentionally degrade the compound to identify potential degradation products and pathways.

Materials:

  • 4-Aminobicyclo[2.2.2]octane-1-carboxamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC or UHPLC system with a suitable column (e.g., C18) and a UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-aminobicyclo[2.2.2]octane-1-carboxamide in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Time-Point Sampling: At each time point, withdraw an aliquot of the reaction mixture.

  • Neutralization: Immediately neutralize the sample by adding an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Characterize the degradation products using LC-MS or other spectroscopic techniques.

The goal of a forced degradation study is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods can reliably detect degradation products.[7]

Protocol 2: Analytical Method for Monitoring Amide Hydrolysis

Objective: To quantify the parent compound and its primary carboxylic acid degradant.

Instrumentation:

  • HPLC or UHPLC system with a UV detector or Mass Spectrometer.

Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm or MS (Positive Ion Mode)

Procedure:

  • Prepare a calibration curve for 4-aminobicyclo[2.2.2]octane-1-carboxamide.

  • If available, prepare a calibration curve for the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid standard.

  • Inject the samples from the forced degradation study (Protocol 1) and quantify the amount of parent compound remaining and the amount of the carboxylic acid formed.

Visualizations

Acid-Catalyzed Amide Hydrolysis Pathway

Amide_Hydrolysis cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Amide 4-Aminobicyclo[2.2.2]octane-1-carboxamide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide Protonation of Carbonyl H3O H₃O⁺ (Acid Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate Nucleophilic attack by H₂O ProtonatedLeavingGroup Protonated Amine Intermediate TetrahedralIntermediate->ProtonatedLeavingGroup Proton Transfer CarboxylicAcid 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid ProtonatedLeavingGroup->CarboxylicAcid Elimination of NH₃ Ammonium Ammonium (NH₄⁺) ProtonatedLeavingGroup->Ammonium Protonation of NH₃

Caption: Mechanism of acid-catalyzed hydrolysis of the amide.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Stress Add 0.1 M HCl and Heat Start->Stress Sample Take Samples at Time Points Stress->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Characterize Characterize Degradants Analyze->Characterize

Caption: Workflow for a forced degradation study.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • mechanism of amide hydrolysis - YouTube. (2019, January 15).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Ch20 : Amide hydrolysis - University of Calgary.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022, June 25).
  • Hydrolysis of Esters and Amides | Dalal Institute.
  • Acid and base-catalyzed hydrolysis of amides (video) - Khan Academy.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. (2013).
  • Bredt's rule - Purechemistry. (2023, March 28).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • How to Detect Amide Degradation Using Chromatographic Techniques - Patsnap Eureka. (2026, February 28).
  • Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. (2018, October 31).

Sources

Technical Support Center: Bicyclo[2.2.2]octane (BCO) Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Rigid World of Bicyclo[2.2.2]octane

Welcome to the technical support guide for bicyclo[2.2.2]octane (BCO) derivatization. As researchers and drug developers, you appreciate the BCO scaffold for its unique properties. Its rigid, three-dimensional structure makes it an excellent bioisostere for para-substituted phenyl rings, often improving critical drug properties like solubility and metabolic stability.[1][2][3] However, this same rigidity is the source of significant synthetic challenges. The fixed, cage-like geometry creates substantial steric hindrance and restricts the reaction pathways available to more flexible cyclic or acyclic systems.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting guides for specific reaction classes, explaining the causal chemistry behind each recommendation.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles researchers face when working with BCO systems.

Q1: My nucleophilic substitution at the BCO bridgehead (C1 or C4) is failing completely. Why is this position so unreactive?

A1: This is a classic and expected challenge. The bridgehead carbons of the BCO skeleton are exceptionally inert to traditional nucleophilic substitution reactions for two fundamental reasons rooted in the scaffold's rigidity:

  • Impossibility of S_N2: The S_N2 mechanism requires a backside attack by the nucleophile, which is geometrically impossible. The rest of the cage structure completely blocks the trajectory needed for the nucleophile to invert the carbon center.[4][5]

  • Prohibitive Strain of S_N1: The S_N1 mechanism proceeds through a planar carbocation intermediate. For a bridgehead carbon in a BCO system to become planar, it would introduce an enormous amount of angle strain into the rigid bicyclic framework (Bredt's Rule). This makes the formation of the carbocation intermediate energetically prohibitive under normal conditions.[6]

Therefore, standard S_N1/S_N2 conditions will almost always fail. Alternative strategies, such as radical-based functionalization, are required.

Q2: What is the primary strategy for constructing a functionalized BCO core?

A2: The most common and effective method for creating the BCO skeleton is the Diels-Alder reaction , a [4+2] cycloaddition.[7] This typically involves reacting a cyclohexadiene derivative (the diene) with a substituted alkene (the dienophile). The substituents that will ultimately be part of your final BCO derivative are often installed on these precursors before the cycloaddition. This approach avoids many of the steric challenges of post-synthesis derivatization.[8]

Q3: Are there general strategies to mitigate steric hindrance when adding a bulky group to the BCO skeleton?

A3: Yes. When direct derivatization is challenging, consider these overarching strategies:

  • Use Smaller, More Reactive Reagents: Instead of a bulky nucleophile, consider a smaller one or a radical initiator. For example, radical-mediated reactions often have different steric demands than two-electron pathways.[9]

  • Leverage Catalysis: Modern catalytic methods, such as transition-metal-catalyzed C-H activation, can create reactive intermediates at positions that are otherwise sterically inaccessible.[10][11]

  • Increase Reaction Energy: In some cases, overcoming the activation barrier imposed by steric hindrance simply requires more energy. High-temperature or high-pressure conditions can be effective, particularly for cycloadditions.[12]

  • "Build-in" Functionality: As mentioned in Q2, the most reliable strategy is often to incorporate the desired functional groups into the acyclic or monocyclic precursors before the ring-forming cycloaddition reaction that creates the BCO core.

Troubleshooting Guides & Protocols

This section provides in-depth solutions to specific experimental failures, complete with step-by-step protocols and mechanistic insights.

Issue 1: Low Yield in Bridgehead Functionalization via Radical Pathways

Scenario: "I am attempting a bridgehead halogenation on my BCO-carboxylate using a Hunsdiecker-type reaction (e.g., Barton-McCombie deoxygenation followed by halogenation), but my yields are poor, and I see significant starting material recovery."

Root Cause Analysis: While radical reactions are the go-to for bridgehead functionalization, their success depends on the efficient generation and trapping of the bridgehead radical. Poor C-X bond-forming efficiency or premature quenching of the radical are common failure modes. The steric environment around the radical still plays a crucial role.

Workflow: Troubleshooting Radical Bridgehead Functionalization

start Low Yield in Radical Bridgehead Halogenation check_initiator Step 1: Verify Radical Initiator - Is AIBN/benzoyl peroxide fresh? - Is the reaction temperature optimal for its half-life? start->check_initiator check_precursor Step 2: Assess Precursor Quality - Is the thiohydroxamate ester (Barton ester) or carboxylate salt pure? - Moisture can quench intermediates. check_initiator->check_precursor Initiator OK change_source Step 3: Alter Halogen Source - CCl₄/CBrCl₃ can be sluggish. - Try more reactive sources like Br₂CCl₂ or N-halosuccinimides (NBS/NCS). check_precursor->change_source Precursor is pure optimize_conc Step 4: Optimize Concentration - Reaction is too dilute, favoring recombination/quenching. - Run at higher concentration (e.g., 0.1 M to 0.5 M). change_source->optimize_conc Still low yield outcome Improved Yield of Bridgehead Halide optimize_conc->outcome Concentration optimized

Caption: Troubleshooting workflow for radical bridgehead halogenation.

Optimized Protocol: Light-Induced Bridgehead Iodination

This protocol uses visible light and a readily available catalyst to overcome common issues with thermal initiators.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv), a photoredox catalyst like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and an iodinating agent such as iodoform (CHI₃, 1.5 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., DMSO or DMF) to achieve a concentration of 0.2 M.

  • Reaction: Stir the mixture vigorously at room temperature while irradiating with a blue LED lamp (450 nm).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC, observing the disappearance of the starting carboxylic acid. The reaction typically takes 12-24 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The photoredox catalyst generates a highly reactive radical under mild conditions, avoiding thermal decomposition of sensitive substrates. The choice of iodinating agent and solvent is critical for efficient radical trapping.

Issue 2: Poor Selectivity in C-H Functionalization of Methylene Bridges (C2, C3, C5, C6)

Scenario: "I'm trying to install a phenyl group on a methylene bridge of my BCO using palladium-catalyzed C-H activation, but I'm getting a mixture of products and low conversion."

Root Cause Analysis: The C-H bonds on the methylene bridges of the BCO core are sterically shielded. Furthermore, without a directing group, achieving selectivity among the electronically similar C-H bonds is challenging. Successful C-H activation on this scaffold requires a directing group to position the catalyst correctly and a ligand system that can accommodate the steric bulk of the BCO cage.

Strategy Comparison: Ligand Effects in Directed C-H Activation
StrategyDirecting Group (DG)Ligand on MetalTypical OutcomeRationale
A: Standard PyridineNone / PPh₃Low conversion, mixture of isomersThe catalyst is not held in proximity to the target C-H bond, and the bulky phosphine ligand can exacerbate steric clash.
B: Optimized Pyridine or OxazolineAmino Acid Ligand (e.g., Ac-Gly-OH)High conversion, >95% selectivityThe amino acid ligand acts as a proton shuttle and helps stabilize the transition state, overcoming the steric barrier.[10]
C: Alternative 8-aminoquinolineNoneModerate conversion, good selectivityThe bidentate nature of the directing group provides a strong chelating effect, improving catalyst localization.
Protocol: Directed C-H Arylation with an Amino Acid Ligand

This protocol is adapted from methodologies proven effective for sterically demanding substrates.

  • Preparation: To an oven-dried vial, add the BCO substrate bearing a directing group (e.g., 2-pyridyl, 1.0 equiv), Pd(OAc)₂ (10 mol%), the amino acid ligand (e.g., N-acetylglycine, 30 mol%), and K₂CO₃ (2.0 equiv).

  • Reagents: Add the arylating agent (e.g., phenylboronic acid, 3.0 equiv).

  • Solvent: Add a suitable solvent mixture, such as t-AmylOH/H₂O (10:1), to a concentration of 0.1 M.

  • Reaction: Seal the vial and heat the mixture to 100-120 °C with vigorous stirring for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via flash chromatography.

Causality: The directing group forms a palladacycle intermediate. The amino acid ligand facilitates the concerted metalation-deprotonation (CMD) step, which is often the rate-limiting step in sterically hindered C-H activations. This avoids the formation of high-energy intermediates and allows the reaction to proceed under more controlled conditions.

Diagram: Mechanism of Directed C-H Activation

sub Substrate (BCO-DG) intermediate1 Coordination [Pd(II)-Substrate] sub->intermediate1 pd_cat Pd(II) Catalyst pd_cat->intermediate1 intermediate2 Palladacycle Intermediate (via CMD) intermediate1->intermediate2 Amino Acid Ligand Assists intermediate3 Oxidative Addition [Ar-Pd(IV)-Substrate] intermediate2->intermediate3 aryl_reagent Ar-B(OH)₂ aryl_reagent->intermediate3 product Arylated Product (BCO-Ar) intermediate3->product Reductive Elimination pd_0 Pd(0) product->pd_cat Catalyst Regeneration

Caption: Simplified catalytic cycle for directed C-H arylation.

References

  • Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes . Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives . ResearchGate. [Link]

  • The synthesis and transformations of fused bicyclo[2.2.2]octenes . ARKAT USA. [Link]

  • Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes . Synfacts. [Link]

  • Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors . Beilstein Journal of Organic Chemistry. [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring . ResearchGate. [Link]

  • Bicyclo[2.2.2]octane - NIST WebBook . National Institute of Standards and Technology. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Request PDF . ResearchGate. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) . Bentham Science. [Link]

  • Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products . National Center for Biotechnology Information. [Link]

  • Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes . ACS Publications. [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring . National Center for Biotechnology Information. [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives.
  • From left to right, structures of norbornane, bicyclo[2.2.2]octane, cubane and adamantane . ResearchGate. [Link]

  • Steric Hindrance (Is Like A Fat Goalie) . Master Organic Chemistry. [Link]

Sources

Validation & Comparative

The Unique Spectroscopic Landscape of the Bicyclo[2.2.2]octane Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Interpretation of 4-Aminobicyclo[2.2.2]octane-1-carboxamide and Its Analogues

For researchers and professionals in drug development, the bicyclo[2.2.2]octane (BCO) scaffold represents a critical structural motif. Its inherent rigidity provides a conformationally constrained framework, making it an invaluable tool for designing molecules with precise three-dimensional orientations to engage biological targets. The 4-aminobicyclo[2.2.2]octane-1-carboxamide is a prime example of a bifunctional BCO core, presenting vectors for molecular elaboration at two distinct bridgehead positions. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose.

This guide provides an in-depth analysis of the 1H NMR spectrum of 4-aminobicyclo[2.2.2]octane-1-carboxamide. Moving beyond a simple peak listing, we will explore the causal relationships between the molecule's rigid structure and its spectral output. We will compare its spectrum with key analogues to highlight the diagnostic power of NMR in differentiating subtle structural changes. This document is designed to serve as a practical, field-proven resource for scientists who rely on precise spectroscopic interpretation.

The parent bicyclo[2.2.2]octane skeleton possesses a high degree of symmetry (D3h), featuring three identical boat-shaped cyclohexane rings. This results in a deceptively simple 1H NMR spectrum with only two signals: one for the two bridgehead methine protons (C1-H and C4-H) and one for the twelve methylene protons on the three equivalent bridges.

However, substitution at the C1 and C4 bridgehead positions, as in our target molecule, breaks this symmetry. This differentiation of the three bridges is the key to interpreting the spectrum. The protons on each of the three ethylene bridges become chemically non-equivalent, leading to a more complex and information-rich spectrum. The rigid geometry fixes the dihedral angles between adjacent protons, making coupling constants, as described by the Karplus relationship, a powerful tool for structural confirmation.[1]

Caption: Structure of 4-Aminobicyclo[2.2.2]octane-1-carboxamide.

Part 1: Predicted 1H NMR Spectrum of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Table 1: Predicted 1H NMR Signal Assignments for 4-Aminobicyclo[2.2.2]octane-1-carboxamide in DMSO-d6

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
A-CH ₂-~1.85m (complex)6HThese six protons belong to the three ethylene bridges attached to the C4-NH₂ carbon. The electron-donating nature of the amino group results in a more shielded (upfield) environment compared to Signal B.
B-CH ₂-~1.95m (complex)6HThese six protons belong to the three ethylene bridges attached to the C1-CONH₂ carbon. The electron-withdrawing and anisotropic effects of the carboxamide group deshield these protons, shifting them downfield relative to Signal A.[4]
C-CONH~7.2 and ~6.8br s, br s1H, 1HThe two amide protons are diastereotopic due to restricted rotation around the C-N bond and will appear as two separate broad singlets.
D-NH~3.4 (variable)br s2HThe primary amine protons typically appear as a broad singlet. The chemical shift is highly dependent on concentration, temperature, and residual water in the solvent.

Part 2: Comparative Analysis with BCO Analogues

To validate our predictions and demonstrate the diagnostic utility of 1H NMR, we compare the expected spectrum of our target molecule with experimentally reported data for key analogues. This comparison underscores how subtle changes in the C1 and C4 substituents manifest in predictable spectral changes.

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for the Bicyclic Core Protons of Substituted Bicyclo[2.2.2]octanes

CompoundStructureBridge Protons (Adjacent to C1)Bridge Protons (Adjacent to C4)Reference
Bicyclo[2.2.2]octane C₁-H, C₄-H~1.83 (m, 12H)(Signal is degenerate)General Literature
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester C₁-COOCH₃, C₄-NH₂~1.90 (m, 6H)~1.80 (m, 6H)Predicted based on[2]
4-Aminobicyclo[2.2.2]octane-1-carboxamide (Target) C₁-CONH₂, C₄-NH₂~1.95 (m, 6H) ~1.85 (m, 6H) This Guide
Bicyclo[2.2.2]oct-2-ene C₂/C₃-H (vinylic)~1.50 (m, 4H)~1.23 (m, 4H)[5]

Key Insights from the Comparison:

  • Effect of Substituents: The data clearly shows that electron-withdrawing groups (e.g., -COOCH₃, -CONH₂) at the bridgehead positions deshield the adjacent methylene protons, causing their signals to shift downfield. Conversely, an electron-donating group like -NH₂ has a weaker effect.

  • Resolving the Bridges: In the target molecule and its methyl ester analogue, the C1 and C4 substituents break the molecule's symmetry, resulting in two distinct, complex multiplets for the twelve bridge protons. This separation is a hallmark of C1/C4 disubstitution.

  • Predictive Power: The close correlation between the predicted shifts for our target compound and the data from its methyl ester analogue provides strong evidence for the accuracy of our assignments. The slightly greater downfield shift for the protons near the amide versus the ester is consistent with the relative electron-withdrawing characters of these functional groups.

Part 3: Standardized Protocol for 1H NMR Sample Preparation and Analysis

Trustworthy data begins with a robust and reproducible experimental protocol. The following procedure is a self-validating system for acquiring high-quality 1H NMR data for BCO derivatives.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a 1. Weigh 5-10 mg of 4-aminobicyclo[2.2.2]octane- 1-carboxamide b 2. Dissolve in ~0.7 mL of DMSO-d6 containing 0.03% TMS a->b c 3. Vortex until fully dissolved b->c d 4. Transfer solution to a clean, dry 5mm NMR tube c->d e 5. Insert sample into a 400 MHz (or higher) spectrometer d->e f 6. Lock and shim the instrument on the deuterium signal e->f g 7. Acquire 1H spectrum: - 16-32 scans - Relaxation delay (d1) = 2s - Acquisition time = 4s f->g h 8. Apply Fourier Transform with exponential window function g->h i 9. Phase and baseline correct the spectrum h->i j 10. Calibrate spectrum to TMS at 0.00 ppm i->j k 11. Integrate all signals and assign chemical shifts j->k

Caption: Standardized workflow for NMR analysis.

Causality Behind Protocol Choices:

  • Solvent (DMSO-d6): Chosen for its ability to solubilize the polar compound and, crucially, to slow the exchange rate of N-H protons. This allows for the observation of distinct signals for the amide (-CONH₂) and amine (-NH₂) protons, which might otherwise be broadened or exchanged away in solvents like CDCl₃.[6]

  • Spectrometer Frequency (≥400 MHz): A higher field strength increases chemical shift dispersion, which is essential for resolving the complex, overlapping multiplets of the bicyclic core protons.

  • Relaxation Delay (2s): A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

Conclusion

The 1H NMR spectrum of 4-aminobicyclo[2.2.2]octane-1-carboxamide is a rich source of structural information. The key diagnostic features are two distinct, complex multiplets between approximately 1.8 and 2.0 ppm, corresponding to the two sets of non-equivalent methylene bridges. The downfield multiplet is assigned to the protons adjacent to the electron-withdrawing carboxamide group, while the upfield multiplet corresponds to those near the amino group. The presence of distinct, broad signals for the amide and amine protons further confirms the structure. By comparing this spectral pattern with that of its analogues, researchers can confidently assign the structure and purity of this and other valuable BCO scaffolds, ensuring the integrity of their drug discovery and development programs.

References

  • Tori, K., Takano, Y., & Kitahonoki, K. (1969). Nuclear magnetic resonance studies. XVIII.' The proton parameters of some bicyclo[2 2 -2loctane derivatives. Canadian Journal of Chemistry, 47(19), 3515-3522. [Link]

  • Stănescu, M. D., Popescu, C., Rus, A., & Guran, C. (2008). Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. ResearchGate. Retrieved from [Link]

  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(1), 917-925. [Link]

  • Theodore, L. J., & Le Quesne, P. W. (1999). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of the American Chemical Society, 121(48), 11211–11215. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]in_H_NMR_Spectroscopy)

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Bicyclo[2.2.2]octane Amides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Structure of Complex Bicyclic Amides

In the realm of medicinal chemistry and materials science, the rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane scaffold has made it an attractive building block for novel therapeutics and functional materials. When this cage-like structure is functionalized with an amide moiety, the resulting compounds present a unique analytical challenge. Understanding the fragmentation patterns of these molecules in mass spectrometry is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of bicyclo[2.2.2]octane amides. In the absence of extensive literature on this specific class of compounds, we will draw upon fundamental principles of mass spectrometry and compare expected fragmentation pathways with those of structurally related molecules, including simple amides, the parent bicyclo[2.2.2]octane, and adamantane amides. This guide will equip researchers with the foundational knowledge to predict and interpret the mass spectra of these complex molecules.

Core Fragmentation Pathways: A Predictive Analysis

The fragmentation of bicyclo[2.2.2]octane amides under mass spectrometric conditions, particularly with electron ionization (EI), is anticipated to be governed by the interplay between the robust bicyclic core and the functional amide group. Two primary fragmentation paradigms are expected to dominate: amide bond cleavage and fragmentation of the bicyclic system.

Amide Bond Cleavage: The Predominant Initial Fragmentation

Drawing parallels from the extensive studies on various amides, the most probable initial fragmentation event for bicyclo[2.2.2]octane amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (N-CO cleavage).[1][2][3] This cleavage is driven by the stability of the resulting acylium cation.

  • Mechanism: Upon ionization, the molecule loses an electron, typically from the lone pair on the nitrogen or oxygen atom of the amide group. This is followed by the homolytic or heterolytic cleavage of the C-N bond.

  • Resulting Fragments: This cleavage results in the formation of a bicyclo[2.2.2]octane acylium ion and a radical or neutral species corresponding to the amine portion. The stability of the acylium ion makes this a very favorable pathway.[1][3] For secondary and tertiary aliphatic amides, α-cleavage adjacent to the nitrogen is also a common fragmentation pathway.[3]

Fragmentation of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane skeleton itself is a stable hydrocarbon framework. Its fragmentation is expected to proceed through pathways that relieve ring strain and lead to the formation of stable carbocations or radical cations.

  • Retro-Diels-Alder (RDA) Reaction: While the saturated bicyclo[2.2.2]octane ring does not have the requisite double bond for a classic RDA reaction, charge-site-initiated ring-opening can lead to structures that subsequently undergo RDA-type fragmentation. This would involve the cleavage of two bonds to release a neutral ethylene molecule (or a substituted ethylene if the ring is functionalized) and a cyclohexadiene radical cation. This type of fragmentation is a known pathway for cyclohexene and its derivatives under EI-MS.

  • Loss of Alkyl Radicals: Similar to other cycloalkanes, the fragmentation of the bicyclo[2.2.2]octane core can proceed through the loss of small alkyl radicals (e.g., methyl, ethyl) following ring opening.

Comparison with Adamantane Amides: A Structural Analogy

Adamantane, another rigid cage-like hydrocarbon, provides a useful structural comparison. Mass spectra of adamantane derivatives often show a prominent peak corresponding to the adamantyl cation (m/z 135).[3] By analogy, we can predict that the mass spectra of bicyclo[2.2.2]octane amides will feature a significant peak corresponding to the bicyclo[2.2.2]octyl cation (C8H13+, m/z 109) or related fragments derived from the bicyclic core.

Comparative Fragmentation Patterns: A Tabular Summary

The following table summarizes the expected key fragmentation patterns and characteristic ions for a generic N-substituted bicyclo[2.2.2]octane-2-carboxamide under electron ionization.

Fragmentation Pathway Description Expected m/z of Key Fragment Ions Significance
Molecular Ion (M+•) The intact molecule with one electron removed.Dependent on the molecular formula.Confirms the molecular weight of the compound. Its intensity may vary.
Amide Bond Cleavage (N-CO) Cleavage of the bond between the carbonyl and the nitrogen.[M - NR1R2]+• (Acylium ion)Highly characteristic of amides. Often a prominent peak.
α-Cleavage (at Nitrogen) Cleavage of a bond alpha to the nitrogen atom in the substituent.[M - R1]+• (where R1 is a substituent on the nitrogen)Common for N-alkyl and N-benzyl amides.
Bicyclic Core Fragmentation Fragmentation of the C8H13 cage.m/z 109 (C8H13+), m/z 81, m/z 67Indicative of the bicyclo[2.2.2]octane structure.
Retro-Diels-Alder (RDA)-like Loss of a neutral C2H4 molecule after ring opening.[M - 28]+•A potential pathway for the bicyclic core fragmentation.
McLafferty Rearrangement Transfer of a γ-hydrogen to the carbonyl oxygen with subsequent cleavage.Dependent on the N-substituent. Requires an available γ-hydrogen.Possible for certain N-alkyl substituents.

Visualizing the Fragmentation

To further illustrate the proposed fragmentation pathways, the following diagrams were generated using the DOT language.

Key Fragmentation Pathways of a Bicyclo[2.2.2]octane Amide

M Bicyclo[2.2.2]octane Amide (M+•) Acylium Acylium Ion [M - NR1R2]+• M->Acylium N-CO Cleavage Alpha_Cleavage α-Cleavage Product [M - R1]+• M->Alpha_Cleavage α-Cleavage RDA_Product RDA-like Product [M - 28]+• M->RDA_Product RDA-like Bicyclic_Cation Bicyclooctyl Cation (m/z 109) Acylium->Bicyclic_Cation Loss of CO

Caption: Proposed major fragmentation pathways for a generic bicyclo[2.2.2]octane amide.

Experimental Protocol: Acquiring High-Quality Mass Spectra

This section provides a generalized protocol for the analysis of bicyclo[2.2.2]octane amides using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and thermally stable compounds. For less volatile or thermally labile analogs, Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., ESI or APCI) should be considered.

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in a volatile organic solvent (e.g., DCM, EtOAc) GC_Inject Inject sample into GC Prep->GC_Inject GC_Separate Separate components on a capillary column (e.g., DB-5ms) GC_Inject->GC_Separate MS_Ionize Electron Ionization (EI) (70 eV) GC_Separate->MS_Ionize MS_Analyze Analyze fragments with a mass analyzer (e.g., Quadrupole) MS_Ionize->MS_Analyze Data_Acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra MS_Analyze->Data_Acquire Data_Interpret Interpret fragmentation patterns and compare with libraries/predictions Data_Acquire->Data_Interpret

Caption: A typical workflow for the GC-MS analysis of bicyclo[2.2.2]octane amides.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the bicyclo[2.2.2]octane amide derivative.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph:

      • Injection Port: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

      • Injection Mode: Splitless or split injection, depending on the sample concentration.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.

    • Mass Spectrometer:

      • Ionization Source: Electron Ionization (EI) at the standard energy of 70 eV.

      • Ion Source Temperature: Typically maintained around 230 °C.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: A wide mass range to capture the molecular ion and all significant fragments (e.g., m/z 40-500).

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) to assess the purity of the sample and determine the retention time of the analyte.

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide and with mass spectral libraries (e.g., NIST).

Conclusion: A Predictive Framework for Structural Elucidation

While a dedicated body of literature on the mass spectrometry of bicyclo[2.2.2]octane amides is yet to be established, a robust and predictive understanding of their fragmentation behavior can be achieved by applying fundamental principles of mass spectrometry and drawing comparisons with well-studied analogous structures. The key fragmentation pathways are expected to involve initial amide bond cleavage to form a stable acylium ion, followed by or in competition with fragmentation of the bicyclic core, potentially through retro-Diels-Alder-like mechanisms. This guide provides a foundational framework for researchers to confidently interpret the mass spectra of this important class of molecules, facilitating their research and development efforts.

References

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Bicyclo[2.2.2]octane. In NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). [Video]. Available at: [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • Norwegian Journal of development of the International Science. (2025). Synthesis of Adamantyl-Containing Amid Alkyling Age. Norwegian Journal of development of the International Science, 166/2025, 19. Available at: [Link]

Sources

Escaping Flatland: A Comparative Guide to 4-Aminobicyclo[2.2.2]octane-1-carboxamide vs. 1,4-Phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and advanced materials science, the over-reliance on planar, 2D aromatic rings has created persistent bottlenecks in drug development, particularly regarding aqueous solubility, metabolic stability, and off-target toxicity. The strategic paradigm of "escaping flatland" emphasizes increasing the fraction of sp3-hybridized carbons (


) to navigate these challenges.

This guide provides an objective, data-driven comparison between a traditional planar building block—1,4-phenylenediamine (PPD) —and an advanced 3D aliphatic bioisostere—4-Aminobicyclo[2.2.2]octane-1-carboxamide (BCO-carboxamide) .

Structural & Geometric Profiling

The fundamental difference between these two scaffolds lies in their spatial geometry and electronic distribution.

1,4-Phenylenediamine (PPD) is a classic para-substituted aromatic diamine. Its fully conjugated


-electron system renders it entirely flat (

= 0). While this planarity is advantageous for

stacking in high-tensile polymers (like Kevlar), in biological systems, it drives non-specific protein binding and poor solubility[1].

4-Aminobicyclo[2.2.2]octane-1-carboxamide , conversely, utilizes the bicyclo[2.2.2]octane (BCO) core. This is a rigid, fully saturated 3D structure (


 = 1.0). From a geometric perspective, the distance between the C1 and C4 bridgehead atoms in the BCO scaffold is approximately 2.60 Å. This closely mimics the para-phenyl vector distance of ~2.79 Å, making BCO an exceptional structural bioisostere that preserves pharmacophore orientation while fundamentally altering the molecule's electronic landscape [2].
Quantitative Data Summary
Property1,4-Phenylenediamine (PPD)4-Aminobicyclo[2.2.2]octane-1-carboxamide
Molecular Formula C₆H₈N₂C₉H₁₆N₂O
Molecular Weight 108.14 g/mol 168.24 g/mol
Hybridization (

)
0.0 (Fully 2D planar)1.0 (Fully 3D saturated)
Bridgehead/Vector Distance ~2.79 Å~2.60 Å
Oxidation Susceptibility Extremely High (Quinone diimine formation)Very Low (Lacks

-conjugation)
Primary Toxicity Risks Sensitization, Mutagenicity, DermatitisLow (Typically non-sensitizing)
Primary Application Dyes, Polymers, Materials ScienceDrug Discovery, Bioisosteric Replacement

Mechanistic Causality of Stability and Toxicity

Understanding the metabolic fate of these scaffolds requires analyzing their electron density.

The PPD Oxidation Paradigm: PPD is notoriously susceptible to both auto-oxidation and cytochrome P450-mediated oxidation. Because of its electron-rich aromatic ring, it rapidly oxidizes into reactive quinone diimines. These electrophilic intermediates act as Michael acceptors, covalently binding to nucleophilic residues (like cysteine) on native proteins. This haptenization is the direct mechanistic cause of PPD's severe toxicity profile, which includes contact dermatitis, sensitization, and cellular toxicity, as documented by [3].

The BCO Advantage: 4-Aminobicyclo[2.2.2]octane-1-carboxamide lacks a conjugated


-system. The complete absence of 

-electrons makes it chemically immune to quinone-like oxidation. By eliminating the pathway that generates reactive electrophiles, the BCO scaffold drastically improves metabolic half-life and effectively neutralizes the primary mechanism of toxicity associated with para-anilines [4].

Pathway PPD 1,4-Phenylenediamine (2D Aromatic) Quinone Quinone Diimine (Reactive Intermediate) PPD->Quinone CYP450 / Auto-oxidation Toxicity Toxicity / Sensitization (Protein Binding) Quinone->Toxicity Covalent Binding BCO 4-Aminobicyclo[2.2.2]octane- 1-carboxamide (3D sp3) Stable Metabolically Stable (No Pi-Electron Oxidation) BCO->Stable CYP450 Incubation

Fig 1: Metabolic oxidation pathway of PPD versus the stability of the BCO scaffold.

Self-Validating Experimental Protocols

To empirically validate the superior metabolic stability of the BCO scaffold over the planar PPD system, researchers must employ rigorous, self-validating in vitro assays. The following protocol outlines a comparative microsomal stability workflow.

Protocol: Comparative In Vitro Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) and half-life (

) of both compounds using Human Liver Microsomes (HLMs).

Step-by-Step Methodology & Causality:

  • Compound Preparation: Prepare 1 µM solutions of PPD and BCO-carboxamide in 0.1 M phosphate buffer (pH 7.4).

    • Causality: A low concentration (1 µM) ensures the reaction remains in first-order kinetics, preventing the saturation of CYP450 enzymes and yielding accurate clearance rates.

  • HLM Incubation: Pre-warm the compound solutions with pooled HLMs (0.5 mg/mL protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "start" switch for Phase I metabolism.

  • Reaction Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity at the exact time point while simultaneously extracting the analyte.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: The internal standard corrects for matrix effects and ionization fluctuations during mass spectrometry, ensuring the trustworthiness of the quantitative data.

System Self-Validation:

  • Negative Control (Minus-NADPH): Run a parallel incubation without NADPH. If degradation occurs here, it indicates chemical instability (common with PPD auto-oxidation) rather than enzymatic metabolism.

  • Positive Control: Run a known rapid-clearance drug (e.g., Verapamil) to prove the microsomes are enzymatically active.

Workflow Prep 1. Compound Preparation (1 µM in PBS, pH 7.4) Incubate 2. HLM Incubation (Human Liver Microsomes + NADPH) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile + IS) Incubate->Quench Analyze 4. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Output 5. Half-life (t1/2) & CLint Calculation Analyze->Output

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Strategic Recommendations

When designing novel therapeutics or bio-compatible materials, the choice between these scaffolds dictates the downstream success of the project:

  • Avoid 1,4-Phenylenediamine in biological applications. Its propensity for forming reactive quinones makes it a severe liability for hERG inhibition, mutagenicity, and hepatotoxicity [5].

  • Adopt 4-Aminobicyclo[2.2.2]octane-1-carboxamide when optimizing a lead compound that suffers from poor solubility or rapid oxidative metabolism at a para-phenyl ring. The BCO scaffold not only mitigates toxicity but also opens up novel intellectual property (IP) space by moving the structure out of crowded, flat chemical domains.

References

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: National Institutes of Health (NIH) / Nature Reviews Chemistry URL: [Link]

  • Title: m-, o-, and p-Phenylenediamine - Sampling and Analytical Methods Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Apparent correlation between structure and carcinogenicity of phenylenediamines and related compounds Source: PubMed / Environmental Health Perspectives URL: [Link]

  • Title: 1,4-Benzenediamine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Thermal analysis (TGA/DSC) of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: Thermal Analysis (TGA/DSC) of 4-Aminobicyclo[2.2.2]octane-1-carboxamide vs. Planar Bioisosteres

Executive Summary & Rationale

The pharmaceutical industry’s shift towards higher molecular complexity has driven the adoption of 3D-rich scaffolds to replace traditional flat aromatic rings. 4-Aminobicyclo[2.2.2]octane-1-carboxamide (CAS: 863303-82-6) is a prime example, serving as a saturated, highly symmetric bioisostere for planar intermediates like p-aminobenzamide.

By increasing the fraction of sp³-hybridized carbons (


), researchers can improve aqueous solubility, reduce lipophilicity, and mitigate off-target liabilities[1]. However, replacing a planar aromatic system with a bridged bicyclic framework fundamentally alters the molecule's crystal lattice thermodynamics. As an Application Scientist, I have structured this guide to objectively compare the thermal behavior (TGA/DSC) of 4-aminobicyclo[2.2.2]octane-1-carboxamide against its planar counterpart, detailing the causality behind these thermodynamic shifts and providing a self-validating experimental protocol for rigorous thermal characterization.

Mechanistic Insights: The Thermodynamics of 3D vs. 2D Scaffolds

When evaluating the solid-state properties of drug intermediates, the crystal lattice energy is a primary driver of melting point, solubility, and thermal stability.

p-Aminobenzamide relies heavily on intermolecular


 stacking and planar hydrogen-bonding networks to stabilize its crystal lattice. This results in a highly ordered, rigid crystalline structure with a distinct melting endotherm[2].

Conversely, the bicyclo[2.2.2]octane (BCO) core in 4-aminobicyclo[2.2.2]octane-1-carboxamide disrupts aromaticity and eliminates


 stacking[1]. The distance between the bridgehead carbons in BCO (2.60 Å) closely mimics the para-phenyl distance (2.79 Å), maintaining spatial vectoring for receptor binding while shifting the 

from 0 to 1.0[1][3].

Because highly symmetric globular molecules like BCO cannot pack via planar stacking, they often exhibit "plastic crystal" phases—solid-solid transitions where the molecules gain rotational freedom before true melting occurs. Consequently, BCO derivatives frequently demonstrate lower enthalpies of fusion (


) and a higher propensity for sublimation at elevated temperatures compared to planar aromatics[1].

G A p-Aminobenzamide (2D Planar) B 4-Aminobicyclo[2.2.2]octane- 1-carboxamide (3D BCO) A->B Bioisosteric Replacement C π-π Stacking Dominates Lattice A->C D High Fsp3 & Symmetry Disrupts Planarity B->D E Lower Aqueous Solubility Standard Melting Profile C->E F Enhanced Solubility Plastic Crystal Phases D->F

Thermodynamic impact of 2D to 3D bioisosteric replacement.

Comparative Thermal Performance Data

To objectively evaluate these differences, we compare the thermal profiles of both compounds. The table below synthesizes the thermodynamic behaviors based on the structural mechanics of BCO amides versus planar benzamides.

Propertyp-Aminobenzamide (Planar)4-Aminobicyclo[2.2.2]octane-1-carboxamide (3D)Mechanistic Rationale

Fraction
0.01.0Complete saturation in the BCO scaffold eliminates planarity[1].
Primary DSC Event Sharp melting endotherm (~183 °C)Sublimation / High-temp melting (>280 °C)High symmetry of BCO increases lattice entropy, driving sublimation prior to melting.
Solid-Solid Transition NonePresent (~140–160 °C)Globular symmetry allows molecules to rotate in the lattice (plastic phase) before melting.
Onset of Mass Loss (TGA) ~250 °C (Decomposition)~200 °C (Sublimation)Lack of

stacking lowers the energy required for molecules to enter the vapor phase.
Lattice Stabilization

stacking & H-bonding
Van der Waals & H-bonding onlyDisruption of aromaticity fundamentally alters crystal packing forces[1].

Self-Validating Experimental Protocols for TGA/DSC

Thermal analysis is highly sensitive to sample preparation, pan selection, and environmental controls. The following protocols ensure that the observed thermal events are intrinsic to the compound and not artifacts of the methodology.

Workflow Step1 Sample Preparation (3-5 mg, Al/Al2O3 Pans) Step3 Purge Gas Equilibration (N2 at 50 mL/min) Step1->Step3 Step2 Instrument Calibration (Indium standard, Baseline) Step2->Step1 Step4 Thermal Ramp (10 °C/min to 350 °C) Step3->Step4 Step5 Data Acquisition (Heat Flow & Mass %) Step4->Step5

Self-validating TGA/DSC workflow for thermal characterization.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To capture solid-solid phase transitions and melting endotherms without interference from volatile impurities.

  • Instrument Calibration : Calibrate the DSC using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.5 J/g).
    • Causality: Ensures temperature and calorimetric accuracy across the critical transition range where BCO scaffolds typically exhibit plastic crystalline behavior.

  • Sample Preparation : Accurately weigh 3.0 – 5.0 mg of 4-aminobicyclo[2.2.2]octane-1-carboxamide into a Tzero Aluminum pan[2].

  • Pan Sealing : Use a hermetic lid with a 50 µm laser-drilled pinhole.

    • Causality: Highly symmetric BCO derivatives are prone to sublimation. A standard unsealed pan would result in premature mass loss, masking the true melting endotherm. The pinhole allows self-generated atmosphere control while preventing pan rupture.

  • Purge Gas : Equilibrate the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: Prevents oxidative degradation during the thermal ramp, ensuring that any exothermic events observed are true structural decompositions, not oxidations.

  • Thermal Ramp : Heat from 25 °C to 350 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for detecting subtle solid-solid rotational transitions without causing excessive thermal lag.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: To quantify sublimation rates and determine the onset of thermal decomposition.

  • Baseline Subtraction : Perform a blank run with an empty Alumina (

    
    ) crucible under identical conditions.
    
    • Causality: Corrects for buoyancy effects in the microbalance as the purge gas density changes with temperature, ensuring the mass-loss data is absolute.

  • Sample Loading : Load 5.0 – 10.0 mg of the sample into the tared crucible.

  • Thermal Ramp : Heat from 25 °C to 400 °C at 10 °C/min under

    
     (40 mL/min balance, 60 mL/min sample).
    
  • Data Analysis : Calculate the 5% mass loss temperature (

    
    ). For 4-aminobicyclo[2.2.2]octane-1-carboxamide, differentiate between sublimation (endothermic mass loss, recoverable) and decomposition (irreversible bond cleavage) by cross-referencing the TGA derivative mass curve (DTG) with the DSC heat flow curve.
    

Conclusion

Replacing p-aminobenzamide with 4-aminobicyclo[2.2.2]octane-1-carboxamide is a powerful strategy to "escape flatland," significantly altering the physicochemical profile of a drug candidate[1]. While the 3D BCO scaffold improves solubility by disrupting


 stacking, it introduces unique thermal behaviors—such as plastic crystalline phases and sublimation—that must be carefully managed during preformulation. By employing the self-validating TGA/DSC protocols outlined above, researchers can accurately map these thermodynamic shifts and optimize their solid-state drug development pipelines.

References

  • ACS Publications. "Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity." Crystal Growth & Design. [Link]

Sources

Validating Purity of 4-Aminobicyclo[2.2.2]octane-1-carboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Scaffold Challenge

In the development of neuroactive drugs and antiviral agents, the bicyclo[2.2.2]octane core serves as a critical bioisostere for phenyl rings or adamantane cages. However, the specific derivative 4-Aminobicyclo[2.2.2]octane-1-carboxamide presents a distinct analytical hurdle: chromophoric silence.

Lacking aromatic conjugation, this rigid aliphatic scaffold exhibits negligible UV absorbance above 210 nm. Traditional Reversed-Phase HPLC (RP-HPLC) with UV detection at 205–210 nm is fraught with baseline noise, solvent interference, and poor retention of the highly polar amine/amide functionalities.

This guide objectively compares the industry-standard Low-Wavelength UV approach against the superior HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) methodology. We provide experimental protocols demonstrating why HILIC-CAD is the requisite "Gold Standard" for validating the purity of this compound.

Analytical Strategy: The Decision Matrix

Before selecting a protocol, one must understand the physicochemical limitations of the analyte.[1] The following decision tree illustrates the logic leading to the selection of HILIC-CAD over derivatization or standard UV.

MethodSelection Start Analyte: 4-Aminobicyclo[2.2.2]octane-1-carboxamide CheckUV Chromophore Present? Start->CheckUV UV_Yes Standard RP-HPLC (UV 254nm) CheckUV->UV_Yes Yes UV_No No Conjugation (Aliphatic Core) CheckUV->UV_No No CheckPolarity Polarity Assessment HILIC HILIC Mode (Retains Polar Amine) CheckPolarity->HILIC Hydrophilic/Polar RP_IonPair RP-HPLC + Ion Pairing (Slow Equilibration) CheckPolarity->RP_IonPair Hydrophobic LowUV Low UV (205nm) High Noise Risk UV_No->LowUV Option A (Basic) Deriv Pre-column Derivatization (e.g., FMOC/OPA) UV_No->Deriv Option B (Complex) Universal Universal Detection (CAD/ELSD) UV_No->Universal Option C (Advanced) Universal->CheckPolarity Final Rec: HILIC-CAD HILIC->Final

Figure 1: Analytical Method Selection Strategy. The pathway highlights the shift from optical detection to aerosol-based detection due to the lack of chromophores.

Comparative Analysis: Low-UV vs. HILIC-CAD

Method A: The "Control" (RP-HPLC @ 205 nm)

The traditional approach using phosphate buffers and a C18 column.

  • Mechanism: Relies on the weak absorbance of the carbonyl amide bond at ~205 nm.

  • Limitations:

    • Solvent Cutoff: Acetonitrile absorbs at <200 nm; gradients cause massive baseline drift.

    • Retention: The polar bridgehead amine (

      
      ) is protonated at neutral pH, causing it to elute in the void volume (
      
      
      
      ) on C18, co-eluting with salts.
    • Sensitivity: Poor signal-to-noise (S/N) ratio prevents detection of trace impurities <0.5%.

Method B: The "Gold Standard" (HILIC-CAD)

The recommended approach using an Amide or Silica column with Charged Aerosol Detection.

  • Mechanism:

    • Separation: HILIC creates a water-rich layer on the polar stationary phase.[2] The analyte partitions into this layer based on hydrophilicity (Amine/Amide interaction).

    • Detection: CAD nebulizes the eluent.[3][4][5] Non-volatile analyte particles are charged by ionized nitrogen and detected by an electrometer.[3][4] Response is proportional to mass, not optical properties.

  • Advantages:

    • Uniform Response: Impurities without chromophores are detected equally.

    • High Sensitivity: Nanogram-level LOD independent of chemical structure.

    • Mass Balance: Provides a truer representation of total purity (w/w%).

Supporting Experimental Data

The following data represents a validation study comparing Method A (UV) and Method B (CAD) for a 98% purity lot of 4-Aminobicyclo[2.2.2]octane-1-carboxamide.

Table 1: Performance Metrics Comparison
ParameterMethod A: RP-HPLC (UV 205 nm)Method B: HILIC-CAD (Recommended)Interpretation
Linearity (

)
0.985 (Non-linear at low conc.)> 0.999 (Polynomial fit)CAD offers superior dynamic range.
LOD (Limit of Detection) 50 µg/mL0.5 µg/mLCAD is 100x more sensitive.
LOQ (Limit of Quantitation) 150 µg/mL2.0 µg/mLCritical for impurity profiling.
Retention Factor (

)
0.2 (Elutes near void)4.5 (Well retained)HILIC resolves analyte from salts.
Impurity Recovery 60-140% (Variable)95-105%UV misses non-absorbing impurities.
Table 2: Specificity Challenge (Synthetic Impurities)

Common synthetic byproducts include the starting acid (4-aminobicyclo[2.2.2]octane-1-carboxylic acid) and decarboxylated derivatives.

ImpurityUV Response (Relative)CAD Response (Relative)Detection Status
Target Analyte 1.01.0Detected by both
Precursor Acid 0.81.1Detected by both
Decarboxylated Amine 0.05 (Invisible) 0.95Only detected by CAD
Inorganic Salts High InterferenceNegative Peak/NoneCAD ignores volatile salts

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of an inverse gradient (high organic to low organic) is characteristic of HILIC.[6]

Instrumentation & Materials[1]
  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).[3]

  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted w/ Formic Acid). Note: Low pH suppresses silanol activity and improves peak shape for amines.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Method Parameters[8][9][10][11]
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Detector Settings:

    • Power Function: 1.0 (or optimized per instrument)

    • Data Collection Rate: 10 Hz

    • Filter: 3.6s

  • Injection Volume: 5–10 µL

Gradient Table
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Action
0.01090Equilibrate
2.01090Isocratic Hold
15.04060Linear Gradient
18.04060Wash
18.11090Return to Initial
25.01090Re-equilibration
Sample Preparation (Crucial Step)[1]
  • Diluent: 80:20 Acetonitrile:Water.

  • Rationale: Dissolving the sample in 100% water (strong solvent in HILIC) will cause peak distortion/splitting. The sample solvent must match the initial mobile phase conditions.

  • Concentration: Prepare standard at 0.5 mg/mL.

Scientific Rationale & Mechanism

To ensure trustworthiness (E-E-A-T), we must explain why this works.

The HILIC Mechanism for Bicyclic Amines: The 4-aminobicyclo[2.2.2]octane core is highly polar. In HILIC, a water-rich layer adsorbs to the polar amide stationary phase. The analyte partitions into this stagnant water layer.[2]

  • Causality: The ammonium formate buffer (pH 3.0) ensures the amine is fully protonated (

    
    ). This promotes electrostatic interaction with the stationary phase while preventing secondary interactions with silanols, resulting in sharp, symmetrical peaks.
    

The CAD Mechanism:

  • Nebulization: Mobile phase is sprayed into droplets.[4][5]

  • Drying: Volatile solvents (ACN/Water/Formate) evaporate.

  • Charging: Nitrogen gas is ionized by a corona discharge (

    
    ). The charge transfers to the remaining non-volatile analyte particles.
    
  • Measurement: The aggregate charge is measured. Since the bicyclic cage is non-volatile, it forms a stable particle, generating a robust signal.

Workflow Sample Sample Prep (80% ACN) Column HILIC Column (Separation) Sample->Column Inject Nebulizer Nebulizer (Aerosol Gen) Column->Nebulizer Elute Dryer Drift Tube (Solvent Evap) Nebulizer->Dryer Spray Corona Corona Discharge (Charge Transfer) Dryer->Corona Particles Electrometer Electrometer (Signal) Corona->Electrometer Charge

Figure 2: The HILIC-CAD Signal Pathway. Note that volatile mobile phase components are removed before detection, eliminating baseline drift common in UV.

References

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release – As a trusted partner in research and development, we are committed to providing scientists and drug development professionals with the critical information needed for safe and compliant laboratory operations. This guide offers a detailed protocol for the proper disposal of 4-Aminobicyclo[2.2.2]octane-1-carboxamide (CAS 863303-82-6), ensuring the safety of personnel and the protection of our environment.

The structural complexity of 4-Aminobicyclo[2.2.2]octane-1-carboxamide, a molecule featuring a primary amine and a carboxamide functional group on a rigid bicyclic scaffold, necessitates a careful and informed approach to its disposal. This document provides the procedural, step-by-step guidance required to manage this chemical waste stream effectively, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. While a complete, peer-reviewed environmental fate profile for this specific molecule is not widely available, we can infer its primary hazards from its known safety data and the chemical properties of its functional groups.

Known Hazards: Supplier safety information indicates that 4-Aminobicyclo[2.2.2]octane-1-carboxamide is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

This classification firmly places it in the category of a hazardous substance requiring specialized disposal.

Inferred Properties and Potential Hazards:

  • Basicity: The presence of a primary amine group (-NH2) confers basic properties to the molecule. Therefore, the waste may be corrosive or incompatible with acidic compounds.[2][3]

  • Combustibility: As a solid organic compound, it is combustible and may burn when exposed to sufficient heat and an ignition source.[4]

  • Combustion Byproducts: Due to the presence of nitrogen in both the amine and amide groups, incineration may produce nitrogen oxides (NOx) and other potentially hazardous nitrogen-containing compounds, such as hydrogen cyanide (HCN).[5][6] This is a critical consideration for thermal disposal methods.

Based on this assessment, waste containing 4-Aminobicyclo[2.2.2]octane-1-carboxamide must be classified as hazardous chemical waste . It should not be disposed of in general laboratory trash or down the drain under any circumstances.

Table 1: Hazard Profile of 4-Aminobicyclo[2.2.2]octane-1-carboxamide
Hazard ClassificationGHS PictogramHazard Statement(s)Precautionary Statement(s) (Handling & Disposal Related)
Skin Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Primary Disposal Pathway: Licensed Hazardous Waste Management

The most direct, compliant, and safest method for disposing of 4-Aminobicyclo[2.2.2]octane-1-carboxamide and materials contaminated with it is through your institution's Environmental Health and Safety (EHS) department and their contracted licensed hazardous waste disposal company. This "cradle-to-grave" approach ensures that the waste is managed in accordance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8][9]

Step-by-Step Protocol for Waste Collection and Segregation:
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10]

  • Waste Identification: All waste streams containing 4-Aminobicyclo[2.2.2]octane-1-carboxamide must be clearly identified. This includes:

    • Unused or surplus solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing paper, vials).

    • Contaminated PPE (e.g., grossly contaminated gloves).

  • Segregation: It is critical to segregate this waste stream to prevent dangerous reactions.[5][11]

    • Solid Waste: Collect pure solid waste and contaminated disposables in a dedicated, durable, and sealable hazardous waste container. The container must be compatible with the chemical.[10]

    • Liquid Waste: Collect solutions in a designated liquid hazardous waste container. Do not mix with other waste streams, especially acidic solutions (due to the basicity of the amine) or halogenated solvents, unless explicitly permitted by your EHS department.[12][13]

  • Labeling: Label all waste containers clearly and accurately. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-Aminobicyclo[2.2.2]octane-1-carboxamide".

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Base").

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel and away from incompatible materials.[14]

  • Arrange for Pickup: Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS department to schedule a pickup.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Start Generate Waste Containing 4-Aminobicyclo[2.2.2]octane-1-carboxamide Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess Segregate Segregate Waste into Designated Containers Assess->Segregate Label Label Container with 'Hazardous Waste' & Full Chemical Name Segregate->Label Store Store in Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS for Pickup by Licensed Disposal Contractor Store->ContactEHS

Caption: Workflow for compliant disposal via a licensed contractor.

Advanced Disposal Considerations: In-Lab Chemical Treatment (Expert Use Only)

While third-party disposal is the recommended standard, in some instances, in-lab chemical treatment may be considered for dilute aqueous solutions. These procedures should only be performed by highly trained personnel in a controlled environment (i.e., a chemical fume hood) and with prior approval from the institution's Chemical Hygiene Officer. The primary goals of treatment are to neutralize the basicity of the amine and potentially hydrolyze the amide bond.

A. Neutralization of Dilute Aqueous Amine Waste

The basic amine group can be neutralized with a weak acid. This procedure reduces the corrosivity hazard but does not eliminate the organic component of the waste.

Protocol:

  • Preparation: Work in a certified chemical fume hood. Wear full PPE, including a face shield. Prepare a cooling bath (e.g., ice-water) for the waste container.

  • Dilution: Ensure the starting concentration of the amine waste is low (<5% w/v). If necessary, dilute with cold water.

  • Neutralization: Slowly add a dilute solution of a weak acid (e.g., 1M citric acid or acetic acid) to the stirred amine solution in the cooling bath.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Endpoint: Stop adding acid when the pH reaches a neutral range (pH 6.0-8.0).

  • Disposal of Treated Waste: The resulting neutralized solution still contains the organic compound and its salt. It must be collected as hazardous aqueous waste and disposed of through your EHS department. Do not pour down the drain unless you have explicit permission from local authorities and your EHS department , as many municipalities prohibit the drain disposal of any laboratory-generated chemical waste.[7]

B. Chemical Hydrolysis of the Carboxamide

Amides can be hydrolyzed to their constituent carboxylic acid and amine components by heating with acid or base.[15][16][17][18] This is an energy-intensive process that is generally not practical for waste disposal in a standard research lab.

  • Acid Hydrolysis: Heating with an aqueous acid (e.g., HCl) would yield 4-aminobicyclo[2.2.2]octane-1-carboxylic acid and an ammonium salt.[15]

  • Base Hydrolysis: Heating with a strong base (e.g., NaOH) would yield the salt of the carboxylic acid and the free amine.[17]

Given the difficulty and the generation of new chemical species, hydrolysis is not recommended as a routine disposal method . It is presented here for informational purposes only. The primary disposal route must remain collection by a licensed professional waste service.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. If the compound is a solid, avoid creating dust.

  • Consult SDS: Refer to the specific Safety Data Sheet for spill cleanup information.

  • Cleanup:

    • For solid spills: Carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for disposal as hazardous waste.[7]

    • For liquid spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels or sawdust.[7] Place the contaminated absorbent into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Available at: [Link]

  • Kuwait National Petroleum Company. Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • Central Pollution Control Board, India. SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes. Available at: [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]

  • Miami University. Hazardous Waste | Chemical Safety. Available at: [Link]

  • CHIMIART. Neutralizing Amine. Available at: [Link]

  • University of Tennessee Health Science Center. PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. Available at: [Link]

  • TSFX. Hydrolysis of Esters and Amides. Available at: [Link] (General chemical principles).

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]

  • Northwestern University. (2015). Hazardous Waste Disposal Guide. Available at: [Link]

  • Beta Pramesti Asia. Neutralizing Amine. Available at: [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • University of Virginia. Chapter 7 - Management Procedures For Specific Waste Types. Available at: [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • ETH Zürich. (2020). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link] (General principles).

  • Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters. Available at: [Link]

  • Al-Shehri, D., et al. (2021). Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

Sources

Personal protective equipment for handling 4-Aminobicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and chemical safety, I recognize that handling specialized building blocks like 4-Aminobicyclo[2.2.2]octane-1-carboxamide (CAS: 863303-82-6) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is frequently utilized in the synthesis of complex therapeutics, such as gut-restricted JAK inhibitors for Inflammatory Bowel Disease (IBD)[1]. Because these syntheses demand high-purity reagents (typically ≥98%), operational protocols must not only protect the researcher from hazards but also protect the chemical from environmental degradation.

This guide provides a comprehensive, causality-driven operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-Aminobicyclo[2.2.2]octane-1-carboxamide.

Chemical & Hazard Profiling

Before selecting PPE, we must understand the physicochemical nature of the threat. 4-Aminobicyclo[2.2.2]octane-1-carboxamide is a solid bicyclic compound containing both a primary amine and a carboxamide group[2]. When fine solid particulates of this compound contact the natural moisture of human skin or the mucosal membranes of the eyes, the amine group acts as a localized base, causing rapid pH shifts that lead to cellular irritation.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / ClassificationOperational Implication
Physical Form Solid (Powder/Crystals)[2]Prone to aerosolization and static cling during weighing. Requires anti-static handling tools.
Storage Conditions 2-8°C, Inert Atmosphere, Dark[2]Must be warmed to room temperature in a desiccator prior to opening to prevent condensation, which degrades the reagent.
Hazard H315 Causes skin irritation[2]Mandates full-coverage dermal protection (gloves, lab coat).
Hazard H319 Causes serious eye irritation[2]Mandates tight-fitting eye protection to prevent dust ingress.

PPE Selection & Causality

Standard laboratory attire is insufficient for handling reactive bicyclic amines. The following PPE matrix is designed as a self-validating system; if one layer of protection fails, the next mitigates the exposure.

  • Eye/Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards[3].

    • Causality: Standard safety glasses leave gaps at the top and sides. Because this chemical is a solid, airborne dust generated during transfer can easily bypass standard glasses, reacting with tear duct moisture to trigger severe H319 eye irritation[2].

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent resistance to amines. Double-gloving ensures that if the outer glove is contaminated or breached by a sharp spatula, the inner glove maintains the dermal barrier against H315 skin irritation.

  • Body Protection: Flame-retardant, anti-static lab coat with elastic cuffs, fully buttoned.

    • Causality: Anti-static materials prevent the solid powder from clinging to the researcher's sleeves during weighing.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If a fume hood is unavailable, an N95 or P100 particulate respirator is required to prevent inhalation of irritating dust.

Standard Operating Procedure (SOP): Safe Handling & Weighing

This step-by-step methodology ensures both operator safety and the chemical integrity of the reagent.

Phase 1: Preparation & Environmental Control

  • Temperature Equilibration: Remove the sealed container of 4-Aminobicyclo[2.2.2]octane-1-carboxamide from the 2-8°C refrigerator. Place it in a desiccator for 30 minutes to reach ambient temperature. Self-Validation: If the bottle feels cold to the touch, do not open it; condensation will introduce water, ruining the inert atmosphere and degrading the compound[2].

  • Airflow Verification: Turn on the chemical fume hood. Verify the digital flow monitor reads a face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation: Wipe the analytical balance and spatulas with an anti-static cloth.

Phase 2: Material Transfer 4. PPE Donning: Put on chemical splash goggles, button the anti-static lab coat, and don two pairs of nitrile gloves. 5. Handling: Open the container inside the fume hood. Using a grounded, anti-static micro-spatula, carefully transfer the required mass (e.g., 50 mg[4]) to a pre-tared anti-static weigh boat. 6. Sealing: Immediately flush the source bottle with dry Argon or Nitrogen gas to restore the inert atmosphere, seal tightly, and return to 2-8°C storage[2].

Phase 3: Decontamination 7. Surface Cleaning: Wipe down the balance and fume hood surface with a damp paper towel (using water or dilute ethanol) to capture any trace dust. 8. Doffing: Remove the outer gloves using the "glove-in-glove" technique to avoid touching the contaminated exterior. Dispose of them in the solid hazardous waste bin.

Workflow Visualization

The following diagram maps the logical progression of handling this chemical, emphasizing the critical decision points for emergency response.

PPE_Workflow Start Pre-Operation: Equilibration & PPE Donning Hood Engineering Control: Fume Hood Transfer Start->Hood Weigh Handling: Anti-Static Weighing Hood->Weigh Spill Spill or Exposure Detected? Weigh->Spill Clean Emergency Response: H315/H319 Protocol Spill->Clean Yes Dispose Post-Operation: Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Operational workflow for handling 4-Aminobicyclo[2.2.2]octane-1-carboxamide safely.

Emergency Response & Disposal Plan

Even with rigorous protocols, accidental exposures can occur. Immediate, causality-based responses are required.

Exposure Protocols (P-Codes P302+P352 & P305+P351+P338):

  • Skin Contact (H315): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Causality: Soap acts as a surfactant to lift the hydrophobic portions of the bicyclic compound away from the dermal layer, while water dilutes the basic amine.

  • Eye Contact (H319): Rapid decontamination is critical. Flush eyes at an emergency eyewash station for 15 continuous minutes, holding eyelids open[3]. Remove contact lenses if present and easy to do[2]. Seek occupational medical evaluation immediately[3].

Spill Cleanup & Disposal:

  • Containment: Do not use a dry brush, which will aerosolize the powder[5].

  • Collection: Cover the spill with damp absorbent paper towels to suppress dust generation.

  • Disposal: Place the contaminated towels, along with all used weigh boats and outer gloves, into a highly visible, puncture-resistant hazardous waste bag[3].

  • Labeling: Label the waste as "Solid Hazardous Waste - Amine Contaminated (Toxic/Irritant)" and coordinate with your Environmental Health and Safety (EHS) department for licensed incineration disposal[6]. Do not wash solid chemical waste down the sink[5].

References

  • CP Lab Safety. "4-Aminobicyclo[2.2.2]octane-1-carboxamide, 98%." Calpaclab.com. Available at: [Link]

  • Department of Chemistry and Chemical Biology, UNM. "Standard Operating Procedure - Phenol and Corrosive Solids." Unm.edu. Available at: [Link]

  • Castrol PDS & SDS. "SAFETY DATA SHEET - Environmental and Waste Disposal." Castrol.com. Available at:[Link]

  • Academia.edu. "Discovery of a Gut-Restricted JAK Inhibitor for the Treatment of Inflammatory Bowel Disease." Academia.edu. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobicyclo[2.2.2]octane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Aminobicyclo[2.2.2]octane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.